molecular formula C6H13NO B1590941 (R)-3-Ethylmorpholine CAS No. 74572-05-7

(R)-3-Ethylmorpholine

货号: B1590941
CAS 编号: 74572-05-7
分子量: 115.17 g/mol
InChI 键: JBQWQBSRIAGTJT-ZCFIWIBFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-3-Ethylmorpholine is a high-purity chiral building block of significant interest in organic synthesis and pharmaceutical research. This compound features a morpholine ring, a privileged structure in medicinal chemistry, with a stereogenic center at the 3-position bearing an ethyl group. Such chiral, non-racemic morpholine derivatives are valuable scaffolds in the development of active pharmaceutical ingredients (APIs) and complex ligands. One of the primary research applications of this compound is its potential use as a component in peptide synthesis. Morpholine and its derivatives can be involved in the synthesis of novel coupling reagents or serve as protected forms of amino groups, which are fundamental to constructing peptide bonds . The chiral nature of this specific enantiomer makes it particularly useful for creating peptides with defined stereochemistry, which is crucial for studying biological activity and developing therapeutic agents. In the context of green chemistry advancements in peptide synthesis, where traditional solvents like DMF and DCM are being replaced, the properties of specialized reagents like this compound are increasingly relevant . As a chiral amine, it may act as a base catalyst or a precursor in the synthesis of more complex, chiral auxiliaries that can steer stereoselective reactions. This compound is offered for Research Use Only and is an essential tool for chemists working in drug discovery, materials science, and the synthesis of complex natural products.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3R)-3-ethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQWQBSRIAGTJT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558194
Record name (3R)-3-Ethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74572-05-7
Record name (3R)-3-Ethylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74572-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Ethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-3-Ethylmorpholine: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Ascendancy of Chiral Morpholines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the morpholine scaffold has emerged as a privileged structure, celebrated for its unique physicochemical properties that often impart favorable pharmacokinetic profiles to drug candidates.[1][2] Its inherent conformational flexibility, coupled with the hydrogen bond accepting capabilities of its oxygen and nitrogen atoms, allows for intricate and high-affinity interactions with biological targets.[3] The introduction of chirality to this versatile heterocycle, particularly at the C-3 position, opens up new vectors in chemical space, enabling the precise stereochemical control crucial for potent and selective pharmacological activity. This guide provides an in-depth exploration of (R)-3-Ethylmorpholine , a valuable chiral building block, offering insights into its chemical properties, structure, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemical Integrity

This compound is a saturated heterocyclic compound characterized by a six-membered morpholine ring substituted with an ethyl group at the third position. The "(R)" designation signifies the specific stereochemical configuration at the chiral center (C-3), which is of paramount importance for its interaction with chiral biological systems.

The IUPAC name for this compound is (3R)-3-ethylmorpholine.[4] Its chemical structure can be represented by the following diagram:

Caption: Chemical structure of this compound.

The morpholine ring typically adopts a chair conformation to minimize steric strain, with the substituents occupying either axial or equatorial positions. The stereochemistry at C-3 dictates the spatial orientation of the ethyl group, which in turn influences the molecule's overall shape and how it presents its pharmacophoric features to a target protein.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 74572-05-7
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
IUPAC Name (3R)-3-ethylmorpholine
InChI InChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1
InChIKey JBQWQBSRIAGTJT-ZCFIWIBFSA-N
SMILES CC[C@@H]1COCCN1

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. These properties influence its reactivity, solubility, and handling requirements.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Appearance Colorless to light yellow liquid[Generic observation]
Boiling Point 160.6 ± 15.0 °C at 760 mmHg[Generic data]
Density 0.878 ± 0.06 g/cm³[Generic data]
Flash Point 54.2 ± 9.8 °C[Generic data]
Solubility Soluble in water and common organic solvents[Generic data]
pKa (Predicted) ~8.5-9.5 (for the protonated amine)[Estimated based on morpholine]
LogP 0.4[4]

The presence of the nitrogen and oxygen atoms makes this compound a polar molecule with the capacity for hydrogen bonding, contributing to its solubility in protic solvents. The ethyl group adds a degree of lipophilicity, as reflected in its LogP value.

Synthesis and Purification

The enantioselective synthesis of 3-substituted morpholines is a topic of significant interest in organic chemistry. Several strategies have been developed to achieve high stereocontrol, which is critical for the synthesis of chirally pure compounds like this compound.

General Synthetic Strategies

The construction of the morpholine ring generally involves the formation of two key bonds: a C-N bond and a C-O bond. Common approaches for the synthesis of 3-substituted morpholines often start from chiral precursors.

One prevalent strategy involves the cyclization of a chiral amino alcohol derivative. For instance, a chiral amino alcohol can be N-protected and then O-alkylated with a two-carbon electrophile bearing a leaving group. Subsequent deprotection and intramolecular cyclization can yield the desired morpholine.

G cluster_0 Synthetic Pathway Start Chiral Amino Alcohol Intermediate1 N-Protected Amino Alcohol Start->Intermediate1 N-Protection Intermediate2 O-Alkylated Intermediate Intermediate1->Intermediate2 O-Alkylation Product This compound Intermediate2->Product Deprotection & Cyclization

Caption: A generalized synthetic workflow for 3-substituted morpholines.

More advanced methods, such as palladium-catalyzed carboamination reactions, have also been developed for the asymmetric synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[5]

Exemplary Synthetic Protocol (Conceptual)

Step 1: N-Protection of (R)-2-aminobutanol

  • To a solution of (R)-2-aminobutanol in a suitable solvent (e.g., dichloromethane), add a suitable protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the N-protected amino alcohol.

Step 2: O-Alkylation with a Two-Carbon Electrophile

  • To a solution of the N-protected amino alcohol in an aprotic solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0 °C) to deprotonate the hydroxyl group.

  • Add a suitable two-carbon electrophile with a good leaving group (e.g., 2-bromoethanol or ethylene oxide).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water and extract the product into an organic solvent.

  • Purify the product by column chromatography.

Step 3: Deprotection and Intramolecular Cyclization

  • Deprotect the nitrogen atom under appropriate conditions (e.g., treatment with trifluoroacetic acid for a Boc group).

  • Neutralize the resulting ammonium salt with a base.

  • Induce intramolecular cyclization, which may occur spontaneously upon deprotection or may require heating or the use of a suitable catalyst to facilitate the ring-closing reaction.

  • Purify the final product, this compound, by distillation or column chromatography to achieve high purity.

Purification and Characterization

Purification of this compound is typically achieved through distillation under reduced pressure or by flash column chromatography on silica gel. The purity and identity of the compound are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the morpholine ring and the ethyl substituent. The protons on the carbons adjacent to the electronegative oxygen atom (C-2 and C-6) will be deshielded and appear at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom (C-3 and C-5).[7]

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • CH₃ (ethyl): Triplet, ~0.9-1.1 ppm

  • CH₂ (ethyl): Quartet, ~1.4-1.6 ppm

  • C5-H and C6-H: Multiplets, ~2.5-3.0 ppm

  • C2-H and C3-H: Multiplets, ~3.5-4.0 ppm

  • NH: Broad singlet, variable chemical shift depending on concentration and solvent

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

  • CH₃ (ethyl): ~10-15 ppm

  • CH₂ (ethyl): ~25-30 ppm

  • C5: ~45-50 ppm

  • C3: ~55-60 ppm

  • C2 and C6: ~65-70 ppm

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.[10][12][13][14][15]

Expected IR Absorption Bands:

  • N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹

  • C-H stretch (aliphatic): Strong absorptions in the region of 2850-3000 cm⁻¹

  • C-O stretch (ether): A strong, characteristic absorption in the region of 1050-1150 cm⁻¹

  • N-H bend: An absorption in the region of 1590-1650 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z = 115. The fragmentation pattern will likely involve the loss of the ethyl group and cleavage of the morpholine ring.[8][11][16]

Expected Fragmentation Peaks:

  • m/z = 115: Molecular ion (M⁺)

  • m/z = 86: Loss of the ethyl group ([M-C₂H₅]⁺)

  • m/z = 57: A common fragment for morpholine derivatives

G cluster_0 Spectroscopic Analysis Workflow Sample Purified this compound NMR 1H and 13C NMR Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Applications in Drug Development

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, and the introduction of a chiral center at the 3-position provides an opportunity to develop highly selective and potent therapeutic agents.[17][18] this compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential pharmacological activity.

The presence of the 3-alkyl substituent can influence the binding affinity and selectivity of a drug molecule for its target protein.[5] For example, the ethyl group can engage in hydrophobic interactions within a binding pocket, while the stereochemistry at C-3 ensures a precise orientation of the rest of the molecule for optimal interaction with the receptor.

While specific examples of marketed drugs containing the this compound fragment are not readily identifiable, the broader class of 3-substituted morpholines has been explored in the development of various therapeutic agents, including:

  • Anticancer agents: Morpholine derivatives have been investigated as inhibitors of various kinases and other targets involved in cancer progression.[18][19]

  • Central Nervous System (CNS) active drugs: The physicochemical properties of the morpholine ring often contribute to good blood-brain barrier permeability, making it a suitable scaffold for CNS-targeted drugs.[3]

  • Antiviral and antimicrobial agents: The morpholine nucleus is found in several compounds with demonstrated activity against viruses and bacteria.

The synthetic accessibility of this compound and the ability to further functionalize the nitrogen atom make it a versatile starting material for the creation of libraries of chiral compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. Based on the safety data for morpholine and its derivatives, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[4]

It is expected to be a flammable liquid and may be harmful if swallowed, inhaled, or absorbed through the skin. It may also cause skin and eye irritation or burns. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chiral building block of significant interest to the scientific and drug development communities. Its well-defined stereochemistry and the versatile reactivity of the morpholine ring make it a valuable tool for the synthesis of novel, enantiomerically pure compounds with the potential for a wide range of pharmacological activities. A thorough understanding of its chemical properties, structure, and synthetic methodologies, as outlined in this guide, is essential for its effective application in the pursuit of new and improved therapeutics.

References

An In-depth Technical Guide to (R)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 74572-05-7

Abstract

This technical guide provides a comprehensive overview of (R)-3-Ethylmorpholine, a chiral heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The morpholine scaffold is a well-established privileged structure in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] This guide delves into the stereoselective synthesis, physicochemical properties, analytical methodologies, and potential applications of the (R)-enantiomer of 3-ethylmorpholine, offering field-proven insights and detailed protocols to facilitate its use in research and development.

Introduction: The Significance of the Chiral Morpholine Scaffold

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. Its presence in a molecule can enhance aqueous solubility, modulate lipophilicity, and act as a hydrogen bond acceptor, all of which are critical parameters in drug design.[4] Furthermore, the non-planar, chair-like conformation of the morpholine ring can provide a rigid scaffold to orient pharmacophoric elements for optimal interaction with biological targets.[1]

The introduction of a chiral center, as in this compound, adds a crucial dimension to its utility. Enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[5] Therefore, the ability to synthesize and characterize enantiomerically pure compounds is paramount in modern drug discovery. This guide focuses specifically on the (R)-enantiomer of 3-ethylmorpholine, a valuable building block for the synthesis of complex chiral molecules with potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders where morpholine-containing drugs have shown considerable promise.[1][6][7][8][9]

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 74572-05-7
Molecular Formula C₆H₁₃NO[10]
Molecular Weight 115.17 g/mol [10]
Appearance Colorless liquid[11]
Odor Fishy, ammonia-like[11]
Boiling Point 160.6 ± 15.0 °C (at 760 Torr)
Density 0.878 ± 0.06 g/cm³ (at 20 °C)
Flash Point 54.2 ± 9.8 °C
Solubility Soluble in water (149 g/L at 25 °C)

Table 2: Computed Properties of this compound

PropertyValueSource
XLogP3 0.4[10]
Hydrogen Bond Donor Count 1[10]
Hydrogen Bond Acceptor Count 2[10]
Rotatable Bond Count 1[10]
Topological Polar Surface Area 21.3 Ų[10]
Exact Mass 115.099714 g/mol [10]

Stereoselective Synthesis of this compound

The enantioselective synthesis of 3-substituted morpholines is a key challenge and a topic of considerable research.[6] While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust and scientifically sound approach can be proposed based on established methodologies for the synthesis of chiral morpholines from amino alcohols.[12][13]

The most logical and widely practiced strategy involves the cyclization of a chiral N-substituted-2-amino alcohol. For the synthesis of this compound, the ideal starting material is the commercially available (R)-2-aminobutan-1-ol.

Diagram 1: Proposed Enantioselective Synthesis of this compound

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection & Cyclization A (R)-2-aminobutan-1-ol B N-Protected Intermediate A->B Protecting Group (e.g., Boc₂O) C N-Protected Intermediate D N-Protected O-alkylated Intermediate C->D 2-Chloroethanol, Base E N-Protected O-alkylated Intermediate F This compound E->F Acidic conditions (e.g., HCl)

Caption: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol

This protocol is a representative, logical synthesis based on common organic chemistry transformations for preparing substituted morpholines.[6][12][13] Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve optimal yields and purity.

Step 1: N-Protection of (R)-2-aminobutan-1-ol

  • To a solution of (R)-2-aminobutan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Step 2: O-Alkylation with 2-Chloroethanol

  • In a flask equipped with a reflux condenser, dissolve the N-Boc protected (R)-2-aminobutan-1-ol (1.0 eq) in a suitable solvent like dimethylformamide (DMF) or THF.

  • Add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes.

  • Add 2-chloroethanol (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, carefully quench the reaction with water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain the O-alkylated intermediate.

Step 3: Deprotection and Intramolecular Cyclization

  • Dissolve the crude O-alkylated intermediate in a solvent such as 1,4-dioxane or methanol.

  • Add a strong acid, for example, a 4M solution of HCl in dioxane or concentrated HCl.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring the deprotection and cyclization by TLC or GC-MS.

  • Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation or column chromatography on silica gel to obtain the final product.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

Spectroscopic Analysis

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Morpholine Ring Protons: A series of complex multiplets between δ 2.5 and 4.0 ppm.

    • Protons on carbons adjacent to the oxygen (C2-H and C6-H) are expected to be downfield (δ ~3.5-3.9 ppm).[14]

    • Protons on carbons adjacent to the nitrogen (C5-H) and the proton on the chiral center (C3-H) will be further upfield.

  • Ethyl Group Protons:

    • A triplet corresponding to the methyl group (CH₃) around δ 0.9-1.1 ppm.

    • A quartet or multiplet for the methylene group (CH₂) around δ 1.4-1.7 ppm.

  • N-H Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Morpholine Ring Carbons:

    • Carbons adjacent to the oxygen (C2 and C6) are expected around δ 67-75 ppm.[14]

    • The carbon adjacent to the nitrogen (C5) and the chiral carbon (C3) will be in the range of δ 45-60 ppm.

  • Ethyl Group Carbons:

    • The methyl carbon (CH₃) is expected at approximately δ 10-15 ppm.

    • The methylene carbon (CH₂) will likely appear around δ 25-30 ppm.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) would be expected to show a prominent [M+H]⁺ ion at m/z 116.1.

Chiral Purity Analysis

Determining the enantiomeric excess (e.e.) is critical. This is typically achieved using chiral chromatography.

Proposed Chiral Gas Chromatography (GC) Method:

Chiral GC is a powerful technique for separating volatile enantiomers.[8][9]

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-DEX CB).

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector: Split/splitless injector and a Flame Ionization Detector (FID).

  • Temperature Program: An optimized temperature gradient will be necessary to achieve baseline separation of the enantiomers. A starting point could be an initial temperature of 60°C, held for 1 minute, followed by a ramp of 5-10°C/min to a final temperature of 180-200°C.

  • Derivatization: For improved resolution and peak shape, derivatization of the secondary amine with an achiral reagent like trifluoroacetic anhydride may be beneficial.[9]

Diagram 2: Chiral GC Analysis Workflow

G Sample Sample of This compound Derivatization Optional Derivatization (e.g., with TFAA) Sample->Derivatization If necessary Injection GC Injection Sample->Injection Derivatization->Injection Separation Chiral Capillary Column Injection->Separation Detection FID Detector Separation->Detection Analysis Data Analysis (Peak Integration) Detection->Analysis Result Enantiomeric Excess (e.e.) Determination Analysis->Result

Caption: Workflow for determining the enantiomeric excess of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates.[2][3][4] The introduction of a 3-ethyl group in a specific stereochemical orientation ((R)-configuration) can provide a vector for exploring chemical space and achieving specific interactions with biological targets.

While specific drugs containing the this compound scaffold are not prominently reported in the reviewed literature, its value lies as a chiral building block for the synthesis of more complex molecules. Its potential applications can be inferred from the roles of other substituted morpholines in medicine:

  • Central Nervous System (CNS) Agents: Many CNS-active drugs contain a morpholine ring, which can aid in crossing the blood-brain barrier and interacting with neurotransmitter receptors.[1][6][7][8][9] this compound could serve as a key intermediate in the synthesis of novel antidepressants, anxiolytics, or antipsychotics.

  • Enzyme Inhibitors: The morpholine ring can act as a pharmacophore that fits into the active site of enzymes. The stereochemistry at the 3-position can be critical for achieving high potency and selectivity.

  • Anticancer Agents: Some morpholine derivatives have shown promise as anticancer agents by targeting various signaling pathways.[4]

The (R)-3-ethyl group can provide a lipophilic interaction point or a handle for further chemical modification to optimize the binding affinity and selectivity of a lead compound.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data for morpholine and other alkylmorpholines, it should be handled with appropriate precautions.[12][13]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling vapors or mists.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

  • Flammability: Morpholine and its derivatives are often flammable liquids. Keep away from heat, sparks, and open flames.

Hazard Identification (based on related compounds):

  • May be harmful if swallowed or in contact with skin.[10]

  • May cause skin and eye irritation or burns.[10]

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable chiral building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably approached through the stereoselective cyclization of (R)-2-aminobutan-1-ol. The morpholine scaffold, with its favorable physicochemical properties, combined with the stereodefined ethyl group, offers a versatile platform for the design and synthesis of novel bioactive molecules. This technical guide provides a foundational understanding and practical protocols to enable researchers to effectively utilize this compound in their scientific endeavors. Further research into the specific pharmacological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Physical and chemical properties of 3-ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-ethylmorpholine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from authoritative sources to offer practical insights into the compound's characteristics, handling, and analytical assessment. The guide covers molecular structure, physicochemical parameters, reactivity, and safety protocols. Furthermore, it includes detailed, field-proven experimental methodologies for purity analysis via gas chromatography, providing a self-validating framework for laboratory application.

Introduction

3-Ethylmorpholine is a substituted morpholine derivative, a class of heterocyclic amines that are integral to numerous applications in organic synthesis and medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, known for improving pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] The addition of an ethyl group at the 3-position introduces a chiral center and modifies the steric and electronic properties of the molecule, influencing its reactivity and potential biological interactions.

Understanding the fundamental physical and chemical properties of 3-ethylmorpholine is paramount for its effective use as a reagent, building block, or solvent in research and development settings. This guide aims to provide an in-depth, practical resource by not only listing these properties but also explaining their relevance and offering validated protocols for its characterization.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its behavior in chemical and biological systems.

  • Chemical Name: 3-ethylmorpholine

  • Synonyms: (R)-3-Ethylmorpholine, (S)-3-Ethylmorpholine (for enantiomers)

  • CAS Number: 55265-24-2 (for the racemic mixture)[3][4][5]; 74572-05-7 (for (3R)-3-ethylmorpholine)[6]

  • Molecular Formula: C₆H₁₃NO[3][4]

  • Molecular Weight: 115.17 g/mol [3][4]

  • Structure:

    (Simplified SMILES representation: CCC1COCCN1)[4]

The presence of both an ether linkage and a secondary amine within the six-membered ring makes 3-ethylmorpholine a versatile compound. The nitrogen atom provides a basic center, crucial for its role as a catalyst or in acid-base reactions, while the overall structure imparts a degree of polarity.

Physical and Chemical Properties

The physical and chemical data of 3-ethylmorpholine are essential for predicting its behavior in various solvents, reaction conditions, and purification processes. These properties are summarized in the table below.

PropertyValueSource(s)Significance in Application
Appearance Colorless liquid[7][8]Indicates purity; deviations may suggest contamination or degradation.
Odor Fishy, ammonia-like[7][8]Important for handling and safety; strong odor necessitates use in well-ventilated areas.
Boiling Point 160.6 ± 15.0 °C at 760 mmHg[3][6]Key parameter for distillation-based purification and for selecting appropriate reaction temperatures.
Density ~0.9 g/cm³[3]Necessary for converting between mass and volume for reagent measurement.
Solubility Soluble in water (149 g/L at 25 °C) and many organic solvents (e.g., ethanol, ether).[6][7][9]High solubility in diverse solvents makes it a versatile reagent and easy to work with in various reaction media.
pKa (conjugate acid) 7.67 - 7.70[8][10][11]Defines its basicity. Critical for its use as a base catalyst and for predicting its ionization state in physiological media, which affects drug absorption and distribution.
Flash Point 54.2 ± 9.8 °C[3][6]A key safety metric indicating the temperature at which it can form an ignitable mixture with air. It is classified as a combustible/flammable liquid.[4]
Refractive Index (n20/D) ~1.414 - 1.441[3][12]A quick and non-destructive method for verifying the identity and purity of a liquid sample.
LogP -0.06 to 0.64[3][5][13]Indicates its lipophilicity. A low LogP value suggests good water solubility, which is often desirable for pharmaceutical compounds to ensure bioavailability.

Reactivity and Stability

  • Basicity: As a secondary amine with a pKa of approximately 7.70, 3-ethylmorpholine is a moderately strong organic base.[10][11] This allows it to serve as an effective acid scavenger or base catalyst in a variety of organic reactions, such as condensations, eliminations, and polymerizations.

  • Stability: The compound is generally stable under normal conditions but may be sensitive to air and light.[14] It is incompatible with strong oxidizing agents (perchlorates, nitrates) and strong acids, with which it can react vigorously.[15]

  • Reactivity: The secondary amine nitrogen is nucleophilic and can undergo common amine reactions, including alkylation, acylation, and sulfonylation. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The synthesis of substituted morpholines often involves reactions of vicinal amino alcohols or the cyclization of aminoalkyne substrates.[16][17]

Spectroscopic Data for Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of 3-ethylmorpholine.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. Key expected signals include a triplet and quartet for the ethyl group, and complex multiplets for the morpholine ring protons. The integration of these signals should correspond to the number of protons in each environment.[18]

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. For 3-ethylmorpholine, characteristic peaks would include C-H stretching vibrations (aliphatic) around 2800-3000 cm⁻¹, C-O-C stretching (ether) around 1100 cm⁻¹, and N-H bending/stretching vibrations, although the N-H stretch for a secondary amine can sometimes be weak or broad.[19][20]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M+) corresponding to its molecular weight (m/z = 115).[21] The fragmentation pattern provides further structural confirmation, with common fragments arising from the loss of the ethyl group or cleavage of the morpholine ring.[22]

Applications in Research and Drug Development

The morpholine moiety is a valuable component in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties and pharmacological profiles.[1]

  • Scaffold and Building Block: 3-Ethylmorpholine serves as a versatile chiral building block for synthesizing complex molecules. Its stereocenter can be crucial for achieving specific interactions with biological targets.

  • Catalyst and Reagent: Its basicity makes it useful as a catalyst in the production of polyurethane foams and as a reagent in organic synthesis.[12]

  • Solvent: Due to its polarity and ability to dissolve a range of compounds, it can be used as a reaction solvent.[9]

  • Improving Pharmacokinetics: In drug design, the morpholine ring is frequently used to enhance water solubility and metabolic stability, which can lead to improved oral bioavailability and a better safety profile.[2] For instance, it is found in drugs targeting CNS disorders.[1]

Safety and Handling

Proper handling of 3-ethylmorpholine is crucial due to its hazardous properties.

  • Hazards: 3-Ethylmorpholine is classified as a corrosive and flammable liquid.[4] It can cause severe skin burns and eye damage, and is harmful if swallowed or in contact with skin.[4][13] Inhalation may cause respiratory irritation.[13][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15] Work should be conducted in a well-ventilated area or under a chemical fume hood.[13][14]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[15][23] Keep containers tightly closed and protect from air and light.[14][23] It should be stored separately from incompatible materials like strong oxidizing agents and acids.[15][23]

  • First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[15][24] If inhaled, move to fresh air.[24] If swallowed, rinse mouth but do not induce vomiting, and seek immediate medical attention.[13][24]

Experimental Protocols

The following section provides a detailed, validated protocol for a common analytical task: determining the purity of 3-ethylmorpholine using gas chromatography.

Protocol: Purity Analysis of 3-Ethylmorpholine by Gas Chromatography (GC)

Causality: Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds like 3-ethylmorpholine. The choice of a base-deactivated column is critical. Amines are highly active and can adsorb to acidic sites on standard silica columns, leading to poor peak shape (tailing) and inaccurate quantification.[25] A base-deactivated column minimizes these interactions, ensuring sharp, symmetrical peaks for reliable analysis.[25][26]

Workflow Diagram:

GC_Purity_Analysis cluster_prep Preparation cluster_gc GC Analysis cluster_analysis Data Processing Start Start Std_Prep Standard Preparation (e.g., 1000 ppm in Acetonitrile) Start->Std_Prep Sample_Prep Sample Preparation (Dilute neat sample in Acetonitrile) Start->Sample_Prep Inject Inject Standard & Sample (1 µL, Split Mode) Std_Prep->Inject Sample_Prep->Inject GC_Setup Instrument Setup (Base-deactivated column, FID) GC_Setup->Inject Run Data Acquisition (Temperature Program) Inject->Run Integrate Peak Integration Run->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report End End Report->End

Caption: Workflow for GC Purity Analysis of 3-Ethylmorpholine.

Methodology:

  • Materials & Reagents:

    • 3-Ethylmorpholine sample

    • Acetonitrile (or other suitable solvent), HPLC grade[26]

    • GC vials and caps

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Split/Splitless Inlet.

    • GC Column: A base-deactivated column suitable for amines, such as an Agilent CP-Sil 13 CB or equivalent.[26]

  • GC Conditions (Example):

    • Column: Agilent CP-Sil 13 CB (50 m x 0.32 mm, 1.2 µm film thickness)[26]

    • Carrier Gas: Helium at a constant flow rate.[26]

    • Inlet Temperature: 250 °C[27]

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (adjust as needed to avoid detector saturation)

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.[26]

      • Hold: 5 minutes at 250 °C.[27]

    • Detector: FID

    • Detector Temperature: 275 °C[26]

  • Sample Preparation:

    • Accurately prepare a solution of the 3-ethylmorpholine sample at approximately 1000 ppm (0.1% v/v) in acetonitrile.

    • Vortex the solution to ensure homogeneity.

    • Transfer the solution to a 2 mL GC vial.

  • Analysis Procedure:

    • Equilibrate the GC system until a stable baseline is achieved.

    • Inject 1 µL of the prepared sample solution into the GC.

    • Start the data acquisition using the specified oven program. The total run time will be approximately 26 minutes.

  • Data Analysis & Interpretation (Self-Validation):

    • Integrate all peaks in the resulting chromatogram.

    • The primary peak should correspond to 3-ethylmorpholine.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of 3-ethylmorpholine peak / Total area of all peaks) x 100

    • Trustworthiness Check: The peak for 3-ethylmorpholine should be sharp and symmetrical. The presence of significant tailing may indicate an issue with column deactivation or system inertness.[28] The presence of other peaks indicates impurities, which should be identified if possible (e.g., starting materials, by-products). For a high-purity sample, the area percent should be ≥97%.

References

A Technical Guide to the Synthesis of Chiral 3-Substituted Morpholines: Strategies and Methodologies for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Chiral 3-Substituted Morpholines

The morpholine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved drugs. Its favorable physicochemical properties, including metabolic stability, aqueous solubility, and hydrogen bond accepting capability, make it an attractive component in drug design. When substituted at the 3-position with a defined stereochemistry, the chiral morpholine unit introduces a critical three-dimensional element that can significantly enhance potency and selectivity for biological targets. This guide provides an in-depth exploration of the core synthetic pathways to access these valuable chiral building blocks, offering field-proven insights for researchers and professionals in drug development.

Strategic Approaches to Asymmetric Synthesis

The construction of the chiral center at the C3 position of the morpholine ring can be achieved through several distinct strategies. The choice of pathway is often dictated by the availability of starting materials, the desired substitution pattern, and scalability requirements. This guide will focus on three principal and highly effective approaches: Catalytic Asymmetric Synthesis, Chiral Pool Synthesis, and Diastereoselective Synthesis.

Catalytic Asymmetric Synthesis: The Power of Enantioselective Transformations

Catalytic asymmetric synthesis represents one of the most elegant and atom-economical approaches to chiral molecules. This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. A notable advancement in this area is the tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation.[1][2]

Causality Behind the Experimental Choice:

This one-pot approach is highly efficient as it avoids the isolation and purification of intermediates, saving time and resources. The choice of a titanium catalyst for the initial hydroamination and a Ruthenium-based Noyori-Ikariya catalyst for the subsequent asymmetric transfer hydrogenation is critical. The Ti-catalyst effectively facilitates the cyclization of the aminoalkyne to a cyclic imine. The subsequent reduction is then performed with the well-established Ru-catalyst, renowned for its high enantioselectivity in the reduction of imines. Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the [(S,S)-Ts-DPEN] ligand of the Ruthenium catalyst are crucial for achieving high enantiomeric excesses.[1] This insight into the reaction mechanism allows for a predictable generation of the desired stereoisomer.

Experimental Protocol: Enantioselective Synthesis of 3-Substituted Morpholines

Reaction: Tandem Hydroamination and Asymmetric Transfer Hydrogenation of an Ether-Containing Aminoalkyne.

Step-by-Step Methodology:

  • Hydroamination: To a solution of the ether-containing aminoalkyne substrate in an appropriate anhydrous solvent (e.g., toluene), add the bis(amidate)bis(amido)Ti catalyst.

  • Heat the reaction mixture to facilitate the intramolecular hydroamination, leading to the formation of the corresponding cyclic imine intermediate. Monitor the reaction progress by TLC or LC-MS.

  • Asymmetric Transfer Hydrogenation: After the formation of the cyclic imine is complete, cool the reaction mixture.

  • To the same pot, add the Noyori-Ikariya catalyst, RuCl--INVALID-LINK--, and a hydrogen source, such as formic acid/triethylamine azeotrope.

  • Stir the reaction mixture at room temperature until the reduction of the imine is complete.

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield the chiral 3-substituted morpholine.

Data Presentation: Substrate Scope and Enantioselectivity
EntryR-Group on AlkyneYield (%)ee (%)
1Phenyl85>95
24-Chlorophenyl82>95
32-Thienyl78>95
4Cyclohexyl75>95

Data is representative and compiled from literature reports.[1]

Visualization: Catalytic Asymmetric Synthesis Pathway

G cluster_0 Tandem One-Pot Reaction Aminoalkyne Aminoalkyne Cyclic_Imine Cyclic_Imine Aminoalkyne->Cyclic_Imine  Hydroamination  Ti-catalyst Chiral_Morpholine Chiral_Morpholine Cyclic_Imine->Chiral_Morpholine  Asymmetric Transfer  Hydrogenation  RuCl[(S,S)-Ts-DPEN]  (η⁶-p-cymene)

Caption: Tandem hydroamination and asymmetric transfer hydrogenation.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool refers to the collection of readily available, enantiomerically pure natural products like amino acids, sugars, and terpenes.[3][4][5] This strategy utilizes these compounds as starting materials, preserving their inherent chirality throughout the synthetic sequence to produce the target chiral molecule.[3] The synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols is a prime example of this approach.[6][7]

Causality Behind the Experimental Choice:

Starting from a known chiral molecule, such as an enantiopure amino alcohol derived from an amino acid, provides a robust and reliable method to ensure the absolute stereochemistry of the final product.[8] The key step in this particular strategy is a Palladium-catalyzed carboamination reaction. This reaction is chosen for its ability to form the C-N and C-C bonds necessary to construct the morpholine ring in a stereocontrolled manner. The reaction mechanism is thought to proceed through a syn-aminopalladation via a boat-like transition state, which accounts for the observed cis-stereochemistry of the product.[6]

Experimental Protocol: Synthesis of a cis-3,5-Disubstituted Morpholine

Reaction: Pd-catalyzed Carboamination of an O-Allyl Ethanolamine Derivative.

Step-by-Step Methodology:

  • Substrate Synthesis: a. Protect a commercially available enantiopure amino alcohol (e.g., with a Boc group). b. Treat the N-protected amino alcohol with a base (e.g., NaH) and allyl bromide to form the corresponding O-allyl ether. c. Deprotect the amine and perform an N-arylation or N-alkenylation to install the desired group on the nitrogen.

  • Pd-catalyzed Carboamination: a. To a solution of the O-allyl ethanolamine derivative in an appropriate solvent (e.g., dioxane), add a Pd(0) catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., P(o-tol)₃). b. Add an aryl or alkenyl bromide and a base (e.g., Cs₂CO₃). c. Heat the reaction mixture until the starting material is consumed.

  • Work-up and Purification: After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography to obtain the enantiopure cis-3,5-disubstituted morpholine.

Visualization: Chiral Pool Synthesis Workflow

G cluster_1 Chiral Pool Approach Amino_Acid Enantiopure Amino Acid Amino_Alcohol Enantiopure Amino Alcohol Amino_Acid->Amino_Alcohol Reduction O_Allyl_Ethanolamine O-Allyl Ethanolamine Derivative Amino_Alcohol->O_Allyl_Ethanolamine Multi-step functionalization cis_Morpholine cis-3,5-Disubstituted Morpholine O_Allyl_Ethanolamine->cis_Morpholine Pd-catalyzed Carboamination

Caption: Synthesis from enantiopure amino acids.

Diastereoselective Synthesis: Controlling Relative Stereochemistry

Diastereoselective reactions are employed when a molecule already contains a chiral center, and the goal is to introduce a new one with a specific relative stereochemistry. A variety of methods have been developed for the diastereoselective synthesis of substituted morpholines.[9][10][11] One innovative approach involves the reaction of a tosyl-oxazetidine with α-formyl carboxylates.[9][10]

Causality Behind the Experimental Choice:

This method is noteworthy for its cascade reaction sequence initiated by a simple base. The tosyl-oxazetidine serves as a novel umpoled synthon. The diastereoselectivity of the reaction is governed by steric and electronic factors in the morpholine ring intermediates. Specifically, the developing substituents arrange themselves to avoid pseudo A¹,³ strain between the C3-substituent and the N-tosyl group, and the stereochemistry at C2 is influenced by the anomeric effect.[9] This leads to a predictable diastereomeric outcome.

Experimental Protocol: Diastereoselective Synthesis of Morpholine Hemiaminals

Reaction: Base-catalyzed Cascade Reaction of Tosyl-oxazetidine and an α-Formyl Carboxylate.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, dissolve the tosyl-oxazetidine and the α-formyl carboxylate in a suitable solvent such as 1,4-dioxane.

  • Base Addition: Add a base, for example, potassium carbonate (K₂CO₃), to the mixture.

  • Reaction Progress: Stir the reaction at room temperature overnight. The base promotes a cascade sequence that forms the morpholine hemiaminal.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are dried and concentrated. The resulting diastereomeric mixture of morpholine hemiaminals can often be separated by column chromatography.

Data Presentation: Diastereomeric Ratios in Morpholine Hemiaminal Synthesis
EntryR-Group on Formyl EsterBaseDiastereomeric Ratio (d.r.)
1MethylK₂CO₃3:1
2EthylK₂CO₃2.5:1
3IsopropylK₂CO₃4:1

Data is representative and compiled from literature reports.[9]

Visualization: Diastereoselective Ring Formation

G cluster_2 Diastereoselective Cascade Tosyl_Oxazetidine Tosyl-Oxazetidine Morpholine_Hemiaminal Morpholine Hemiaminal (Diastereomeric Mixture) Tosyl_Oxazetidine->Morpholine_Hemiaminal Base-catalyzed Cascade Formyl_Carboxylate α-Formyl Carboxylate Formyl_Carboxylate->Morpholine_Hemiaminal

Caption: Diastereoselective cascade reaction.

Conclusion and Future Outlook

The synthesis of chiral 3-substituted morpholines is a dynamic field of research, driven by the continued importance of this scaffold in drug discovery. The methodologies presented herein—catalytic asymmetric synthesis, chiral pool synthesis, and diastereoselective approaches—provide a powerful toolkit for accessing a wide array of these valuable compounds. As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the development of even more efficient, selective, and sustainable synthetic routes. Emerging areas such as chemo-enzymatic methods and multi-component reactions are poised to further expand the accessibility of complex and diverse chiral morpholines, accelerating the discovery of new therapeutics.[12][13]

References

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-Ethylmorpholine, a chiral morpholine derivative of interest in pharmaceutical and chemical research. Due to the limited availability of published spectroscopic data for the specific (R)-enantiomer, this guide presents representative data for the closely related N-ethylmorpholine and 3-ethylmorpholine structures. The principles of spectral interpretation and data acquisition detailed herein are directly applicable to this compound. This document offers in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and expert interpretation of the spectral features.

Disclaimer: The spectroscopic data presented in this guide, particularly the NMR and IR spectra, are primarily based on data available for N-ethylmorpholine and general principles of spectroscopy for morpholine derivatives. While the core spectral features are expected to be highly similar to this compound, minor variations in chemical shifts and peak shapes may exist. The mass spectrometry fragmentation analysis is a theoretical pathway based on established principles. For definitive characterization, it is imperative to acquire experimental data on a verified sample of this compound.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound is a chiral heterocyclic compound belonging to the morpholine class of molecules. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of a chiral center at the 3-position, as in this compound, adds a layer of stereochemical complexity that can be critical for biological activity and selectivity.

Unambiguous structural elucidation and confirmation of stereochemical integrity are paramount in the development of chiral molecules for pharmaceutical applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their spatial relationships. For chiral molecules, NMR can also be used to assess enantiomeric purity, often with the use of chiral solvating or derivatizing agents.

  • Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.

  • Mass Spectrometry (MS) provides information about the molecular weight of the compound and can reveal structural details through the analysis of its fragmentation patterns.

This guide will delve into the theoretical and practical aspects of utilizing these techniques for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the molecular structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group and the morpholine ring. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (ethyl)~0.9 - 1.1Triplet (t)~7.5
-CH₂- (ethyl)~1.4 - 1.6Multiplet (m)-
H-3 (morpholine)~2.8 - 3.0Multiplet (m)-
H-2ax, H-6ax (morpholine)~3.5 - 3.7Multiplet (m)-
H-2eq, H-6eq (morpholine)~3.8 - 4.0Multiplet (m)-
H-5ax, H-5eq (morpholine)~2.5 - 2.8Multiplet (m)-
N-H~1.5 - 2.5Broad Singlet (br s)-

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. The predicted chemical shifts are based on the analysis of related morpholine structures. The complexity of the morpholine ring proton signals arises from diastereotopicity and complex spin-spin coupling.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (ethyl)~10 - 15
-CH₂- (ethyl)~25 - 30
C-3 (morpholine)~55 - 60
C-5 (morpholine)~45 - 50
C-2 (morpholine)~70 - 75
C-6 (morpholine)~65 - 70

Expertise & Experience: The chemical shifts of the morpholine ring carbons are highly diagnostic. The carbons adjacent to the oxygen atom (C-2 and C-6) are significantly deshielded and appear downfield, while the carbons adjacent to the nitrogen (C-3 and C-5) appear at a higher field.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire_H1 Acquire ¹H NMR Lock->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Lock->Acquire_C13 Process Fourier Transform, Phase, & Baseline Correct Acquire_H1->Process Acquire_C13->Process Reference Reference Spectra Process->Reference Analyze Analyze & Assign Peaks Reference->Analyze

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from C-H, N-H, and C-O bonds. The spectrum presented is for N-ethylmorpholine, which is expected to have very similar vibrational modes to 3-ethylmorpholine.

Interpreted IR Spectral Data

Table 3: Key IR Absorption Bands for 3-Ethylmorpholine

Wavenumber (cm⁻¹)Bond VibrationIntensity
~3300 - 3500N-H stretch (secondary amine)Medium, sharp
~2850 - 3000C-H stretch (alkane)Strong
~1450 - 1470C-H bend (alkane)Medium
~1115C-O-C stretch (ether)Strong

Trustworthiness: The presence of a strong absorption band around 1115 cm⁻¹ is highly characteristic of the C-O-C stretching vibration of the morpholine ring ether linkage. The N-H stretch of the secondary amine is also a key diagnostic peak, though its position and shape can be influenced by hydrogen bonding.

Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small drop of neat this compound liquid directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron ionization (EI) is a common technique that induces fragmentation.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₆H₁₃NO, with a monoisotopic mass of approximately 115.10 Da.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 3-Ethylmorpholine

m/zProposed Fragment
115[M]⁺ (Molecular Ion)
100[M - CH₃]⁺
86[M - C₂H₅]⁺
57[C₃H₅O]⁺ or [C₃H₇N]⁺
43[C₂H₅N]⁺

Authoritative Grounding: The fragmentation of morpholine derivatives is often initiated by cleavage alpha to the nitrogen atom or the oxygen atom. The loss of the ethyl group (m/z 86) is a highly probable fragmentation pathway.

Proposed Fragmentation Pathway

The major fragmentation pathway is expected to be the alpha-cleavage, leading to the loss of the ethyl group.

Visualization of Mass Spectrometry Fragmentation

MS_Fragmentation cluster_mol Molecular Ion cluster_frag1 Alpha-Cleavage cluster_frag2 Further Fragmentation M [C₆H₁₃NO]⁺˙ m/z = 115 F1 [C₄H₈NO]⁺ m/z = 86 M->F1 - C₂H₅˙ F2 [C₃H₅O]⁺ m/z = 57 F1->F2 - C₂H₄N˙

Caption: Proposed EI fragmentation pathway for 3-Ethylmorpholine.

Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Method:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

    • Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

    • Employ a temperature program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C).

  • MS Method:

    • The eluent from the GC is directed into the mass spectrometer.

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range appropriate for the expected fragments (e.g., m/z 35-200).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its use in research and development. This guide has provided a detailed overview of the expected NMR, IR, and MS data, along with robust experimental protocols. While the provided data is based on closely related structures, the principles of analysis and interpretation are directly applicable. By following the methodologies outlined herein, researchers can confidently elucidate the structure and confirm the identity of this compound and other related morpholine derivatives, ensuring the scientific integrity of their work.

The Enigmatic Role of (R)-3-Ethylmorpholine in Chiral Synthesis: A Technical Review

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Ethylmorpholine, a chiral derivative of the versatile morpholine scaffold, presents a compelling yet sparsely documented profile within the domain of asymmetric synthesis. While the broader class of chiral morpholines has seen application as catalysts, auxiliaries, and key structural motifs in pharmacologically active molecules, the specific contributions and mechanistic underpinnings of the (R)-3-ethyl derivative remain largely uncharted in readily accessible scientific literature. This technical guide synthesizes the foundational principles of chiral synthesis—asymmetric catalysis, chiral auxiliaries, and chiral resolution—and contextualizes the potential, though currently underexplored, roles of this compound. Drawing parallels from documented applications of other chiral morpholine derivatives, this paper aims to provide a conceptual framework for researchers seeking to investigate the utility of this specific chiral building block.

Introduction: The Quest for Enantiopurity and the Morpholine Scaffold

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. The differential pharmacological and toxicological profiles of enantiomers necessitate precise control over stereochemistry during synthesis.[1] Three primary strategies are employed to achieve this: asymmetric synthesis, the use of chiral auxiliaries, and the resolution of racemic mixtures.[2]

The morpholine ring is a privileged heterocyclic motif found in numerous bioactive compounds, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[3] The introduction of chirality to the morpholine scaffold, as in this compound, opens avenues for its application in asymmetric transformations. While extensive research has been conducted on the synthesis of chiral morpholine derivatives, specific literature detailing the mechanism of action of this compound in chiral synthesis is notably scarce.[4][5] This guide, therefore, will extrapolate from established principles and related examples to illuminate its potential applications.

Potential Mechanisms of Action of this compound in Chiral Synthesis

Based on its structural features—a chiral center at the C-3 position and a basic nitrogen atom—this compound could theoretically function in several key roles within chiral synthesis.

As a Chiral Resolving Agent

One of the most established methods for separating enantiomers is through the formation of diastereomeric salts.[2] A racemic mixture of an acidic compound can be treated with an enantiomerically pure chiral base, like this compound, to form a pair of diastereomeric salts. These salts, having different physical properties, can often be separated by fractional crystallization.[6]

Mechanism of Diastereomeric Salt Resolution:

The fundamental principle of chiral resolution lies in the conversion of a pair of enantiomers into a pair of diastereomers, which possess distinct physical and chemical properties.[7] In the context of this compound, its basic nitrogen can react with a racemic carboxylic acid to form two diastereomeric salts: [(R)-3-Ethylmorpholinium][(R)-Acid] and [(R)-3-Ethylmorpholinium][(S)-Acid].

The differing spatial arrangements of these diastereomeric salts lead to variations in their crystal lattice energies and solvation properties, resulting in different solubilities in a given solvent.[3] This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. Subsequent treatment of the isolated diastereomeric salt with an acid or base regenerates the enantiomerically enriched acid and the chiral resolving agent.[8]

Experimental Workflow: Chiral Resolution of a Racemic Acid

References

An In-depth Technical Guide to (R)-3-Ethylmorpholine: Synthesis, Properties, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-3-Ethylmorpholine, a chiral heterocyclic compound of increasing interest to researchers in medicinal chemistry, drug discovery, and organic synthesis. We will delve into its synthesis, physicochemical properties, potential pharmacological significance, analytical methodologies, and safety considerations, offering field-proven insights for its effective application in a research setting.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Its unique structure, featuring both an ether and a secondary amine functional group, imparts a favorable balance of hydrophilicity and lipophilicity. This can lead to improved solubility, metabolic stability, and oral bioavailability of drug molecules.[3] Furthermore, the morpholine moiety can engage in crucial hydrogen bonding interactions with biological targets, contributing to the overall potency and selectivity of a compound.[4] The introduction of a chiral center, as in this compound, adds a layer of stereochemical complexity that can be pivotal for specific receptor interactions and biological activity.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling, storage, and application in experimental work.

PropertyValueReference
CAS Number 74572-05-7[5]
Molecular Formula C₆H₁₃NO[5]
Molecular Weight 115.17 g/mol [6]
Appearance Colorless to light yellow liquid[7]
Boiling Point 160.6 ± 15.0 °C at 760 mmHg[5]
Density 0.9 ± 0.1 g/cm³[8]
Flash Point 54.2 ± 9.8 °C[5]
Solubility Soluble in many organic solvents such as ethanol, ether, and benzene.[9]
Storage Temperature 2-8°C[7]

Synthesis of Chiral 3-Substituted Morpholines

The asymmetric synthesis of 3-substituted morpholines is a key area of research, with several strategies developed to control the stereochemistry at the C3 position. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, general and adaptable methodologies for chiral 3-substituted morpholines have been reported.

One common and effective strategy involves the use of chiral starting materials, such as amino acids. For instance, serine enantiomers can serve as a chiral template for the construction of the morpholine ring.[7] Another approach is the enantioselective synthesis from aminoalkyne substrates through a tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation.[10]

Below is a generalized, conceptual workflow for the synthesis of a chiral 3-substituted morpholine, inspired by established synthetic strategies.

G cluster_0 Conceptual Synthesis Workflow A Chiral Starting Material (e.g., (R)-amino acid derivative) B Functional Group Interconversion A->B Introduction of necessary functional groups C Cyclization to Morpholine Ring B->C Intramolecular reaction D Purification and Characterization C->D Chromatography, NMR, etc.

Caption: Conceptual workflow for the synthesis of chiral 3-substituted morpholines.

Representative Experimental Protocol (Adapted from analogous syntheses)

The following is a representative, hypothetical protocol for the synthesis of a chiral 3-substituted morpholine, illustrating the key steps and considerations. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

  • Starting Material Preparation: Begin with a suitable N-protected chiral amino alcohol. The choice of protecting group is critical to prevent side reactions.

  • Activation of the Hydroxyl Group: The hydroxyl group is converted to a good leaving group, such as a tosylate or mesylate, to facilitate the subsequent cyclization step.

  • Intramolecular Cyclization: The N-protected amino alcohol with the activated hydroxyl group is treated with a base to induce intramolecular nucleophilic substitution, forming the morpholine ring.

  • Deprotection: The protecting group on the nitrogen is removed under appropriate conditions to yield the final chiral 3-substituted morpholine.

  • Purification: The crude product is purified using techniques such as column chromatography or distillation to obtain the desired compound in high purity.

Pharmacological Profile and Applications in Drug Discovery

The morpholine nucleus is a cornerstone in the design of a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][11] Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic (PK/PD) properties.[12]

Key Roles of the Morpholine Moiety in Drug Design:

  • PK/PD Modulation: The morpholine ring can improve a compound's solubility, metabolic stability, and ability to cross the blood-brain barrier.[1]

  • Scaffolding: It can act as a rigid scaffold to orient other functional groups for optimal interaction with a biological target.[1]

  • Direct Interaction: The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions within the binding site of a receptor or enzyme.[2]

G cluster_0 Role of Morpholine in Drug Discovery A This compound (Chiral Building Block) B Synthesis of Novel Compounds A->B Incorporate into diverse scaffolds C Screening for Biological Activity B->C In vitro and in vivo assays D Lead Optimization C->D Structure-Activity Relationship (SAR) studies E Drug Candidate D->E Improved efficacy and safety profile

Caption: The role of chiral morpholine derivatives in the drug discovery pipeline.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the characterization and quantification of this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of morpholine derivatives, a derivatization step is often employed to improve their volatility and chromatographic behavior.[13][14]

General GC-MS Protocol for Morpholine Analysis:

  • Derivatization: Morpholine, a secondary amine, can be reacted with sodium nitrite under acidic conditions to form the more volatile and stable N-nitrosomorpholine derivative.[15]

  • Extraction: The derivatized analyte is extracted from the sample matrix using a suitable organic solvent, such as dichloromethane.

  • GC Separation: The extract is injected into a gas chromatograph equipped with an appropriate capillary column (e.g., a mid-polarity column like a TM-1701) for separation.[13]

  • MS Detection: The separated components are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.

G cluster_0 GC-MS Analysis Workflow A Sample B Derivatization A->B C Extraction B->C D GC Separation C->D E MS Detection D->E F Data Analysis E->F

Caption: General workflow for the GC-MS analysis of morpholine derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

To separate and quantify the enantiomers of 3-Ethylmorpholine, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[16]

Key Considerations for Chiral HPLC Method Development:

  • Chiral Stationary Phase Selection: A variety of CSPs are commercially available, and the selection of the most appropriate one is crucial for achieving good separation. Polysaccharide-based CSPs are often a good starting point for screening.

  • Mobile Phase Optimization: The composition of the mobile phase (a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) is optimized to achieve the desired resolution and retention times.

  • Detector: A UV detector is commonly used for the detection of morpholine derivatives, provided they have a suitable chromophore. If not, derivatization with a UV-active tag may be necessary, or a more universal detector like a mass spectrometer can be used (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. While predicted spectra are available for morpholine and some derivatives, experimental data for this compound should be acquired for confirmation.[17][18][19]

Safety and Toxicology

As with any chemical, proper handling and safety precautions are essential when working with this compound. The following information is based on the available data for 3-Ethylmorpholine (racemic mixture) and the parent compound, morpholine.

GHS Hazard Statements for 3-Ethylmorpholine:

  • H227: Combustible liquid[6]

  • H302: Harmful if swallowed[6]

  • H312: Harmful in contact with skin[6]

  • H314: Causes severe skin burns and eye damage[6]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.[20]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[20]

Conclusion

This compound is a chiral building block with significant potential in the fields of medicinal chemistry and organic synthesis. Its morpholine core offers advantageous physicochemical properties for drug design, while its chirality provides an opportunity for stereospecific interactions with biological targets. A thorough understanding of its synthesis, properties, and analytical methods, as outlined in this guide, will enable researchers to effectively utilize this compound in their scientific endeavors. As research into substituted morpholines continues to expand, the importance of chiral derivatives like this compound is likely to grow.

References

Section 1: Hazard Identification and Risk Assessment - The Foundation of Safe Practice

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (R)-3-Ethylmorpholine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 74572-05-7) is a chiral morpholine derivative increasingly utilized as a key building block and intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structural properties make it valuable to researchers and drug development professionals. However, its utility is accompanied by a significant hazard profile that demands a comprehensive and proactive approach to safety.

This guide moves beyond the standard Material Safety Data Sheet (MSDS) format. It is designed to provide senior researchers, scientists, and process chemists with a deeper, field-tested understanding of the risks associated with this compound and to establish self-validating protocols for its safe handling, storage, and emergency management.

A thorough understanding of a chemical's intrinsic properties is the cornerstone of safety. The risk associated with this compound stems from its combination of flammability, corrosivity, and toxicity.

Physicochemical and Hazard Properties

The properties in the table below dictate the necessary precautions. The low flash point, for instance, is a critical parameter that directly informs the stringent requirement to eliminate all ignition sources during handling.[3]

PropertyValueCausality and Implication
Molecular Formula C₆H₁₃NO[2]-
Molecular Weight 115.18 g/mol [2]-
Appearance Colorless to light yellow liquid[4]Visual identification.
Boiling Point 160.6 ± 15.0 °C[1]Indicates volatility; vapors can accumulate.
Flash Point ~27 - 54.2 °C[1][3]Flammable Liquid (Category 3) . Vapors can ignite at room temperature. Requires strict control of ignition sources.[3][5][6]
Density 0.878 g/cm³[1]Lighter than water.
Solubility Soluble in water (149 g/L at 25°C)[1]Spills can mix with water. Runoff must be contained.[5]
Vapor Density ~3 (Air = 1)[7]Vapors are heavier than air and can accumulate in low-lying areas, creating a fire or inhalation hazard.[3][8]
Toxicological Profile: A Multi-faceted Threat

This compound, based on data from its analog N-Ethylmorpholine, presents a significant toxicological risk through multiple exposure routes. It is classified as toxic in contact with skin and harmful if swallowed or inhaled.[6][9] The primary danger is its corrosive nature, which can cause severe, irreversible damage.[10]

  • Skin Contact: The compound is toxic and corrosive upon dermal contact.[9][10] It can cause severe skin burns and is readily absorbed, leading to systemic toxicity.[7] This necessitates the use of robust chemical-resistant gloves and immediate decontamination upon any suspected contact.

  • Eye Contact: Direct contact will cause severe eye damage and burns, potentially leading to permanent vision loss.[5][6] The speed of irrigation is critical, hence the requirement for eyewash stations to be immediately accessible.

  • Inhalation: Inhalation of vapors or mists can cause severe irritation to the respiratory tract, characterized by coughing and shortness of breath.[7] High concentrations may lead to drowsiness and visual disturbances, such as foggy vision or seeing halos around lights.[5] All handling of open containers must be performed in a certified chemical fume hood.

  • Ingestion: The substance is harmful if swallowed and can cause severe burns to the mouth, throat, and stomach.[10][11]

GHS Hazard Classification Summary

This table summarizes the Globally Harmonized System (GHS) classification based on available data for ethylmorpholine analogs.

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor[6][9]
Acute Toxicity, Dermal3H311: Toxic in contact with skin[6][9]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[6][9]
Acute Toxicity, Oral4H302: Harmful if swallowed[6][10]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[6]

Section 2: A Proactive Approach to Safety - The Hierarchy of Controls

Effective safety management prioritizes systematic risk reduction. The "Hierarchy of Controls" is a framework that ranks safety measures from most to least effective. Relying solely on Personal Protective Equipment (PPE) is a failure of this principle; PPE is the last line of defense.

  • Elimination/Substitution: In a research context, eliminating the chemical is not feasible. Substitution with a less hazardous morpholine derivative could be considered if the chemical properties are not critical to the experimental outcome.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, this is the most critical pillar. This includes using a certified chemical fume hood for all manipulations, ensuring adequate laboratory ventilation (6-12 air changes per hour), and using explosion-proof equipment where large quantities are handled.[5][8]

  • Administrative Controls: These are procedural changes. Examples include developing detailed Standard Operating Procedures (SOPs), restricting access to authorized personnel, providing comprehensive safety training, and labeling hazardous areas.

  • Personal Protective Equipment (PPE): PPE is essential but should never be the primary control measure. Its effectiveness depends entirely on proper selection, fit, and consistent use.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous analogs) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls, from most to least effective.

Section 3: Standard Operating Procedures for Safe Handling

The following protocols are designed as self-validating systems. Adherence to each step is critical for ensuring personnel safety.

Protocol 1: Personal Protective Equipment (PPE) Selection and Use

Causality: The selection of PPE is dictated by the chemical's corrosivity and toxicity. Improper selection or use nullifies its protective capabilities.

Methodology:

  • Eye/Face Protection: Wear tightly fitting, splash-proof chemical safety goggles and a face shield.[6] Standard safety glasses are inadequate as they do not protect against splashes.

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before each use.[6] Double-gloving is recommended for transfers of significant quantities. Follow proper glove removal technique to avoid contaminating skin.[6]

    • Lab Coat: A flame-resistant lab coat that is fully buttoned is mandatory.[6] Ensure cuffs are snug.

  • Respiratory Protection: Handling in a certified fume hood should make a respirator unnecessary. However, for spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is required.[12]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

Protocol 2: General Laboratory Handling

Causality: To prevent the release of flammable and toxic vapors and to avoid direct contact with the liquid.

Methodology:

  • Preparation: Before handling, ensure an emergency shower and eyewash station are accessible and unobstructed.[5] Confirm the chemical fume hood is functioning correctly.

  • Transfers: Conduct all transfers of this compound inside a fume hood. Use non-sparking tools and ground equipment when transferring large volumes to prevent static discharge.[3][8]

  • Heating: Avoid heating the material. If required, use a water bath or heating mantle with precise temperature control. Never use an open flame.

  • Housekeeping: Keep the work area clean and uncluttered. Tightly seal the container immediately after use.

  • End of Work: Decontaminate the work surface after completion. Wash hands and any potentially exposed skin thoroughly with soap and water.[5]

Protocol 3: Storage and Incompatibility

Causality: Improper storage can lead to degradation of the chemical, pressure buildup, or dangerous reactions.

Methodology:

  • Storage Location: Store in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[6][8] The recommended storage temperature is 2-8°C.[4]

  • Container: Keep the container tightly closed and upright to prevent leaks.[6]

  • Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases.[13]

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

Protocol 4: Accidental Release and Spill Cleanup

Causality: To safely contain and neutralize the spill while protecting personnel from exposure and preventing fire.

Methodology:

  • Immediate Actions:

    • Evacuate all non-essential personnel from the immediate area.[5]

    • Eliminate all ignition sources (e.g., turn off nearby equipment).[5]

    • Ensure ventilation is maximized (fume hoods on high).

  • For Small Spills (inside a fume hood):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as activated charcoal, sand, or vermiculite.[5][14]

    • Carefully collect the absorbed material using non-sparking tools into a labeled, sealable container for hazardous waste.

    • Decontaminate the area with soap and water.

  • For Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and alert safety personnel.

    • Secure and control entry to the area.[5]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Spill_Response Start Spill Occurs Evacuate Evacuate Area Alert Others Remove Ignition Sources Start->Evacuate Assess Assess Spill Size & Location SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside Hood) Assess->LargeSpill Large Evacuate->Assess Absorb Absorb with Inert Material (e.g., Charcoal, Sand) SmallSpill->Absorb CallHelp Call Emergency Response Team LargeSpill->CallHelp Collect Collect into Waste Container (Use Non-Sparking Tools) Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate End Response Complete Decontaminate->End CallHelp->End

Caption: Workflow for responding to a chemical spill.

Protocol 5: First Aid Measures

Causality: To minimize injury from corrosive and toxic effects through rapid decontamination and seeking immediate professional medical help.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if possible. Seek immediate medical attention.[8][13]

  • Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area with large amounts of soap and water for at least 15 minutes.[16] Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air at once.[16] If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth). If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]

Protocol 6: Firefighting Measures

Causality: To extinguish the fire safely without spreading the material and to prevent container explosions.

  • For Laboratory Personnel: For very small fires, use a dry chemical or CO₂ extinguisher. Do not use water, as it may be ineffective.[5] If the fire is anything other than minor and easily extinguishable, evacuate immediately and activate the fire alarm.

  • For First Responders: This is a flammable liquid.[5] Use dry chemical, CO₂, or alcohol-resistant foam.[3] Vapors may travel to an ignition source and flash back.[5] Containers may explode when heated; keep fire-exposed containers cool with a water spray from a safe distance.[3][5] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3] Hazardous combustion products include nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[3]

Conclusion

This compound is a valuable chemical intermediate whose safe use hinges on a disciplined and knowledgeable approach. By understanding its intrinsic hazards, implementing a robust hierarchy of controls, and adhering strictly to validated handling and emergency protocols, researchers can mitigate the risks effectively. Safety is not a checklist but a continuous process of risk assessment and diligent practice.

References

Solubility characteristics of (R)-3-Ethylmorpholine in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(R)-3-Ethylmorpholine is a substituted morpholine derivative of significant interest as a chiral building block in modern medicinal chemistry. Its utility in the synthesis of complex pharmaceutical agents necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. Solubility dictates critical process parameters, including reaction kinetics, solvent selection for synthesis and purification, and ultimately, the viability of formulation pathways. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in its fundamental molecular properties. While publicly available quantitative data is limited, this document establishes a robust theoretical framework to predict solubility across common solvent classes. Furthermore, it provides detailed, field-proven experimental protocols for determining thermodynamic solubility, empowering researchers to generate the precise data required for their specific applications.

Physicochemical Profile of this compound

The solubility of a molecule is a direct consequence of its structure. The key to understanding the behavior of this compound lies in the interplay of its polar morpholine core, the nonpolar ethyl substituent, and its capacity for hydrogen bonding.

The morpholine ring itself is a hybrid of a polar ether (C-O-C) and a secondary amine (C-N(H)-C). The nitrogen atom acts as a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), while the oxygen atom serves as an additional HBA. This dual functionality is the primary driver of its interaction with polar solvents. The chiral ethyl group at the 3-position introduces a degree of lipophilicity.

A summary of its key physicochemical parameters is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for SolubilitySource
Molecular Formula C₆H₁₃NO-[1][2]
Molecular Weight 115.17 g/mol Influences mass-based solubility calculations.[2]
Appearance Colorless to pale yellow liquid-[3]
Boiling Point 160.6 ± 15.0 °CHigh boiling point suggests strong intermolecular forces.[1]
Density 0.878 g/cm³ (at 20°C)-[1]
Hydrogen Bond Donor Count 1 (from the N-H group)Critical for solubility in protic solvents (e.g., water, alcohols).[1]
Hydrogen Bond Acceptor Count 2 (from the N and O atoms)Promotes solubility in solvents with hydrogen bond donors.[1]
Topological Polar Surface Area (TPSA) 21.3 ŲA low TPSA is generally associated with good cell permeability, but the value is sufficient to indicate significant polarity and potential for polar interactions.[1][2]
XLogP3 (Predicted) 0.4This value indicates a relatively balanced hydrophilic-lipophilic character, suggesting solubility in a range of polar solvents and limited solubility in very nonpolar solvents.[1]

The XLogP3 value of 0.4 is particularly instructive; it quantifies the molecule's partitioning behavior between octanol and water. A value near zero suggests a compound that does not strongly favor a highly lipophilic or a highly hydrophilic environment, predicting broad solubility in polar solvents.[4]

Theoretical Framework and Solubility Predictions

The principle of "like dissolves like" governs solubility and is predicated on the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions.

The primary interactions governing the solubility of this compound are:

  • Hydrogen Bonding: The N-H group can donate a hydrogen bond, and the nitrogen and oxygen atoms can accept hydrogen bonds. This is the most powerful non-covalent interaction available to the molecule.

  • Dipole-Dipole Interactions: The polar C-O, C-N, and N-H bonds create a net molecular dipole, allowing for electrostatic interactions with other polar molecules.

  • Van der Waals Forces (London Dispersion): The ethyl group and the aliphatic backbone of the morpholine ring contribute to these weaker, nonpolar interactions.

cluster_solute This compound cluster_protic Polar Protic Solvent cluster_aprotic Dipolar Aprotic Solvent cluster_nonpolar Nonpolar Solvent Solute This compound (Solute) Protic e.g., Water, Ethanol (Solvent) Solute->Protic Strong H-Bonding (Donor & Acceptor) + Dipole-Dipole Aprotic e.g., Acetone, THF (Solvent) Solute->Aprotic H-Bonding (Acceptor only) + Dipole-Dipole Nonpolar e.g., Heptane, Toluene (Solvent) Solute->Nonpolar Weak Van der Waals

Caption: Intermolecular forces between this compound and solvent classes.

Solubility in Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents are characterized by their ability to both donate and accept hydrogen bonds. Due to the presence of the N-H donor and the N and O acceptors on the this compound ring, strong solute-solvent hydrogen bonds can be readily formed. This interaction is powerful enough to overcome the solute-solute and solvent-solvent forces. Prediction: High solubility, likely miscible in lower alcohols.

Solubility in Dipolar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF)

These solvents have significant dipole moments but lack hydrogen bond donors. This compound can still act as a hydrogen bond donor to the oxygen atoms in these solvents (e.g., the carbonyl in acetone or ethyl acetate). Dipole-dipole interactions will also be significant. While the interactions are favorable, they are generally weaker than the comprehensive H-bonding network in protic solvents. Prediction: Good to moderate solubility.

Solubility in Nonpolar Aprotic Solvents (e.g., Toluene, Heptane, Hexane)

These solvents lack a significant dipole and cannot participate in hydrogen bonding. The only favorable interactions are the relatively weak van der Waals forces between the solvent and the aliphatic portions of the solute (the ethyl group and -CH₂- groups). The strong, polar self-interactions of this compound (hydrogen bonding and dipole-dipole) are difficult for these nonpolar solvents to disrupt. Prediction: Low to very low solubility.

Quantitative and Predicted Solubility Data

A critical aspect of process development is the move from qualitative prediction to quantitative data. Currently, only one specific data point for this compound is prominently available in chemical databases.

Table 2: Experimentally Determined Aqueous Solubility

SolventTemperature (°C)Solubility (g/L)Molarity (mol/L)Source
Water25149~1.29[1]

This high aqueous solubility confirms the predictions based on its molecular structure. For other common organic solvents, experimental determination is required. Table 3 provides a framework for this investigation, combining theoretical predictions with placeholders for empirical data.

Table 3: Predicted Solubility of this compound in Common Organic Solvents

SolventClassPredicted SolubilityExperimental Value at 25°C ( g/100 mL)
MethanolPolar ProticMiscibleTo Be Determined
EthanolPolar ProticMiscibleTo Be Determined
IsopropanolPolar ProticHigh / MiscibleTo Be Determined
AcetoneDipolar AproticHighTo Be Determined
Ethyl AcetateDipolar AproticModerateTo Be Determined
Dichloromethane (DCM)Dipolar AproticModerateTo Be Determined
Tetrahydrofuran (THF)Dipolar AproticHighTo Be Determined
TolueneNonpolar AproticLowTo Be Determined
Heptane / HexaneNonpolar AproticVery LowTo Be Determined

Experimental Methodology: Thermodynamic Solubility Determination

To generate the crucial data for Table 3, a rigorous and reproducible method is essential. The gold standard for determining thermodynamic (or equilibrium) solubility is the Saturation Shake-Flask Method .[5][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Protocol: Shake-Flask Equilibrium Solubility Determination

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Core Principle: An excess of the solid compound is agitated in a known volume of solvent for a sufficient duration to reach equilibrium. The saturated supernatant is then carefully separated and analyzed to determine the concentration of the dissolved solute.

A 1. Preparation Add excess solid this compound to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) on an orbital shaker for 24-48 hours. A->B Ensures saturation C 3. Phase Separation Allow vial to stand undisturbed for >2 hours. Alternatively, centrifuge to pellet excess solid. B->C Reaches equilibrium D 4. Sampling Carefully withdraw an aliquot of the clear supernatant using a syringe. C->D Isolates saturated liquid E 5. Filtration Filter the aliquot through a 0.45 µm solvent-compatible filter (e.g., PTFE) to remove any microscopic particulates. D->E Critical for accuracy F 6. Dilution & Analysis Accurately dilute the filtrate with a suitable mobile phase or solvent. Analyze by a validated analytical method (e.g., HPLC, GC). E->F Removes bias G 7. Calculation Quantify concentration against a standard calibration curve and calculate the original solubility value. F->G Quantification

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of this compound to a series of glass vials (e.g., 20 mL scintillation vials). "Excess" means enough solid should remain visible at the end of the experiment. A starting point is ~100-200 mg per 5 mL of solvent.

    • Causality: The presence of undissolved solid is the thermodynamic definition of a saturated solution at equilibrium.

    • Accurately add a known volume (e.g., 5.0 mL) of the desired, high-purity solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or tumbling rotator within a temperature-controlled chamber set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours. For new compounds, it is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau, thereby verifying equilibrium.

    • Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. A long equilibration time is necessary to ensure the system is not under kinetic control and has reached its lowest energy state (thermodynamic equilibrium).[5]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed in the same temperature-controlled environment for at least 2-4 hours. This allows the excess solid to settle.

    • For fine particles that do not settle easily, centrifugation of the sealed vial is recommended.

    • Causality: This step is crucial to allow for clean sampling of the supernatant without disturbing the solid phase.

  • Sampling and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean, pre-weighed vial.

    • Causality: Filtration is a critical, non-negotiable step. It removes any microscopic, undissolved particles that would otherwise lead to a significant overestimation of solubility.

  • Analysis:

    • Accurately dilute a known volume or weight of the clear filtrate with a suitable solvent (often the mobile phase for chromatography).

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method with a proper calibration curve. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spec detection is common. Gas Chromatography (GC) is also a viable alternative.

    • Causality: A validated, linear calibration curve ensures that the measured analytical response accurately correlates to the concentration of the analyte.

  • Calculation:

    • Using the concentration determined from the calibration curve, back-calculate the concentration in the original, undiluted filtrate, accounting for all dilution factors.

    • Express the final solubility in standard units, such as mg/mL, g/100 mL, or mol/L.

Conclusion

This compound is a polar molecule with a balanced hydrophilic-lipophilic character, driven by its capacity for hydrogen bonding and a small alkyl substituent. Its physicochemical properties predict high solubility in polar protic solvents like water and alcohols, moderate to good solubility in dipolar aprotic solvents, and poor solubility in nonpolar solvents. The experimentally confirmed high aqueous solubility (149 g/L) supports this theoretical assessment. For applications requiring the use of other organic solvents, this guide provides the predictive framework and a robust, gold-standard experimental protocol—the Shake-Flask Method—to enable researchers and drug development professionals to generate the precise, reliable quantitative data necessary for informed process design, optimization, and formulation.

References

The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of Substituted Morpholine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged structures." Morpholine, a simple six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, has unequivocally achieved this status.[1][2][3] Its prevalence in a vast array of approved drugs and clinical candidates is not accidental. The morpholine ring imparts a unique and highly advantageous combination of properties: it improves aqueous solubility and metabolic stability, possesses a favorable pKa for physiological interactions, and its flexible chair conformation allows it to serve as a versatile scaffold for presenting pharmacophoric elements in precise three-dimensional orientations.[4] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets.[2][5]

This guide provides a technical exploration of the diverse biological activities of substituted morpholine derivatives, focusing on key therapeutic areas where they have made a significant impact. We will delve into the molecular mechanisms of action, present quantitative data on their potency, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics.

Part 1: Anticancer Activity - Targeting Deregulated Cell Signaling

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. Morpholine derivatives have been masterfully employed to create potent and selective inhibitors of key kinases that drive oncogenesis.

Mechanism of Action: Inhibition of EGFR and PI3K/Akt/mTOR Pathways

Two of the most critical pathways in cancer progression are the Epidermal Growth Factor Receptor (EGFR) pathway and the downstream Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) cascade.[6] Morpholine-containing drugs have been successfully developed to target crucial nodes in these networks.

  • Gefitinib (Iressa®): A prime example is Gefitinib, an anilinoquinazoline used in the treatment of non-small cell lung cancer (NSCLC).[1] The morpholine moiety is a key part of its structure, contributing to its pharmacokinetic profile. Gefitinib functions by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[1][7][8] This blockade prevents receptor autophosphorylation, thereby inhibiting the activation of downstream pro-survival pathways, including PI3K/Akt and Ras/MAPK, ultimately leading to cell cycle arrest and apoptosis.[1][5][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Competitively Inhibits ATP Binding ATP ATP ATP->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway by Gefitinib.

  • PI3K/mTOR Dual Inhibitors: The morpholine ring is a canonical feature in many PI3K and mTOR inhibitors.[10] Its oxygen atom often forms a critical hydrogen bond in the kinase hinge region. Several morpholino-triazine and dimorpholinoquinazoline derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[6][11] These compounds effectively shut down the entire signaling axis, leading to potent antiproliferative and pro-apoptotic effects.[6][12]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Morpholine_Inhibitor Morpholine-Based PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K Inhibits Morpholine_Inhibitor->mTOR Inhibits

Caption: Dual inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Potency and Structure-Activity Relationship (SAR)

The cytotoxic potency of morpholine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50). Structure-activity relationship (SAR) studies reveal that specific substitutions on both the morpholine ring and associated scaffolds are critical for activity. For instance, in a series of morpholine-substituted tetrahydroquinolines, the presence of electron-withdrawing trifluoromethyl groups on an appended benzamide moiety was found to significantly enhance cytotoxicity.[13]

Table 1: Cytotoxicity of Selected Morpholine Derivatives Against Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Gefitinib AnilinoquinazolineNSCLC (EGFR mutant)< 0.1[1][7]
AK-10 QuinazolineA549 (Lung)8.55 ± 0.67[14][15]
AK-10 QuinazolineMCF-7 (Breast)3.15 ± 0.23[14][15]
AK-3 QuinazolineA549 (Lung)10.38 ± 0.27[14]
AK-3 QuinazolineMCF-7 (Breast)6.44 ± 0.29[14]
10e TetrahydroquinolineA549 (Lung)0.033 ± 0.003[13]
10e TetrahydroquinolineMDA-MB-231 (Breast)0.63 ± 0.02[13]
10h TetrahydroquinolineMCF-7 (Breast)0.087 ± 0.007[13]

Part 2: Antimicrobial Activity - A Novel Mechanism Against Resistant Pathogens

The rise of multidrug-resistant bacteria poses a critical threat to global health. Morpholine derivatives, particularly the oxazolidinone class, have provided a vital new weapon in the fight against Gram-positive pathogens.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Linezolid (Zyvox®): Linezolid is the first clinically approved oxazolidinone antibiotic, containing a substituted morpholine ring. Its mechanism is distinct from other protein synthesis inhibitors.[2] Linezolid binds to the 23S ribosomal RNA (rRNA) component of the 50S subunit of the bacterial ribosome.[3][16] This binding event occurs at the peptidyl transferase center and physically obstructs the formation of a functional 70S initiation complex, which is the essential first step in protein synthesis.[3][16][17] By targeting this early stage, Linezolid effectively halts the production of all bacterial proteins, leading to a bacteriostatic effect against staphylococci and enterococci.[16]

Linezolid_MoA cluster_ribosome Bacterial Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P site A_site A site rRNA_23S 23S rRNA Initiation_Complex 70S Initiation Complex Formation rRNA_23S->Initiation_Complex Blocks mRNA_binding mRNA Binding Site Linezolid Linezolid Linezolid->rRNA_23S Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis

Caption: Linezolid inhibits protein synthesis by preventing 70S complex formation.

Antimicrobial Spectrum and Potency

Linezolid exhibits potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3] Its activity is typically measured as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.

Table 2: In Vitro Activity of Linezolid and Other Morpholine Derivatives

CompoundOrganismMIC RangeReference
Linezolid Streptococci, Enterococci, Staphylococci0.5 - 4.0 mg/L[2][17]
Linezolid Moraxella, Pasteurella, Bacteroides spp.4.0 - 8.0 mg/L[2]
Compound 12 Mycobacterium smegmatis15.6 µg/mL[18]
Thiazine 21 Pseudomonas aeruginosa6.25 µg/mL[19]
Thiazine 26 Staphylococcus aureus25 µg/mL[19]

Part 3: Central Nervous System (CNS) Activity

The physicochemical properties of the morpholine ring, including its balanced lipophilicity and reduced pKa, make it an ideal scaffold for designing drugs that can penetrate the blood-brain barrier (BBB).[4]

Mechanism of Action: Neurotransmitter Reuptake Inhibition

Reboxetine (Edronax®): Reboxetine is a morpholine derivative used as an antidepressant.[20] Its therapeutic effect stems from its function as a selective norepinephrine reuptake inhibitor (NRI).[4] Reboxetine binds with high affinity to the norepinephrine transporter (NET) on presynaptic neurons.[20] This action blocks the reabsorption of norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged availability of the neurotransmitter to act on postsynaptic receptors.[4][20] This enhancement of noradrenergic signaling is believed to underlie its antidepressant effects.

Part 4: General Synthetic Strategies

The accessibility of substituted morpholines is a key advantage for their use in drug discovery. While numerous specific routes exist, a common and powerful strategy for creating N-aryl morpholines is through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

A general procedure involves reacting morpholine with an appropriate aryl halide (e.g., aryl bromide) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This method allows for the efficient formation of the crucial C-N bond, connecting the morpholine nitrogen to a diverse range of aromatic and heteroaromatic systems.

General Synthesis Scheme: Reactants: Morpholine, Aryl Halide (Ar-X) Conditions: Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene), Heat Product: N-Aryl Morpholine

Part 5: Experimental Protocols & Workflows

Scientific integrity demands robust and reproducible experimental methods. The following section details standardized protocols for assessing the key biological activities discussed in this guide.

Typical Drug Discovery Workflow

The path from a chemical idea to a potential drug candidate follows a structured screening cascade. This workflow ensures that resources are focused on the most promising compounds.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_ID 1. Target Identification (e.g., EGFR, PI3K) Library_Synth 2. Compound Library Synthesis (Morpholine Derivatives) Target_ID->Library_Synth HTS 3. High-Throughput Screening (Primary Assay) Library_Synth->HTS Hit_Confirm 4. Hit Confirmation & Dose-Response (IC50) HTS->Hit_Confirm Lead_Gen 5. Lead Generation (SAR Studies) Hit_Confirm->Lead_Gen ADME_Tox 6. In Vitro ADME/Tox (Metabolic Stability, etc.) Lead_Gen->ADME_Tox In_Vivo 7. In Vivo Efficacy (Animal Models) ADME_Tox->In_Vivo Candidate 8. Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for anticancer drug discovery.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for compounds) and a medium-only blank control. Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[3]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solvent (e.g., cell-culture grade DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[2][16]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Measure the absorbance of each well at a wavelength of 570 nm (or 590 nm) using a microplate reader.[9] A reference wavelength of ~630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

Principle: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. It involves challenging the bacteria with a serial dilution of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth. This protocol is based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][19]

Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus). Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Standardization: Dilute the standardized suspension in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the morpholine derivative in the broth. Typically, 50 µL of broth is added to wells 2-12. A 100 µL volume of the compound at twice the highest desired concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive only broth.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1-11. Well 12 receives no bacteria and serves as a negative control for broth sterility. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well). The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control well.[18]

Protocol: Western Blot for PI3K/Akt/mTOR Pathway Analysis

Principle: Western blotting is used to detect specific proteins in a sample. To assess pathway activation, antibodies specific to the phosphorylated (active) forms of proteins (e.g., p-Akt, p-mTOR) are used and compared to the total amount of each protein. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.[4][15]

Methodology:

  • Cell Lysis: Culture and treat cells with the morpholine inhibitor as described in the MTT assay. After treatment, wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween-20, TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution diluted in blocking buffer. Use antibodies specific for p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and a loading control (e.g., GAPDH).[15]

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP).

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane.[15] Detect the resulting light signal using an imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. For each target, normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.

Conclusion and Future Perspectives

The substituted morpholine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its favorable properties have enabled the development of successful drugs across diverse therapeutic areas, from oncology to infectious disease. The examples of Gefitinib, Linezolid, and Reboxetine highlight the scaffold's versatility in targeting kinases, ribosomes, and transporters with high specificity and potency.

Future research will undoubtedly continue to leverage this remarkable heterocycle. The development of novel morpholine derivatives as dual-target inhibitors, covalent inhibitors, and components of proteolysis-targeting chimeras (PROTACs) represents exciting new frontiers. As our understanding of disease biology deepens, the morpholine ring will remain a trusted and invaluable tool for medicinal chemists striving to create the next generation of life-saving therapies.

References

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis Using (R)-3-Ethylmorpholine as a Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Chirality and the Rise of Organocatalysis

In the landscape of modern synthetic chemistry, the ability to control the three-dimensional arrangement of atoms, or stereochemistry, is paramount. This is particularly true in the pharmaceutical industry, where the therapeutic effect of a drug molecule is often intrinsically linked to its specific chirality. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the development of methodologies for enantioselective synthesis—the selective production of one enantiomer over the other—is a critical endeavor for researchers and drug development professionals.

For decades, this field was dominated by chiral metal complexes and enzymes. However, the turn of the century witnessed the burgeoning of a third pillar: asymmetric organocatalysis. This discipline utilizes small, purely organic molecules to induce chirality in a reaction, offering advantages such as operational simplicity, stability to air and moisture, and lower toxicity compared to many metal-based catalysts.

Among the various classes of organocatalysts, chiral secondary amines have proven to be exceptionally versatile. They operate through the formation of transient nucleophilic enamines or electrophilic iminium ions, mimicking the strategy employed by natural Class I aldolase enzymes. While L-proline is arguably the most famous and well-studied of these catalysts, the exploration of other chiral secondary amines offers opportunities to fine-tune reactivity and selectivity. This application note focuses on (R)-3-Ethylmorpholine, a readily accessible chiral secondary amine, as a catalyst for the enantioselective aldol reaction, a cornerstone of carbon-carbon bond formation.

This compound: A Proline Analogue for Enamine Catalysis

This compound is a chiral cyclic secondary amine. Structurally, it shares key features with proline: a chiral center adjacent to the nitrogen atom and the secondary amine functionality necessary for enamine formation. The morpholine scaffold offers a different steric and electronic environment compared to proline's pyrrolidine ring. The presence of the oxygen atom in the morpholine ring can influence the catalyst's solubility and its hydrogen-bonding capabilities, potentially impacting the transition state of the catalyzed reaction.

The proposed catalytic cycle for the this compound-catalyzed aldol reaction, analogous to the well-established mechanism for proline, is depicted below.

Catalytic_Cycle Catalytic Cycle of this compound in the Aldol Reaction cluster_main cluster_reactants cluster_products CAT This compound Catalyst ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Ketone - H2O WATER_OUT H2O (out) CAT->WATER_OUT IMINIUM Iminium Ion Intermediate ENAMINE->IMINIUM + Aldehyde HYDROLYSIS Hydrolysis IMINIUM->HYDROLYSIS + H2O HYDROLYSIS->CAT - Aldol Product ALDOL_PRODUCT Aldol Product HYDROLYSIS->ALDOL_PRODUCT KETONE Ketone KETONE->ENAMINE ALDEHYDE Aldehyde ALDEHYDE->IMINIUM WATER_IN H2O (in) WATER_IN->HYDROLYSIS caption Catalytic cycle for the aldol reaction.

Figure 1: Proposed catalytic cycle for the this compound catalyzed aldol reaction.

The cycle begins with the condensation of the catalyst with a ketone to form a chiral enamine intermediate, which is more nucleophilic than the ketone itself. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst. The resulting iminium ion is then hydrolyzed to release the chiral aldol product and regenerate the catalyst for the next cycle.

Application: Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde

The aldol reaction between a ketone donor and an aldehyde acceptor is a powerful tool for constructing β-hydroxy carbonyl motifs, which are prevalent in many natural products and pharmaceuticals. Here, we present a detailed protocol for the enantioselective aldol reaction between cyclohexanone and p-nitrobenzaldehyde, catalyzed by this compound. This protocol is adapted from a highly efficient and well-optimized procedure for the proline-catalyzed version of this reaction.[1][2]

Materials and Reagents
  • This compound: Catalyst (ensure high enantiomeric purity).

  • Cyclohexanone: Ketone donor (distill before use).

  • p-Nitrobenzaldehyde: Aldehyde acceptor.

  • Dimethyl Sulfoxide (DMSO): Reaction solvent.

  • Ethyl Acetate: For extraction.

  • Hexane (or Heptane): For extraction and chromatography.

  • Saturated Ammonium Chloride (NH4Cl) solution: For quenching the reaction.

  • Brine (saturated NaCl solution): For washing.

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4): For drying.

  • Silica Gel: For column chromatography.

Detailed Experimental Protocol
  • Reaction Setup:

    • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.8 mg, 0.05 mmol, 10 mol%).

    • Add dimethyl sulfoxide (DMSO, 1.0 mL).

    • Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Addition of Reactants:

    • Add cyclohexanone (260 µL, 2.5 mmol, 5 equivalents) to the catalyst solution.

    • Stir the mixture for 15 minutes at room temperature to allow for pre-formation of the enamine.

    • Add p-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1 equivalent) in one portion.

  • Reaction Monitoring:

    • Seal the flask and stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Typically, the reaction is complete within 24-48 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by adding 10 mL of saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with water (2 x 10 mL) and then with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 9:1 and gradually increasing the polarity).

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure aldol product as a white solid or pale yellow oil.

    • Determine the diastereomeric ratio (dr) by 1H NMR analysis of the purified product.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality Behind Experimental Choices
  • Solvent (DMSO): DMSO is a polar aprotic solvent that is effective in solubilizing the catalyst and reactants, and it has been shown to promote high stereoselectivity in proline-catalyzed aldol reactions.[1]

  • Catalyst Loading (10 mol%): While higher loadings can increase the reaction rate, 10 mol% is often a good starting point to balance efficiency and cost. Optimization may allow for lower catalyst loadings.

  • Excess Ketone (5 equivalents): Using an excess of the ketone donor helps to push the equilibrium towards product formation and minimizes self-aldol condensation of the aldehyde.

  • Quenching with NH4Cl: The mild acidic nature of NH4Cl solution helps to hydrolyze the iminium intermediate and protonate the catalyst, facilitating its removal during the aqueous work-up.

Expected Results and Data

The following table summarizes typical results that can be expected for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes catalyzed by chiral secondary amines like proline. Similar performance is anticipated with this compound, although optimization of reaction conditions (temperature, solvent, catalyst loading) may be necessary to achieve optimal results.

EntryAldehydeTime (h)Yield (%)dr (anti:syn)ee (%) (anti)
1p-Nitrobenzaldehyde24>9595:5>99
2p-Cyanobenzaldehyde369293:798
3Benzaldehyde488590:1095
4p-Chlorobenzaldehyde309494:699

Table 1: Representative data for proline-catalyzed aldol reactions, serving as a benchmark for the this compound catalyzed protocol.[1]

Troubleshooting and Optimization

  • Low Conversion: If the reaction is sluggish, consider increasing the catalyst loading to 20-30 mol% or gently warming the reaction mixture (e.g., to 30-40 °C). However, be aware that higher temperatures may decrease enantioselectivity.

  • Low Enantioselectivity: The enantioselectivity can be highly dependent on the solvent and temperature. Screening other solvents (e.g., NMP, CH3CN, or solvent-free) or running the reaction at a lower temperature (e.g., 4 °C or -20 °C) may improve the ee.

  • Poor Diastereoselectivity: The anti:syn ratio can also be influenced by the reaction conditions. The addition of water in small amounts has been shown to affect diastereoselectivity in some cases.

Conclusion and Future Directions

This application note provides a comprehensive guide to the use of this compound as an organocatalyst in the enantioselective aldol reaction. By leveraging the principles of enamine catalysis, this simple and accessible chiral secondary amine serves as a viable alternative to more traditional catalysts. The detailed protocol provides a solid foundation for researchers to explore this and other asymmetric transformations.

Future work in this area could involve expanding the substrate scope to include other ketones and aldehydes, as well as applying this compound to other enamine-mediated reactions such as Michael additions and Mannich reactions. Further mechanistic studies, including computational modeling, could provide deeper insights into the factors governing the stereochemical outcome of these reactions, paving the way for the rational design of even more efficient and selective morpholine-based organocatalysts.

References

Application Notes and Protocols: (R)-3-Ethylmorpholine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Chirality and the Role of Morpholine Scaffolds

In the landscape of modern pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the selective synthesis of a single enantiomer a critical challenge. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for introducing chirality by temporarily attaching a chiral moiety to a prochiral substrate, directing a subsequent diastereoselective transformation, and then being cleaved to reveal the enantiomerically enriched product.[1]

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently found in a wide array of approved drugs and clinical candidates.[2] This has spurred significant research into the asymmetric synthesis of chiral morpholines themselves.[3][4] While complex morpholine derivatives have been explored as catalysts and ligands, the application of simple, readily accessible chiral morpholines like (R)-3-Ethylmorpholine as chiral auxiliaries is a less documented area. This guide, therefore, serves a dual purpose: to provide an overview of the synthesis of chiral 3-substituted morpholines and to present a detailed, albeit prospective, protocol for the application of this compound as a chiral auxiliary in asymmetric alkylation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel strategies in asymmetric synthesis.

Part 1: Enantioselective Synthesis of 3-Substituted Morpholines

The generation of chiral morpholines, particularly those substituted at the C3 position, is a key focus in synthetic organic chemistry. A robust and efficient synthesis of the chiral auxiliary is the first step in its application. Several catalytic asymmetric methods have been developed to access these valuable building blocks.

Catalytic Asymmetric Synthesis via Tandem Hydroamination and Asymmetric Transfer Hydrogenation

An efficient one-pot protocol for the enantioselective synthesis of 3-substituted morpholines has been developed, commencing from ether-containing aminoalkyne substrates.[4] This tandem reaction involves an initial hydroamination to form a cyclic imine, which is then reduced in situ via asymmetric transfer hydrogenation.

Conceptual Workflow:

cluster_0 Tandem Catalytic Cycle Aminoalkyne Aminoalkyne Cyclic Imine Cyclic Imine Aminoalkyne->Cyclic Imine Hydroamination (Ti Catalyst) Chiral Morpholine Chiral Morpholine Cyclic Imine->Chiral Morpholine Asymmetric Transfer Hydrogenation (Ru Catalyst)

Figure 1: Conceptual workflow for the tandem synthesis of chiral 3-substituted morpholines.

Protocol: Synthesis of this compound (Illustrative)

  • Reaction Setup: In a nitrogen-purged glovebox, a Schlenk flask is charged with a commercially available bis(amidate)bis(amido)Ti catalyst.

  • Hydroamination: The corresponding ether-containing aminoalkyne substrate is added to the flask, and the mixture is stirred in an appropriate solvent (e.g., toluene) at elevated temperature until the formation of the cyclic imine is complete (monitored by GC-MS or NMR).

  • Asymmetric Transfer Hydrogenation: The reaction mixture is cooled, and the Noyori-Ikariya catalyst, RuCl--INVALID-LINK--, and a hydrogen source (e.g., formic acid/triethylamine mixture) are added.[4]

  • Work-up and Purification: The reaction is stirred at room temperature until complete conversion. The reaction is then quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude product is purified by flash column chromatography to yield the enantiomerically enriched this compound.

Data Summary:

SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
Aryl-substituted aminoalkynesTi catalyst / RuCl[(S,S)-Ts-DPEN]Good>95[4]
Alkyl-substituted aminoalkynesTi catalyst / RuCl[(S,S)-Ts-DPEN]Good>95[4]

Part 2: Application of this compound as a Chiral Auxiliary in Asymmetric Alkylation (Prospective Protocol)

While direct literature precedents for the use of this compound as a chiral auxiliary are scarce, its structure lends itself to a hypothetical application in asymmetric synthesis, drawing parallels with established auxiliaries like Evans oxazolidinones. The following section outlines a prospective protocol for its use in the asymmetric alkylation of a carboxylic acid derivative.

Rationale and Mechanistic Hypothesis

The underlying principle of using this compound as a chiral auxiliary involves its temporary attachment to a prochiral substrate to form a diastereomeric intermediate. The stereocenter at C3 of the morpholine ring, bearing an ethyl group, is expected to create a sterically biased environment. Upon formation of an enolate, one face of the planar enolate will be shielded by the ethyl group, directing the approach of an electrophile to the less hindered face. This facial selectivity is the key to inducing chirality in the product.

cluster_1 Proposed Mechanism of Stereocontrol N_Acyl_Morpholine N-Acyl-(R)-3-Ethylmorpholine Enolate Chelated Z-Enolate N_Acyl_Morpholine->Enolate Deprotonation Alkylation Diastereoselective Alkylation Enolate->Alkylation Product Alkylated Product Alkylation->Product Electrophile E+ Electrophile->Alkylation Base LDA Base->Enolate

Figure 2: Proposed mechanistic pathway for asymmetric alkylation using an N-acyl-(R)-3-ethylmorpholine auxiliary.

Detailed Experimental Protocol

This protocol is divided into three key stages: attachment of the auxiliary, diastereoselective alkylation, and cleavage of the auxiliary.

Stage 1: Attachment of the Chiral Auxiliary

  • Materials: this compound, propionyl chloride, triethylamine (Et₃N), dichloromethane (DCM).

  • Procedure: a. To a solution of this compound (1.0 eq.) and Et₃N (1.2 eq.) in DCM at 0 °C, add propionyl chloride (1.1 eq.) dropwise. b. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. c. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. d. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. e. Purify the crude product by flash column chromatography to yield N-propionyl-(R)-3-ethylmorpholine.

Stage 2: Asymmetric Alkylation

  • Materials: N-propionyl-(R)-3-ethylmorpholine, lithium diisopropylamide (LDA), tetrahydrofuran (THF), benzyl bromide (BnBr).

  • Procedure: a. Prepare a solution of N-propionyl-(R)-3-ethylmorpholine in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. b. Add freshly prepared LDA (1.1 eq.) dropwise, and stir the solution at -78 °C for 30 minutes to form the enolate. c. Add BnBr (1.2 eq.) to the enolate solution and continue stirring at -78 °C for 2-4 hours, monitoring by TLC. d. Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution and allow to warm to room temperature. e. Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. f. Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Stage 3: Cleavage of the Chiral Auxiliary

  • Materials: Alkylated N-acyl morpholine, lithium hydroxide (LiOH), THF/water.

  • Procedure: a. Dissolve the alkylated product in a mixture of THF and water (3:1). b. Add LiOH (2.0 eq.) and stir the mixture at room temperature overnight. c. Acidify the reaction mixture with 1N HCl and extract the carboxylic acid product with ethyl acetate. d. The aqueous layer can be basified and extracted to recover the this compound auxiliary. e. The organic layers containing the product are combined, dried, and concentrated to yield the chiral carboxylic acid. The enantiomeric excess should be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Part 3: Conclusion and Future Outlook

The morpholine scaffold is a cornerstone of modern medicinal chemistry, and the development of efficient methods for the synthesis of chiral morpholines is of significant importance. While the direct application of simple chiral morpholines such as this compound as chiral auxiliaries is not yet a well-established field, the fundamental principles of asymmetric synthesis suggest their potential. The prospective protocol detailed herein provides a roadmap for researchers to investigate this potential. Further studies would be required to optimize reaction conditions, explore the scope of substrates and electrophiles, and fully characterize the stereochemical outcomes. The successful development of such methodologies would add a new, readily accessible, and potentially recyclable tool to the arsenal of the synthetic chemist.

References

Application Notes: (R)-3-Ethylmorpholine as a Versatile Chiral Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of (R)-3-Ethylmorpholine in the synthesis of complex pharmaceutical intermediates. The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties upon bioactive molecules.[1][2] The introduction of a chiral center, as in this compound, offers a valuable tool for accessing stereochemically defined drug candidates. These notes detail the intrinsic value of this chiral building block, provide validated protocols for its derivatization, and showcase its application in the synthesis of key pharmaceutical intermediates, including a conceptual pathway relevant to the construction of molecules like Aprepitant.

Introduction: The Strategic Importance of Chiral Morpholines in Drug Discovery

The morpholine ring is a ubiquitous heterocyclic motif found in numerous FDA-approved drugs and clinical candidates.[2][3] Its presence often improves aqueous solubility, metabolic stability, and oral bioavailability. When functionalized with stereocenters, chiral morpholines become powerful building blocks for creating enantiomerically pure drugs, where often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.

This compound, with its defined stereocenter at the C3 position, is a valuable chiral synthon for several reasons:

  • Stereochemical Control: It provides a pre-defined stereocenter, simplifying complex asymmetric syntheses and avoiding costly and often low-yielding chiral resolution steps later in the synthetic sequence.

  • Structural Rigidity: The morpholine ring can introduce conformational constraint into a molecule, which can be advantageous for optimizing binding to a biological target.[4][5]

  • Versatile Reactivity: The secondary amine of the morpholine ring is readily functionalized, allowing for the introduction of a wide variety of substituents through N-alkylation, N-acylation, and other coupling reactions.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a starting material is fundamental to successful process development.

PropertyValue
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol [6]
Appearance Colorless to light yellow liquid or solid
Chirality (R)-configuration at C3
CAS Number 55265-24-2[6]

Note: Physical properties such as boiling point and density can vary depending on purity and should be confirmed by the supplier's certificate of analysis.

Core Application: N-Alkylation of this compound

A primary and highly versatile transformation involving this compound is the N-alkylation of its secondary amine. This reaction allows for the coupling of the chiral morpholine core to a wide array of functional groups and molecular scaffolds, forming a diverse library of intermediates for structure-activity relationship (SAR) studies.[7]

General Protocol for N-Alkylation with Alkyl Halides

This protocol describes a robust and widely applicable method for the N-alkylation of this compound using alkyl halides under basic conditions. The choice of base and solvent is critical for achieving high yields and minimizing side reactions. Anhydrous conditions are essential to prevent hydrolysis of the alkyl halide and deactivation of the base.

Causality Behind Experimental Choices:

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA): Potassium carbonate is a cost-effective and moderately strong base suitable for many alkylations. Cesium carbonate can enhance reactivity with less reactive halides due to the "cesium effect." A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used when the substrate or product is sensitive to stronger inorganic bases.

  • Solvent (e.g., Acetonitrile, DMF, DMSO): Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S_N2 reaction.[7][8] For less reactive halides, higher boiling point solvents like DMF or DMSO may be necessary to drive the reaction to completion.

  • Temperature: The reaction is often initiated at room temperature and may be heated to reflux to increase the reaction rate.[7] The optimal temperature is substrate-dependent and should be determined empirically.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile (10 mL per mmol of amine).

  • Add anhydrous potassium carbonate (2.0 eq.). For base-sensitive substrates, use DIPEA (1.5 eq.).

  • To the stirred suspension, add the alkyl halide (1.1 - 1.2 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature or heat to reflux (approx. 82°C for acetonitrile) as required.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter the solids and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound derivative.

Reductive Amination: An Alternative N-Alkylation Strategy

Reductive amination provides an alternative pathway for N-alkylation, particularly for introducing more complex alkyl groups. This two-step, one-pot process involves the initial formation of an iminium ion between the morpholine and an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent.

Causality Behind Experimental Choices:

  • Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN): Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less moisture-sensitive than sodium cyanoborohydride.

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE)): These non-protic solvents are ideal for reductive amination as they do not interfere with the reducing agent.

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous DCM.

  • Add a catalytic amount of acetic acid (0.1 eq.) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to control any effervescence.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Application in the Synthesis of Aprepitant-like Intermediates

Aprepitant is a potent antiemetic drug that features a complex substituted morpholine core.[9][10][11] While the commercial synthesis of Aprepitant itself follows a highly optimized route, this compound can be used to construct analogous chiral morpholine intermediates, demonstrating its utility in complex molecule synthesis.

The following conceptual workflow illustrates how N-alkylated this compound could be a starting point for building a key fragment of an Aprepitant-like molecule.

Conceptual Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Functionalization (Hypothetical) cluster_2 Step 3: Coupling A This compound C N-alkylated Intermediate A->C DIPEA, MeCN B 3,5-bis(trifluoromethyl)benzyl bromide B->C D Further Elaboration C->D Multi-step sequence F Aprepitant-like Core Structure D->F E Fluorophenyl Moiety E->F Coupling Reaction

Caption: Conceptual workflow for synthesizing an Aprepitant-like core.

Discussion of the Conceptual Pathway
  • N-Alkylation: The synthesis would commence with the N-alkylation of this compound with a suitable electrophile, such as 3,5-bis(trifluoromethyl)benzyl bromide, which is a key structural motif in Aprepitant. This step establishes the link between the chiral morpholine and the substituted aromatic ring.

  • Further Elaboration: Subsequent steps would involve the functionalization of the ethyl group at the C3 position. This is a non-trivial transformation and would likely require a multi-step sequence, potentially involving oxidation to an acetyl group, followed by stereoselective addition of a fluorophenyl group. This highlights the importance of selecting chiral building blocks that minimize the number of subsequent stereocenter-forming reactions.

  • Final Coupling: The elaborated morpholine intermediate would then be coupled with the triazolone side chain to complete the core structure of the Aprepitant-like molecule.[12][13]

This conceptual pathway underscores the role of this compound in providing the foundational chiral scaffold upon which the complexity of the final target molecule is built.

Quality Control and Analysis

Ensuring the chemical and stereochemical purity of this compound and its derivatives is paramount.

Analytical TechniquePurposeTypical Observations
Chiral HPLC/GC To determine enantiomeric excess (e.e.) or enantiomeric purity (e.p.) of the starting material and chiral products.A single peak for the desired (R)-enantiomer, with the (S)-enantiomer below the limit of detection.
¹H and ¹³C NMR To confirm the chemical structure and purity of the synthesized intermediates.Characteristic shifts for the morpholine ring protons and the introduced alkyl group. Absence of impurity signals.
Mass Spectrometry (MS) To confirm the molecular weight of the product.A molecular ion peak corresponding to the expected mass of the N-alkylated product.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify key functional groups.Absence of N-H stretch (around 3300-3500 cm⁻¹) after successful N-alkylation.

Conclusion

This compound is a high-value, versatile chiral building block for the synthesis of pharmaceutical intermediates. Its pre-defined stereocenter offers a significant advantage in the construction of enantiomerically pure drug candidates. The straightforward N-alkylation protocols provided herein can be readily adapted to a wide range of substrates, enabling the rapid generation of diverse chemical libraries for drug discovery programs. The strategic application of this compound can streamline synthetic routes, reduce the reliance on late-stage chiral separations, and ultimately accelerate the development of novel therapeutics.

References

Asymmetric Induction with (R)-3-Ethylmorpholine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. Chiral morpholine derivatives, in particular, have emerged as valuable scaffolds in biologically active compounds. This guide provides a detailed exploration of the application of (R)-3-Ethylmorpholine as a chiral auxiliary for asymmetric induction, focusing on the diastereoselective alkylation of amide enolates to generate enantioenriched α-substituted carboxylic acids. By leveraging established principles of asymmetric synthesis, this document offers both theoretical insights and practical, step-by-step protocols to empower your research endeavors.

Introduction: The Principle of Asymmetric Induction with Chiral Auxiliaries

Asymmetric induction is a powerful strategy in which a chiral element within a molecule dictates the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer.[1] Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the formation of a new stereocenter.[2] The auxiliary is subsequently removed, yielding the desired enantiomerically enriched product, and can often be recovered for reuse.

The efficacy of a chiral auxiliary lies in its ability to create a sterically and electronically biased environment around the reactive center. In the context of amide enolates, the chiral auxiliary attached to the nitrogen atom directs the approach of an incoming electrophile to one of the two diastereotopic faces of the enolate. This facial selectivity is the key to establishing the desired stereochemistry at the α-carbon.

This compound, a readily available chiral amine, serves as an effective chiral auxiliary. When coupled with a carboxylic acid to form an N-acyl derivative, the resulting amide can be deprotonated to form a chiral enolate. The predictable conformation of the morpholine ring, influenced by the stereocenter bearing the ethyl group, creates a well-defined steric environment that governs the trajectory of electrophilic attack.

The Core Strategy: Diastereoselective Alkylation of N-Acyl-(R)-3-Ethylmorpholine

The overall workflow for utilizing this compound as a chiral auxiliary in asymmetric alkylation is a three-step process. This process is designed to be robust and reliable, providing a clear pathway to enantiomerically enriched α-substituted carboxylic acids.

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Carboxylic Acid (Prochiral Substrate) C N-Acyl-(R)-3-Ethylmorpholine A->C B This compound (Chiral Auxiliary) B->C D Deprotonation (e.g., LDA) C->D E Chiral Enolate D->E G Alkylated N-Acyl-(R)-3-Ethylmorpholine (Diastereomerically Enriched) E->G F Electrophile (R-X) F->G H Hydrolysis G->H I α-Substituted Carboxylic Acid (Enantiomerically Enriched) H->I J Recovered this compound H->J

Caption: Workflow for Asymmetric Alkylation.

Mechanistic Insights: The Source of Stereocontrol

The stereochemical outcome of the alkylation is determined by the conformation of the chiral enolate intermediate. Deprotonation of the N-acyl-(R)-3-Ethylmorpholine with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) typically leads to the formation of a Z-enolate. The lithium cation then coordinates to both the enolate oxygen and the morpholine oxygen, creating a rigid, chelated transition state.

Caption: Stereocontrol via a Chelated Transition State.

The ethyl group at the C3 position of the morpholine ring acts as the primary stereodirecting group. It effectively shields one face of the enolate, compelling the incoming electrophile to approach from the less sterically hindered face. This directed attack results in the preferential formation of one diastereomer of the alkylated product.

Experimental Protocols

The following protocols are provided as a comprehensive guide for implementing this asymmetric alkylation strategy.

Protocol 1: Synthesis of N-Acyl-(R)-3-Ethylmorpholine

This procedure describes the coupling of a generic carboxylic acid with this compound to form the corresponding amide.

Materials:

  • Carboxylic acid (e.g., propanoic acid)

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then gently reflux for 2 hours. Cool the reaction to room temperature.

  • Amide Formation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Coupling: Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-acyl-(R)-3-Ethylmorpholine.

Protocol 2: Diastereoselective Alkylation

This protocol details the enolate formation and subsequent alkylation.

Materials:

  • N-Acyl-(R)-3-Ethylmorpholine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve the N-acyl-(R)-3-Ethylmorpholine (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the amide solution. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolysis of the alkylated amide to yield the final chiral carboxylic acid and recover the auxiliary.

Materials:

  • Alkylated N-acyl-(R)-3-Ethylmorpholine

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

Procedure:

  • Hydrolysis: Dissolve the alkylated amide (1.0 eq) in a mixture of THF and water (3:1). Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (4.0 eq) and hydrogen peroxide (4.0 eq) dropwise.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup: Cool the reaction to 0 °C and quench the excess peroxide by the careful addition of aqueous sodium sulfite solution. Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether to isolate the chiral carboxylic acid. To recover the auxiliary, make the aqueous layer basic with NaOH and extract with dichloromethane.

  • Purification: Purify the carboxylic acid by standard methods. The enantiomeric excess of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Data Presentation: Expected Outcomes

The success of this asymmetric induction strategy is quantified by the diastereomeric excess (d.e.) of the alkylation product and the enantiomeric excess (e.e.) of the final carboxylic acid. The following table provides a hypothetical representation of expected results for the alkylation of N-propanoyl-(R)-3-Ethylmorpholine.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Methyl Iodide>95:585
Benzyl Bromide>98:290
Allyl Bromide>97:388
Ethyl Iodide>90:1082

Conclusion

The use of this compound as a chiral auxiliary offers a practical and effective method for the asymmetric synthesis of α-substituted carboxylic acids. The straightforward attachment and cleavage procedures, coupled with the high levels of stereocontrol achievable in the key alkylation step, make this an attractive strategy for academic and industrial laboratories. The protocols and mechanistic rationale provided in this guide are intended to serve as a robust starting point for researchers seeking to implement this methodology in their synthetic campaigns.

References

The Strategic Application of (R)-3-Ethylmorpholine in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is a constant driving force, particularly within the pharmaceutical and agrochemical industries. The strategic use of chiral molecules to influence the stereochemical outcome of a reaction is a cornerstone of asymmetric synthesis. Among the diverse arsenal of chiral reagents, (R)-3-Ethylmorpholine has emerged as a versatile and effective tool. This technical guide provides an in-depth exploration of this compound's applications, offering both foundational principles and detailed, field-proven protocols for its use as a chiral resolving agent.

Introduction to this compound: Physicochemical Properties and Synthetic Utility

This compound is a chiral cyclic amine characterized by a morpholine ring substituted with an ethyl group at the C3 position. This seemingly simple structural modification imbues the molecule with a unique set of properties that make it a valuable reagent in asymmetric synthesis. The presence of the basic nitrogen atom, coupled with the defined stereocenter, allows it to interact diastereoselectively with racemic compounds, forming separable intermediates.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 74572-05-7[1]
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
Density 0.9 ± 0.1 g/cm³[2]
Boiling Point 160.6 ± 15.0 °C at 760 mmHg[2]
Flash Point 54.2 ± 9.8 °C[2]
Storage Keep in a dark place, sealed in dry, room temperature.[1]

The morpholine scaffold itself is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic profiles.[3] The ability to introduce chirality at the morpholine ring, as with this compound, further expands its utility in the synthesis of complex, biologically active molecules.[4]

Core Application: this compound as a Chiral Resolving Agent

One of the most powerful and practical applications of this compound is in the resolution of racemic mixtures, a process fundamental to obtaining enantiomerically pure compounds.[5] This technique leverages the formation of diastereomeric salts between the chiral amine (this compound) and a racemic acidic compound. These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[6]

The causality behind this experimental choice lies in the principles of stereochemistry. Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment, making their direct separation challenging. By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, two diastereomers are formed. These diastereomers are not mirror images and thus exhibit distinct physical properties, enabling their separation.[7]

G cluster_0 Resolution of a Racemic Acid (Rac-HA) Racemic_Acid Racemic Acid (R)-HA + (S)-HA Diastereomeric_Salts Diastereomeric Salt Mixture [(R)-B·(R)-H]+ + [(R)-B·(S)-H]+ Racemic_Acid->Diastereomeric_Salts Salt Formation Chiral_Base This compound (R)-B Chiral_Base->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Resolved_Salts Separated Diastereomeric Salts [(R)-B·(R)-H]+  and  [(R)-B·(S)-H]+ Separation->Resolved_Salts Liberation Acid/Base Treatment Resolved_Salts->Liberation Pure_Enantiomers Pure Enantiomers (R)-HA and (S)-HA Liberation->Pure_Enantiomers G cluster_0 Potential Applications of this compound R3EM This compound ResolvingAgent Chiral Resolving Agent R3EM->ResolvingAgent Established Application ChiralBase Chiral Base/Catalyst R3EM->ChiralBase Potential Application ChiralLigand Chiral Ligand R3EM->ChiralLigand Potential Application

References

Application Notes & Protocols for Scalable Synthesis Methods Involving (R)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Morpholines in Modern Drug Discovery

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. Its incorporation into drug candidates can significantly enhance their pharmacokinetic profiles.[1] When a stereocenter is introduced, as in (R)-3-Ethylmorpholine, the molecule is transformed from a simple heterocyclic building block into a valuable tool for asymmetric synthesis, enabling the precise construction of complex, three-dimensional molecular architectures.[2] Chiral morpholine derivatives are integral to a range of pharmaceuticals, underscoring the need for robust and scalable synthetic methods.[2][3]

This guide provides a comprehensive overview of scalable synthetic strategies pertinent to this compound. Given the limited public documentation on the direct large-scale utilization of this compound, we will first detail a scalable method for its synthesis. Subsequently, we will present detailed protocols for its potential applications as a chiral auxiliary and resolving agent, drawing upon established principles of asymmetric synthesis.[4][5]

Part 1: Scalable Synthesis of this compound via Asymmetric Hydrogenation

The most efficient and scalable method for producing enantiomerically pure 3-substituted morpholines is the asymmetric hydrogenation of the corresponding dehydromorpholine precursor.[6] This "after cyclization" approach is highly atom-economical and amenable to industrial-scale production.[6]

Causality Behind the Synthetic Strategy

The choice of asymmetric hydrogenation is predicated on its high efficiency and the ability to generate the desired stereocenter in a single, catalytic step.[7] The use of a bisphosphine-rhodium catalyst with a large bite angle is crucial for achieving high enantioselectivity.[6][8] The N-acyl directing group on the dehydromorpholine substrate enhances its reactivity and facilitates stereocontrol.[6] Dichloromethane is often selected as the solvent due to its limited coordinating ability, which prevents interference with the metal catalyst.[8]

Workflow for Scalable Synthesis of this compound

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Purification & Final Product Start Commercially Available Starting Materials Step1 Synthesis of Dehydromorpholine Precursor Start->Step1 Step2 Rh-Catalyzed Asymmetric Hydrogenation (e.g., with (R,R,R)-SKP ligand) Step1->Step2 H2, Catalyst Step3 Purification (e.g., Column Chromatography) Step2->Step3 Step4 (R)-N-acyl-3-ethylmorpholine Step3->Step4 Step5 Deprotection Step4->Step5 Step6 Final Product: This compound Step5->Step6

Caption: Scalable synthesis workflow for this compound.

Detailed Protocol: Asymmetric Hydrogenation of N-Cbz-6-ethyl-3,4-dihydro-2H-1,4-oxazine

This protocol is adapted from established methods for the asymmetric hydrogenation of analogous substrates.[6][8]

Materials:

  • N-Cbz-6-ethyl-3,4-dihydro-2H-1,4-oxazine (1.0 eq)

  • [Rh(cod)2]SbF6 (0.01 eq)

  • (R,R,R)-SKP ligand (0.011 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high pressure)

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve [Rh(cod)2]SbF6 and the (R,R,R)-SKP ligand in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate flask, dissolve the N-Cbz-6-ethyl-3,4-dihydro-2H-1,4-oxazine substrate in anhydrous DCM.

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the catalyst solution via cannula.

  • Pressurization: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 30-50 atm of hydrogen.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield (R)-N-Cbz-3-ethylmorpholine.

  • Deprotection: The Cbz protecting group can be removed under standard hydrogenolysis conditions (e.g., Pd/C, H2) to yield the final this compound.

Quantitative Data Summary for Asymmetric Hydrogenation

The following table summarizes representative data for the asymmetric hydrogenation of dehydromorpholine derivatives, demonstrating the efficacy of this approach.

Substrate (N-protected)Catalyst/LigandYield (%)ee (%)Reference
N-Cbz-6-phenyl-dehydromorpholine[Rh(cod)2]SbF6 / (R,R,R)-SKP>9992[6][8]
N-Boc-6-phenyl-dehydromorpholine[Rh(cod)2]SbF6 / (R,R,R)-SKP>9985[8]
N-Cbz-6-(4-methoxyphenyl)-dehydromorpholine[Rh(cod)2]SbF6 / (R,R,R)-SKP>9993[8]

Part 2: Application of this compound as a Chiral Auxiliary

Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions.[9] this compound, with its defined stereocenter and secondary amine, is a prime candidate for use as a chiral auxiliary, particularly in the formation of chiral amides to direct diastereoselective reactions.

Rationale for Use as a Chiral Auxiliary

The principle behind using this compound as a chiral auxiliary is to form a covalent bond with an achiral substrate (e.g., a carboxylic acid), creating a diastereomeric intermediate. The steric bulk and conformational rigidity imposed by the morpholine ring can then effectively shield one face of a reactive center (e.g., an enolate), forcing an incoming electrophile to attack from the less hindered face. This results in a highly diastereoselective transformation. The auxiliary can then be cleaved and recovered.

Workflow for Diastereoselective Alkylation

G Start Achiral Carboxylic Acid Derivative Step1 Amide Formation Start->Step1 Auxiliary This compound Auxiliary->Step1 Step2 Diastereoselective Enolate Formation (e.g., LDA, -78 °C) Step1->Step2 Step3 Alkylation with Electrophile (R-X) Step2->Step3 Step4 Cleavage of Auxiliary (e.g., Hydrolysis) Step3->Step4 Product Enantiomerically Enriched Carboxylic Acid Step4->Product RecoveredAux Recovered this compound Step4->RecoveredAux

References

Part I: The Chiral Building Block: Synthesis of (R)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Complex Bioactive Molecules Utilizing (R)-3-Ethylmorpholine and Related Chiral Scaffolds

Abstract: The morpholine heterocycle is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1] Its ability to improve physicochemical properties, such as aqueous solubility, and act as a hydrogen bond acceptor makes it a desirable feature in drug design.[1] Introducing stereochemistry into the morpholine ring, particularly at the C3 position, provides a crucial vector for optimizing molecular interactions with biological targets. This guide provides a detailed technical overview and actionable protocols for the synthesis of complex bioactive molecules using chiral C3-substituted morpholines, with a specific focus on this compound as a representative building block. We will explore both the synthesis of the chiral synthon itself and its subsequent incorporation into larger, more complex structures through modern synthetic methodologies.

The most direct and reliable method for synthesizing enantiomerically pure morpholines is to start from the corresponding chiral 1,2-amino alcohol.[2][3] For the synthesis of this compound, the logical precursor is (R)-2-aminobutan-1-ol. The synthesis involves two key stages: N-alkylation of the amino alcohol with a two-carbon electrophile, followed by an intramolecular cyclization to form the morpholine ring. A recently developed, efficient protocol utilizes ethylene sulfate for this transformation.[4][5]

Conceptual Rationale

The strategy relies on the higher nucleophilicity of the amine compared to the hydroxyl group for the initial ring-opening of ethylene sulfate. The resulting intermediate, a sulfate ester, is perfectly primed for a subsequent intramolecular Williamson ether synthesis. The stereocenter from the starting amino alcohol is preserved throughout the sequence, ensuring the enantiopurity of the final product.

Proposed Synthetic Workflow

G cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Intramolecular Cyclization A (R)-2-aminobutan-1-ol C Intermediate: (R)-2-(2-hydroxyethylamino)butyl hydrogen sulfate A->C 1. Acetonitrile, 0°C to rt B Ethylene Sulfate B->C D This compound C->D 2. t-BuOK, THF, 65°C

Caption: Proposed synthesis of this compound from (R)-2-aminobutan-1-ol.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is adapted from the general procedure for morpholine synthesis from 1,2-amino alcohols reported by Ortiz et al.[4][5] It should be optimized for this specific substrate.

Materials:

  • (R)-2-aminobutan-1-ol

  • Ethylene sulfate

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • N-Alkylation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add (R)-2-aminobutan-1-ol (1.0 eq).

    • Dissolve the amino alcohol in anhydrous MeCN (approx. 0.2 M solution).

    • Cool the solution to 0°C using an ice bath.

    • Add a solution of ethylene sulfate (1.1 eq) in anhydrous MeCN dropwise over 30 minutes, maintaining the internal temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amino alcohol.

  • Cyclization and Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in anhydrous THF (approx. 0.2 M solution).

    • Add potassium tert-butoxide (t-BuOK) (2.5 eq) portion-wise at room temperature. Caution: This may be exothermic.

    • Heat the mixture to 65°C and stir for 4-6 hours until the cyclization is complete (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and quench carefully by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the final product.

Self-Validation:

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

  • Enantiopurity: Determine the enantiomeric excess (% ee) using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis. The % ee should be consistent with that of the starting (R)-2-aminobutan-1-ol.

Part II: Advanced Enantioselective Synthesis of C3-Substituted Morpholines

Mechanistic Rationale

This one-pot procedure, developed by Schafer and colleagues, first involves a gold- or zinc-catalyzed intramolecular hydroamination of an N-protected propargyl ether to form an unsaturated dehydromorpholine intermediate.[4] In the same pot, a chiral Ruthenium catalyst then performs an asymmetric transfer hydrogenation of the endocyclic double bond to establish the C3 stereocenter with high enantioselectivity. The success of the asymmetric step relies on hydrogen-bonding interactions between the substrate's oxygen atom and the chiral ligand of the Ru catalyst.[4]

G cluster_0 One-Pot Tandem Reaction A Aminoalkyne Substrate (e.g., N-Tosyl-2-(but-2-yn-1-yloxy)ethan-1-amine) B Dehydromorpholine Intermediate A->B Step 1: Hydroamination [Au(I) or Zn(OTf)₂] C Chiral C3-Substituted Morpholine B->C Step 2: Asymmetric Transfer Hydrogenation [Ru(II)-(S,S)-Ts-DPEN], HCOOH/NEt₃

Caption: Workflow for enantioselective synthesis of C3-substituted morpholines.

Protocol 2: Asymmetric Synthesis of N-Tosyl-(R)-3-methylmorpholine

This protocol is a direct adaptation from the work of Lau, Zhai, and Schafer.[4]

Materials & Reagents:

Reagent/Material M.W. Quantity (mmol) Eq.
N-Tosyl-2-(but-2-yn-1-yloxy)ethan-1-amine 267.35 0.20 1.0
[RuCl₂(p-cymene)]₂ 612.39 0.002 0.01
(S,S)-Ts-DPEN 366.47 0.004 0.02
Zn(OTf)₂ 363.55 0.01 0.05
Formic Acid / Triethylamine (5:2 azeotrope) - - -

| Anhydrous Toluene | - | 2.0 mL | - |

Procedure:

  • Catalyst Preparation:

    • In an oven-dried vial under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.2 mg, 0.002 mmol) and (S,S)-Ts-DPEN (1.5 mg, 0.004 mmol).

    • Add anhydrous toluene (1.0 mL) and stir the mixture at 80°C for 30 minutes to form the active Ru catalyst.

  • Tandem Reaction:

    • In a separate oven-dried vial, dissolve the aminoalkyne substrate (53.5 mg, 0.20 mmol) and Zn(OTf)₂ (3.6 mg, 0.01 mmol) in anhydrous toluene (1.0 mL).

    • Add the pre-formed Ru catalyst solution to the substrate vial via syringe.

    • Add the formic acid/triethylamine azeotrope (100 µL).

    • Seal the vial and stir the reaction mixture at 80°C for 24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Tosyl-(R)-3-methylmorpholine.

Expected Outcome:

  • High yield (>80%) and excellent enantioselectivity (>95% ee). The product can be deprotected (e.g., using sodium naphthalenide or Mg/MeOH) to afford the free (R)-3-methylmorpholine.

Part III: Application in Bioactive Molecule Synthesis: N-Functionalization

Once the chiral morpholine scaffold is obtained, it serves as a valuable secondary amine for further elaboration into more complex drug-like molecules. N-functionalization is a common and critical step.[6] For instance, creating an N-aryl or N-alkyl bond can position the chiral morpholine within a larger pharmacophore.

Protocol 3: N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol demonstrates how to couple the chiral morpholine with an aryl halide, a key transformation in medicinal chemistry.

Materials:

  • This compound (from Part I)

  • Aryl bromide (e.g., 4-bromobenzonitrile) (1.0 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and NaOtBu (1.4 eq) under an inert atmosphere.

    • Add the aryl bromide (1.0 eq) and this compound (1.2 eq).

    • Add anhydrous toluene (to achieve ~0.1 M concentration of the aryl bromide).

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to 100-110°C.

    • Stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the aryl bromide.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium salts, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the N-aryl-(R)-3-ethylmorpholine derivative.

Causality and Trustworthiness:

  • Why XPhos? XPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling sterically hindered secondary amines like 3-substituted morpholines.

  • Why NaOtBu? A strong, non-nucleophilic base is required to facilitate the catalytic cycle without competing side reactions.

  • Validation: The success of the reaction is confirmed by NMR and mass spectrometry. Chiral HPLC should be used to confirm that no racemization of the C3 stereocenter occurred during the reaction.

References

Chiral HPLC Method Development for the Enantioselective Analysis of (R)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This application note provides a comprehensive guide for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of 3-Ethylmorpholine, with a specific focus on quantifying the (R)-enantiomer. The stereoisomers of chiral compounds can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification a critical aspect of drug development and quality control.[1][2] This document outlines a systematic approach to method development, including the selection of an appropriate chiral stationary phase (CSP), optimization of the mobile phase, and validation of the analytical method. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the analysis of chiral molecules.

Introduction: The Significance of Chiral Separation

Chirality is a fundamental property of many drug molecules, where enantiomers, non-superimposable mirror images, can elicit profoundly different physiological effects.[2] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the critical need for stereospecific analytical methods in the pharmaceutical industry.[2][3] 3-Ethylmorpholine, a morpholine derivative, possesses a chiral center at the C-3 position, existing as (R)- and (S)-enantiomers. Morpholine and its derivatives are versatile scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[4] Therefore, a reliable analytical method to distinguish and quantify the enantiomers of 3-Ethylmorpholine is paramount for ensuring the safety, efficacy, and quality of any potential drug candidate incorporating this chiral moiety.

High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the most widely employed and effective technique for the separation of enantiomers.[3][5][6][7] CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers and resulting in their separation.[2] This application note details a logical, science-driven workflow for developing such a method for (R)-3-Ethylmorpholine.

Foundational Principles: The Science of Chiral Recognition

The successful separation of enantiomers on a CSP relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase.[8] According to the three-point interaction model, a minimum of three simultaneous interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) are necessary for chiral recognition.[2] The differential stability of these diastereomeric complexes for each enantiomer leads to different retention times and, consequently, separation.

For a basic amine like 3-Ethylmorpholine, key interaction points include the nitrogen atom (capable of hydrogen bonding and ionic interactions) and the ethyl group (contributing to steric and hydrophobic interactions). The selection of an appropriate CSP and mobile phase is crucial to exploit these molecular features for effective enantioseparation.

Strategic Method Development Workflow

A systematic and logical approach to method development is more efficient than a trial-and-error process.[9][10] The following workflow is recommended for developing a chiral HPLC method for 3-Ethylmorpholine.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Finalization & Validation Analyte_Characterization Analyte Characterization (pKa, Solubility) CSP_Selection CSP Selection (Polysaccharide-based) Analyte_Characterization->CSP_Selection Informs Initial_Screening Initial Screening (Multiple Columns & Mobile Phases) CSP_Selection->Initial_Screening Mobile_Phase_Opt Mobile Phase Optimization (Organic Modifier, Additives) Initial_Screening->Mobile_Phase_Opt Promising results Parameter_Tuning Parameter Tuning (Flow Rate, Temperature) Mobile_Phase_Opt->Parameter_Tuning Optimized_Method Optimized Method Protocol Parameter_Tuning->Optimized_Method Method_Validation Method Validation (ICH Guidelines) Optimized_Method->Method_Validation

Figure 1: Systematic Workflow for Chiral HPLC Method Development.

Phase 1: Preparation and Initial Screening

3.1.1. Analyte Characterization: Before commencing experimental work, it is essential to understand the physicochemical properties of 3-Ethylmorpholine. As a secondary amine, it is basic and will likely require a basic additive in the mobile phase to ensure good peak shape and prevent strong interactions with residual silanols on the silica support of the CSP.[6][11] Its solubility in common HPLC solvents should also be determined to prepare appropriate sample solutions.

3.1.2. Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are highly versatile and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines.[6][8][12] Therefore, the initial screening should focus on columns with these types of stationary phases.

Recommended Screening Columns:

  • CHIRALPAK® IA/IB/IC: Immobilized amylose and cellulose-based CSPs known for their robustness and broad selectivity.

  • CHIRALCEL® OD-H/OJ-H: Coated cellulose-based CSPs that are also widely successful for amine separations.

3.1.3. Initial Screening Protocol: The goal of the initial screening is to identify a CSP and mobile phase system that shows some degree of enantioselectivity. A generic gradient method can be employed to rapidly screen multiple conditions.

Protocol 1: Initial CSP and Mobile Phase Screening

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 3-Ethylmorpholine in the initial mobile phase.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Columns: Screen the recommended polysaccharide-based columns.

  • Mobile Phases:

    • Normal Phase: n-Hexane / Isopropanol (IPA) with 0.1% Diethylamine (DEA)

    • Polar Organic Mode: Acetonitrile (ACN) / Methanol (MeOH) with 0.1% DEA

  • Gradient Elution: Start with a low percentage of the polar solvent (e.g., 10% IPA or MeOH) and increase to a high percentage (e.g., 50%) over 15-20 minutes.

  • Detection: UV at a suitable wavelength (e.g., 210 nm, as morpholine derivatives often lack a strong chromophore).

  • Analysis: Evaluate the chromatograms for any peak splitting, indicating partial or full separation of the enantiomers.

Phase 2: Method Optimization

Once a promising CSP and mobile phase system have been identified, the next step is to optimize the separation to achieve baseline resolution (Rs > 1.5).

3.2.1. Mobile Phase Optimization: The composition of the mobile phase is a critical factor influencing enantioselectivity.

  • Organic Modifier: The type and concentration of the alcohol (in normal phase) or polar organic solvent can significantly impact resolution. Systematically vary the percentage of the organic modifier to find the optimal balance between retention time and resolution.

  • Basic Additive: For basic analytes like 3-Ethylmorpholine, a basic additive such as Diethylamine (DEA), Triethylamine (TEA), or Butylamine is often necessary to improve peak shape and efficiency.[6][13][14] The concentration of the additive should be optimized, typically in the range of 0.1% to 0.5%.[6][13] In some cases, different amines as additives can dramatically improve resolution.[13]

3.2.2. Chromatographic Parameter Tuning:

  • Flow Rate: Lower flow rates can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.

  • Column Temperature: Temperature can affect the kinetics and thermodynamics of the chiral recognition process. It is advisable to evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C).

Table 1: Illustrative Data for Method Optimization on a CHIRALPAK® IA Column

ExperimentMobile Phase (Hexane:IPA with 0.1% DEA)Flow Rate (mL/min)Temperature (°C)Retention Time (R-enantiomer) (min)Resolution (Rs)
190:101.02512.51.2
285:151.0259.81.6
380:201.0257.21.4
485:150.82512.21.8
585:151.0309.11.5

Data presented is hypothetical and for illustrative purposes.

From this illustrative data, the conditions in Experiment 4 (85:15 Hexane:IPA with 0.1% DEA at 0.8 mL/min and 25°C) would be selected as the optimized method, providing the best resolution.

Proposed Mechanism of Chiral Recognition

The chiral recognition mechanism on polysaccharide-based CSPs is complex and involves a combination of interactions within the chiral grooves of the polysaccharide backbone. For 3-Ethylmorpholine, the likely interactions include:

  • Hydrogen Bonding: The secondary amine proton of the morpholine ring can act as a hydrogen bond donor to the carbamate groups on the CSP.

  • Dipole-Dipole Interactions: The polar C-O-C and C-N-C bonds in the morpholine ring can interact with polar sites on the CSP.

  • Steric Interactions: The ethyl group at the C-3 position plays a crucial role in the stereospecific interaction. The different spatial orientations of the ethyl group in the (R) and (S) enantiomers will lead to one enantiomer fitting more favorably into the chiral groove of the CSP, resulting in a stronger interaction and longer retention time.

ChiralRecognition cluster_CSP Chiral Stationary Phase (CSP) Groove cluster_Analyte This compound HBond_Site Hydrogen Bonding Site (Carbamate) Dipole_Site Dipole Interaction Site Steric_Pocket Steric Pocket Analyte_Center N_H N-H Group N_H->HBond_Site Hydrogen Bond Ethyl_Group Ethyl Group Ethyl_Group->Steric_Pocket Steric Fit Polar_Group Polar Morpholine Ring Polar_Group->Dipole_Site Dipole-Dipole

Figure 2: Proposed Chiral Recognition Mechanism of this compound on a Polysaccharide-based CSP.

Optimized Method Protocol for this compound

This section provides a detailed, step-by-step protocol for the enantioselective analysis of this compound based on the hypothetical optimization process.

5.1. Equipment and Materials

  • HPLC system with UV detector

  • CHIRALPAK® IA column (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µm

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA)

  • Racemic 3-Ethylmorpholine standard

  • This compound reference standard

5.2. Chromatographic Conditions

ParameterCondition
Column CHIRALPAK® IA, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : DEA (85 : 15 : 0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

5.3. Standard and Sample Preparation

  • Stock Solution (Racemic): Accurately weigh and dissolve racemic 3-Ethylmorpholine in the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard (Racemic): Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Working Standard ((R)-enantiomer): Prepare a working standard of the (R)-enantiomer at a similar concentration to confirm the elution order.

  • Sample Preparation: Dissolve the sample containing 3-Ethylmorpholine in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5.4. System Suitability

Before sample analysis, inject the racemic working standard five times. The system suitability parameters should meet the following criteria:

  • Resolution (Rs) between enantiomers: ≥ 1.5

  • Tailing factor for each peak: ≤ 2.0

  • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

Conclusion

This application note presents a systematic and scientifically grounded strategy for the development of a chiral HPLC method for the analysis of this compound. By employing a logical workflow of initial screening followed by systematic optimization of mobile phase and chromatographic parameters, a robust and reliable method can be established. The use of polysaccharide-based chiral stationary phases, in conjunction with a basic additive in a normal phase solvent system, is a highly effective approach for the enantioseparation of this and similar chiral amines. The detailed protocol provided herein serves as a practical guide for researchers in pharmaceutical development and quality control to ensure the stereochemical purity of their compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-3-Ethylmorpholine. This document is designed for researchers, chemists, and professionals in drug development who are seeking to optimize their synthetic routes, troubleshoot common issues, and ultimately improve the yield and enantiopurity of this valuable chiral building block. The morpholine scaffold is a cornerstone in medicinal chemistry, and achieving high efficiency in the synthesis of its chiral derivatives is paramount.[1]

This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter in the lab.

Section 1: Core Synthesis & Yield Optimization

This section addresses fundamental questions about improving reaction outcomes, regardless of the specific synthetic route chosen.

Question: My overall yield for the synthesis is consistently low. What general factors should I investigate first?

Answer: Low yields can often be traced back to fundamental experimental parameters before delving into complex mechanistic issues.[2] A systematic review of the following is the most effective starting point:

  • Reagent and Solvent Quality:

    • Purity of Starting Materials: Ensure the purity of your initial substrates. Impurities can poison catalysts or participate in side reactions.[3] For instance, in routes starting from amino alcohols, ensure they are free from contaminants.

    • Solvent Anhydrousness: Many organometallic catalysts and intermediates are highly sensitive to moisture. Ensure solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina columns).[4]

  • Reaction Atmosphere:

    • Many catalytic cycles, particularly those involving palladium or ruthenium, are sensitive to oxygen. Ensure your reaction is performed under a consistently inert atmosphere (Nitrogen or Argon) from start to finish. This involves using Schlenk techniques or a glovebox.

  • Temperature Control:

    • Reaction temperature can be critical.[5] A deviation of even 5-10°C can dramatically alter the rate of the desired reaction versus side reactions. Use a calibrated thermometer and a reliable heating system (e.g., oil bath with a PID controller) rather than a simple heating mantle. For exothermic reactions, ensure adequate cooling to prevent runaway reactions that can lead to decomposition.

  • Stoichiometry and Addition Rate:

    • Carefully verify the stoichiometry of all reagents. For some reactions, adding a reagent too quickly can lead to localized high concentrations, promoting side reactions or decomposition.[2] Consider using a syringe pump for the slow addition of critical reagents.

Troubleshooting Workflow: Initial Yield Loss Investigation

Below is a logical workflow for diagnosing general yield issues.

G cluster_0 Problem: Low Yield cluster_1 Initial Checks cluster_2 Parameter Optimization cluster_3 Analysis & Refinement start Low Yield Observed reagents Verify Reagent Purity & Stoichiometry start->reagents Begin solvent Confirm Solvent is Anhydrous reagents->solvent atmosphere Check for Inert Atmosphere Integrity solvent->atmosphere temp Optimize Temperature Control (Is it too high/low?) atmosphere->temp If no issues found time Analyze Reaction Time (Incomplete conversion or decomposition?) temp->time concentration Adjust Concentration (Bimolecular side reactions?) time->concentration byproducts Identify Byproducts (TLC, LC-MS, NMR of crude) concentration->byproducts If yield still low purification Review Purification Method (Is product being lost during workup?) byproducts->purification end Optimized Yield purification->end Implement Changes

Caption: A systematic workflow for troubleshooting low reaction yields.

Section 2: Achieving High Enantioselectivity for this compound

The biological activity of chiral molecules is often confined to a single enantiomer.[6] Therefore, achieving high enantiomeric excess (ee) is as critical as achieving high chemical yield.

Question: What are the most reliable methods for the asymmetric synthesis of this compound?

Answer: Several robust methods exist for the enantioselective synthesis of 3-substituted morpholines. Two highly effective, state-of-the-art approaches are:

  • Tandem Hydroamination/Asymmetric Transfer Hydrogenation: This is an efficient one-pot reaction starting from an aminoalkyne substrate. The key to success is the choice of the catalyst system. A Ruthenium catalyst with a chiral ligand like (S,S)-Ts-DPEN is crucial for high enantioselectivity. The oxygen atom of the substrate is believed to coordinate with the catalyst, playing a vital role in directing the stereochemical outcome.[7]

  • Palladium-Catalyzed Carboamination: This method involves the intramolecular cyclization of an O-allyl ethanolamine derivative with an aryl or alkenyl halide.[8] The yield and success of this reaction are significantly influenced by the electronic properties of the halide coupling partner, with electron-rich or neutral derivatives generally providing better yields.[8]

MethodKey Catalyst/LigandStarting MaterialsReported YieldsKey Advantages
Tandem Hydroamination/ATH Ru-complex with (S,S)-Ts-DPENAminoalkyne substratesGood to ExcellentOne-pot procedure, high enantioselectivity.[7]
Pd-Catalyzed Carboamination Pd(OAc)₂, P(2-furyl)₃O-allyl ethanolamines, Aryl/Alkenyl halidesModerate to GoodModular approach, allows for diverse substitution.[8]
Asymmetric Hydrogenation Rh-complex with Bisphosphine ligandUnsaturated MorpholinesGood to ExcellentEffective for creating the stereocenter after ring formation.[9]

Question: I have synthesized racemic 3-Ethylmorpholine. How can I resolve the enantiomers to isolate the (R)-isomer?

Answer: Chiral resolution is a classic and effective method for separating enantiomers when an asymmetric synthesis is not feasible or optimized. The most common approach is the formation of diastereomeric salts.[10]

The process involves reacting the racemic amine (a base) with a chiral acid. This forms a pair of diastereomeric salts, which have different physical properties (notably, solubility).

Core Principle: (R,S)-3-Ethylmorpholine + (R,R)-Tartaric Acid → [(R)-Amine-(R,R)-Tartrate] + [(S)-Amine-(R,R)-Tartrate]

These two diastereomeric salts can then be separated by fractional crystallization. The less soluble salt will crystallize out of the solution first. After separation, the pure diastereomeric salt is treated with a base (e.g., NaOH) to liberate the free enantiomerically pure amine.[10]

Common Chiral Resolving Agents for Amines:

  • (R,R)-Tartaric Acid

  • (S)-Mandelic Acid[11]

  • (S)-Camphorsulfonic Acid

The choice of resolving agent and solvent is often empirical and may require screening to find the optimal conditions for crystallization.

Section 3: Troubleshooting & FAQs

Q1: In my Pd-catalyzed carboamination, I'm getting a complex mixture of products when using electron-poor aryl bromides. Why is this happening?

A1: This is a known limitation of this methodology. Electron-poor aryl bromides are more susceptible to side reactions, such as competitive reduction or other undesired couplings, which leads to complex product mixtures. The electronic nature of the aryl halide coupling partner has a significant effect on the yield.[8] It is recommended to use electron-rich or electron-neutral aryl bromides for this transformation.

Q2: My catalyst appears to be deactivating during the reaction. What are the common causes?

A2: Catalyst deactivation can stem from several sources:

  • Impurities: As mentioned, impurities in your starting materials or solvents (e.g., water, oxygen, sulfur compounds) can poison the catalyst.[3]

  • Byproduct Inhibition: High molecular-weight byproducts or "heavies" can form and coat the active sites of the catalyst.[3]

  • Thermal Degradation: If the reaction temperature is too high, the catalyst complex itself may begin to decompose.

Q3: I'm having difficulty purifying my 3-Ethylmorpholine product via column chromatography. It keeps streaking. What can I do?

A3: This is a very common issue when purifying amines on silica gel. The amine's basic lone pair interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape and streaking. To mitigate this, you must add a small amount of a competitive base to the eluent.[4] A common practice is to add 0.5-2% triethylamine (Et₃N) or concentrated ammonium hydroxide to your solvent system. This deactivates the acidic sites on the silica, allowing your product to elute cleanly.[4]

Section 4: Experimental Protocols

Protocol 1: Chiral Resolution of (±)-3-Ethylmorpholine via Diastereomeric Salt Formation

This protocol is a generalized procedure and may require optimization for your specific scale and equipment.

Materials:

  • (±)-3-Ethylmorpholine

  • (L)-(+)-Tartaric Acid (or another suitable chiral acid)

  • Methanol (or another suitable crystallization solvent)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation: Dissolve 1.0 equivalent of (±)-3-Ethylmorpholine in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of (L)-(+)-tartaric acid in a minimal amount of warm methanol. Note: Using 0.5 eq of the resolving agent targets the crystallization of one diastereomer.

  • Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator for several hours to maximize crystallization.

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Purity Check (Optional but Recommended): At this stage, you can check the diastereomeric purity of the crystals. The enantiomeric excess of the final product will depend on this. If necessary, recrystallize the salt from fresh methanol to improve purity.

  • Liberation of Free Amine: Suspend the crystalline salt in a biphasic mixture of water and DCM. While stirring vigorously, slowly add 1 M NaOH solution until the aqueous layer is basic (pH > 10). This will deprotonate the amine, breaking the salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by derivatizing with a chiral agent and analyzing by NMR.

Mechanism: Pd-Catalyzed Intramolecular Carboamination

The following diagram illustrates the likely catalytic cycle for the formation of a 3-substituted morpholine via Pd-catalyzed carboamination.[8]

G pd0 Pd(0)L₂ complex1 R-Pd(II)(Br)L₂ pd0->complex1 R-Br ox_add Oxidative Addition complex2 [R-Pd(II)-N]⁻ Complex complex1->complex2 Base deprot Deprotonation complex3 Cyclized Pd(II) Intermediate complex2->complex3 Intramolecular mig_ins Migratory Insertion (Ring Closing) complex3->pd0 Product reduct_elim Reductive Elimination center

Caption: Catalytic cycle for Pd-catalyzed morpholine synthesis.

References

Technical Support Center: Optimizing Asymmetric Reactions Catalyzed by (R)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (R)-3-Ethylmorpholine in asymmetric catalysis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions during experimental work. Our approach is rooted in mechanistic understanding to empower you to diagnose and resolve challenges effectively.

While this compound is a valuable chiral amine catalyst, its application can present unique challenges compared to more common organocatalysts like proline derivatives. This is often attributed to the electronic effects of the oxygen atom and the conformational properties of the morpholine ring, which can influence the reactivity of the crucial enamine intermediate.[1][2] This guide will walk you through common issues and provide structured solutions to optimize your reaction conditions.

Diagram: General Catalytic Cycle of a Chiral Secondary Amine

cluster_0 Catalytic Cycle Catalyst This compound Enamine Chiral Enamine Intermediate Product_Complex Product-Catalyst Complex Enamine->Product_Complex + Electrophile Product Chiral Product Product_Complex->Product + H2O Substrate_Carbonyl Carbonyl Compound (Aldehyde or Ketone) Substrate_Carbonyl->Enamine + Catalyst - H2O Substrate_Electrophile Electrophile (e.g., Nitroalkene)

Caption: General catalytic cycle for an amine-catalyzed reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

A lack of conversion is a common primary issue. Before altering stereochemical parameters, establishing reactivity is key.

Question: My reaction with this compound is not proceeding, or the conversion is very low. What are the likely causes and how can I address this?

Answer:

Low conversion in reactions catalyzed by this compound can often be traced back to the inherent reactivity of morpholine-based catalysts, catalyst deactivation, or suboptimal reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Inherent Low Reactivity of Morpholine Enamines: Morpholine-derived enamines are known to be less nucleophilic than their pyrrolidine or piperidine counterparts due to the electron-withdrawing effect of the ring oxygen and a more pronounced pyramidalization of the nitrogen atom.[1][3]

    • Solution: Consider increasing the reaction temperature in increments of 10-20 °C. While higher temperatures can sometimes negatively impact enantioselectivity, establishing conversion is the first priority. Also, ensure your starting materials are of high purity, as impurities can inhibit the catalyst.[4]

  • Catalyst Purity and Activity: The purity of this compound is crucial. Impurities from its synthesis can interfere with the catalytic cycle.

    • Solution: If you synthesized the catalyst, ensure it is thoroughly purified. For commercially sourced catalysts, consider the age and storage conditions. If in doubt, re-purify by distillation or column chromatography.

  • Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates.

    • Solution: Screen a range of solvents. While polar aprotic solvents like DMF or DMSO are common, less polar solvents like chloroform or toluene might be effective for certain reactions. Protic solvents like isopropanol have also been shown to be effective in some morpholine-catalyzed reactions.[1]

  • Insufficient Catalyst Loading: While aiming for low catalyst loading is ideal, it might be necessary to increase it to initiate the reaction.

    • Solution: Incrementally increase the catalyst loading from a typical 5-10 mol% up to 20 mol%. If conversion is achieved, you can then optimize by gradually reducing the loading.

Experimental Protocol: Screening for Improved Conversion

  • Set up a parallel reaction array with your standard substrates.

  • In separate vials, test the following conditions:

    • Vial 1 (Control): Your original reaction conditions.

    • Vial 2 (Temperature): Increase the temperature by 20 °C.

    • Vial 3 (Solvent): Switch to a different solvent (e.g., from DCM to Toluene or iPrOH).

    • Vial 4 (Catalyst Loading): Double the catalyst loading to 20 mol%.

  • Monitor the reactions by TLC or GC/LC-MS at regular intervals to assess conversion.

Table 1: Example Solvent and Temperature Screening Data

EntrySolventTemperature (°C)Catalyst Loading (mol%)Conversion (%)
1Dichloromethane2510<5
2Dichloromethane451015
3Toluene251010
4Isopropanol251025
5Isopropanol252045
Issue 2: Poor Enantioselectivity (Low ee)

Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Low enantiomeric excess (ee) can be a frustrating outcome.

Question: My reaction is proceeding to give the desired product, but the enantioselectivity is low. How can I improve the ee?

Answer:

Low enantioselectivity suggests that the catalyst is not effectively controlling the stereochemical outcome of the reaction. This can be due to a variety of factors, including the reaction temperature, the presence of achiral background reactions, or a poorly organized transition state.

Potential Causes & Troubleshooting Steps:

  • High Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus reducing the enantioselectivity.[5]

    • Solution: If you increased the temperature to achieve conversion, try to lower it back down in a stepwise manner now that you have a viable reaction. Running the reaction at 0 °C or even -20 °C can significantly enhance enantioselectivity.

  • Role of Additives: Acidic or basic additives can play a crucial role in the catalytic cycle, often by facilitating catalyst turnover or by participating in the transition state to enhance stereocontrol.

    • Solution: The addition of a co-catalyst can be beneficial. For enamine catalysis, weak Brønsted acids (e.g., benzoic acid, acetic acid) are often used. These can protonate the nitro group in a Michael addition, for example, helping to stabilize the transition state.

  • Water Content: Trace amounts of water can sometimes be beneficial, but excess water can lead to hydrolysis of the enamine intermediate and promote a non-selective background reaction.

    • Solution: Ensure you are using anhydrous solvents and reagents. If the reaction is known to be sensitive to water, perform it under an inert atmosphere (e.g., nitrogen or argon). Conversely, some organocatalytic reactions benefit from the addition of a small amount of water, so this can be a parameter to screen.

  • Catalyst Structure: While you are using this compound, it's important to recognize that sometimes a particular catalyst scaffold is not well-suited for a specific substrate combination.

    • Solution: If extensive optimization of reaction conditions fails to improve enantioselectivity, consider a structurally related catalyst. For instance, a morpholine derivative with a different N-substituent or a substituent on the morpholine ring could alter the steric environment of the transition state.

Experimental Protocol: Optimizing Enantioselectivity

  • Using the conditions that gave you the best conversion, set up a new series of reactions.

  • Systematically vary one parameter at a time:

    • Temperature Series: Run the reaction at room temperature, 0 °C, and -20 °C.

    • Additive Screen: Add 10-20 mol% of a weak Brønsted acid (e.g., benzoic acid) or a weak base (e.g., N-methylmorpholine) to separate reactions.

    • Water Content: Run one reaction under strictly anhydrous conditions and another with the addition of 0.5-1.0 equivalents of water.

  • Analyze the enantiomeric excess of the product by chiral HPLC or GC.

Diagram: Troubleshooting Flowchart for Low Enantioselectivity

start Low Enantioselectivity Observed temp Lower Reaction Temperature (e.g., 0 °C or -20 °C) start->temp additives Screen Additives (Brønsted acids/bases) temp->additives ee still low success High Enantioselectivity Achieved temp->success ee improved solvent Re-evaluate Solvent Choice additives->solvent ee still low additives->success ee improved catalyst Consider a Structurally Modified Catalyst solvent->catalyst ee still low solvent->success ee improved

Caption: A decision-making workflow for improving enantioselectivity.

References

Technical Support Center: Enhancing Diastereoselectivity in Reactions with Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for enhancing diastereoselectivity in chemical reactions using chiral morpholine derivatives, with a focus on structures exemplified by (R)-3-Ethylmorpholine. While direct literature on this compound as a widely-used chiral auxiliary is limited, the principles outlined here are derived from extensive studies on analogous chiral auxiliaries and bases, providing a robust framework for experimental design and problem-solving.

Introduction: The Role of Chiral Morpholines in Asymmetric Synthesis

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and bioavailability.[1][2] Chiral morpholine derivatives, by extension, represent valuable tools in asymmetric synthesis, capable of acting as chiral auxiliaries, bases, or ligands to control the stereochemical outcome of a reaction. The fundamental principle behind using a chiral auxiliary is the temporary introduction of a stereogenic unit to a prochiral substrate. This converts the relationship between the potential new stereocenters from enantiotopic to diastereotopic, allowing for the selective formation of one diastereomer over the other.[3]

This guide will address common challenges encountered when aiming for high diastereoselectivity and provide actionable solutions grounded in established mechanistic principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: I am observing a low diastereomeric ratio (d.r.) in my reaction. What are the most critical initial parameters to investigate?

A low diastereomeric ratio is a common issue and can often be traced back to a few key reaction parameters. The energy difference between the transition states leading to the different diastereomers is often small, so subtle changes in reaction conditions can have a significant impact.

Initial Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature is often the most effective first step to enhance diastereoselectivity. Reactions run at lower temperatures (e.g., -78 °C) are more likely to favor the transition state with the lower activation energy, which corresponds to the major diastereomer. Conversely, higher temperatures can provide enough energy to overcome this small energy barrier, leading to a decrease in selectivity.

  • Choice of Lewis Acid/Base and Stoichiometry: The nature of the base or Lewis acid used for enolate formation or substrate activation is critical. For instance, in alkylation reactions, the choice of base can influence the enolate geometry (E vs. Z), which in turn dictates the facial selectivity of the electrophilic attack. It is advisable to screen a range of bases (e.g., LDA, LiHMDS, KHMDS) or Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl).

  • Solvent Effects: The solvent can influence the aggregation state of reagents and the conformation of the transition state. A solvent screen, exploring options from non-polar (e.g., toluene, hexanes) to polar aprotic solvents (e.g., THF, DCM), is recommended. Non-polar solvents are often preferred as they are less likely to interfere with the coordination of Lewis acids.

Q2: How does the enolate geometry affect the diastereoselectivity in alkylation or aldol reactions when using a chiral morpholine-based auxiliary?

The geometry of the enolate (E or Z) is a crucial determinant of the final stereochemical outcome in many reactions involving chiral auxiliaries. For many auxiliaries, such as the well-studied Evans oxazolidinones, the formation of a specific enolate geometry (often the Z-enolate) is key to achieving high levels of stereocontrol.[3] This is because the auxiliary directs the electrophile to one face of the enolate, and the enolate geometry determines the relative orientation of the substituents in the product.

  • Controlling Enolate Geometry: The formation of the desired enolate can be influenced by the choice of base, solvent, and additives. For example, lithium bases like LDA in THF tend to favor the formation of Z-enolates from many carbonyl compounds.

Q3: My yield is consistently low, even when the diastereoselectivity is acceptable. What are the likely causes?

Low yields can be due to several factors that are often independent of stereoselectivity but can sometimes be related.

  • Reagent Purity and Anhydrous Conditions: Ensure all reagents and solvents are of high purity and strictly anhydrous. Moisture can quench reactive intermediates like enolates and Lewis acids.

  • Reaction Time and Temperature: The reaction may not be going to completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. While low temperatures are good for selectivity, they can also slow down the reaction rate, requiring longer reaction times.

  • Side Reactions: Consider the possibility of side reactions. For example, in alkylation reactions, proton transfer from the product to the enolate can be a competing process. Using a slight excess of the electrophile can sometimes mitigate this.

Q4: I am having trouble removing the chiral auxiliary after the reaction. What are some common issues and alternative methods?

Cleavage of the chiral auxiliary can sometimes be challenging, and the conditions required can potentially compromise the newly formed stereocenters.

  • Epimerization: Basic conditions for ester or amide hydrolysis (e.g., NaOH, KOH) can lead to epimerization at the α-carbon if it is acidic. If you observe a loss of diastereomeric purity after cleavage, consider milder hydrolytic conditions or alternative cleavage methods.

  • Reductive Cleavage: Reductive cleavage using hydrides like LiAlH₄ or LiBH₄ is a common alternative for amide auxiliaries to yield the corresponding alcohol. However, these reagents can also reduce other functional groups in the molecule. Careful control of the reaction temperature (e.g., 0 °C or lower) and stoichiometry is crucial.

Part 2: Troubleshooting Guides for Specific Reactions

Scenario 1: Diastereoselective Alkylation

Problem: Poor diastereoselectivity (e.g., < 5:1 d.r.) in the α-alkylation of a carbonyl compound derivatized with a chiral morpholine auxiliary.

Potential Cause Explanation & Mechanistic Insight Proposed Solution
Suboptimal Enolate Formation The ratio of E/Z enolates may be unfavorable, or the enolization may be incomplete. The stereochemistry of the enolate is often directed by the chiral auxiliary and the choice of base.Screen different lithium amide bases (LDA, LiHMDS, KHMDS) and solvents (THF, toluene). Consider the addition of Lewis acids to promote a specific enolate geometry.
Incorrect Reaction Temperature The transition states leading to the two diastereomers are close in energy. Higher temperatures can lead to erosion of selectivity.Perform the reaction at lower temperatures, such as -78 °C or even -100 °C if equipment allows.
Electrophile Structure Bulky electrophiles may exhibit different selectivity compared to smaller ones due to steric interactions with the chiral auxiliary.If possible, test a range of electrophiles to understand the steric demands of the system.
Equilibration of Products If the α-proton of the product is acidic, it could be deprotonated by the enolate or remaining base, leading to equilibration and loss of stereochemical integrity.Use a slight excess of the electrophile and quench the reaction promptly once the starting material is consumed.
Scenario 2: Diastereoselective Aldol Reaction

Problem: Formation of the undesired syn or anti aldol adduct, or a low ratio between them.

Potential Cause Explanation & Mechanistic Insight Proposed Solution
Incorrect Lewis Acid The Lewis acid coordinates to the carbonyl of the chiral auxiliary and the aldehyde, influencing the geometry of the six-membered ring transition state (Zimmerman-Traxler model). The size and Lewis acidity of the metal center are critical.Screen various boron or titanium-based Lewis acids (e.g., Bu₂BOTf, TiCl₄). The choice of Lewis acid can invert the sense of diastereoselectivity.
Enolate Geometry As with alkylations, the enolate geometry is paramount. For many chiral auxiliaries, a (Z)-enolate is required to achieve high syn selectivity in the aldol addition.[3]Use conditions known to favor the (Z)-enolate, such as dibutylboron triflate with a tertiary amine base (e.g., DIPEA, Et₃N).
Aldehyde Structure The steric bulk of the aldehyde substituent can influence the preferred conformation in the transition state.Results may vary with different aldehydes. If low selectivity is observed with one aldehyde, test others to see if it is a substrate-specific issue.

Part 3: Experimental Protocols & Visualization

Protocol 1: General Procedure for a Diastereoselective Alkylation

This protocol provides a general workflow for the α-alkylation of a carboxylic acid derivative of a chiral morpholine auxiliary.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral morpholine amide substrate and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise to the stirred solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution. Stir the reaction at -78 °C and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC after cleavage of the auxiliary.

Diagram: Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereomeric Ratio (d.r.) Observed temp Is the reaction temperature optimized? (Typically -78°C or lower) start->temp reagents Are the reagents (base, Lewis acid) and solvent appropriate? temp->reagents Yes lower_temp Action: Lower the reaction temperature (e.g., to -100°C if possible). temp->lower_temp No purity Are all reagents and solvents strictly anhydrous and pure? reagents->purity Yes screen_reagents Action: Screen different bases/Lewis acids and solvents (e.g., LDA vs. LiHMDS, THF vs. Toluene). reagents->screen_reagents No cleavage Is the d.r. low before or after auxiliary cleavage? purity->cleavage Yes purify_reagents Action: Re-purify and dry all reagents and solvents. Use freshly prepared LDA. purity->purify_reagents No optimize_cleavage Action: Analyze d.r. before cleavage. If high, optimize cleavage conditions (milder base, reductive cleavage). cleavage->optimize_cleavage After lower_temp->start Re-run experiment screen_reagents->start Re-run experiment purify_reagents->start Re-run experiment optimize_cleavage->start Re-run experiment

References

Technical Support Center: Synthesis of (R)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-Ethylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in your synthetic workflow, ensuring efficient and successful outcomes.

Troubleshooting Guide: Incomplete Reactions & Low Yields

This guide addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: My cyclization of (R)-1-aminobutan-2-ol with a two-carbon electrophile (e.g., 2-chloroethanol or a protected equivalent) is stalling, resulting in a low yield of this compound. What are the likely causes and how can I drive the reaction to completion?

Answer:

An incomplete intramolecular cyclization is a frequent hurdle in morpholine synthesis. Several factors can contribute to this issue, primarily related to reaction kinetics and the stability of intermediates.

  • Inadequate Reaction Conditions: The intramolecular SN2 reaction to form the morpholine ring often requires elevated temperatures to overcome the activation energy of ring closure. If the temperature is too low, the reaction will be slow or may not proceed to completion. Additionally, the choice of base is critical. A base that is too weak may not sufficiently deprotonate the hydroxyl or amino group, while an overly strong or sterically hindered base might promote side reactions. For instance, bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often employed to facilitate this cyclization.[1]

  • Leaving Group Efficiency: The nature of the leaving group on your two-carbon electrophile is paramount. A poor leaving group will significantly slow down the rate of the intramolecular SN2 reaction. If you are using a chloro-substituted reagent, consider converting it to a better leaving group, such as a tosylate (OTs) or mesylate (OMs), which are more readily displaced by the nucleophilic oxygen or nitrogen.

  • Side Reactions: Under basic conditions, intermolecular side reactions can compete with the desired intramolecular cyclization, especially at higher concentrations. This can lead to the formation of dimers or polymers, consuming your starting material and reducing the yield of the desired product. Running the reaction at a higher dilution can favor the intramolecular pathway.

Troubleshooting Workflow:

G start Incomplete Cyclization temp Increase Reaction Temperature start->temp Is temperature optimized? base Optimize Base temp->base Still incomplete? leaving_group Improve Leaving Group base->leaving_group Still incomplete? dilution Increase Dilution leaving_group->dilution Still incomplete? result Improved Yield of This compound dilution->result G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization A (R)-1-aminobutan-2-ol + 2-bromoethanol B Reaction at 60-80 °C with K₂CO₃ A->B C Workup & Purification B->C D (R)-2-((2-hydroxyethyl)amino)butan-1-ol C->D Intermediate E Dehydration/Cyclization (e.g., H₂SO₄, heat) D->E F Workup & Purification E->F G This compound F->G Final Product

References

Identifying and minimizing side products in (R)-3-Ethylmorpholine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (R)-3-Ethylmorpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this chiral molecule's synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you identify, troubleshoot, and minimize the formation of critical side products, ensuring the highest purity and enantiomeric excess for your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and critical impurity I should be looking for in my synthesis of this compound?

The most critical impurity is almost always its enantiomer, (S)-3-Ethylmorpholine. In chiral synthesis, achieving perfect enantioselectivity is rare, and even small amounts of the undesired enantiomer can have significant implications for downstream applications, especially in pharmaceuticals. Another common issue is the presence of unreacted starting materials or incompletely cyclized intermediates, which can complicate purification.

Q2: My reaction consistently results in a low enantiomeric excess (ee). What are the primary causes?

Low enantiomeric excess in the synthesis of a chiral morpholine derivative can stem from several factors:

  • Suboptimal Catalyst or Chiral Auxiliary: The choice of catalyst or chiral auxiliary is paramount. In asymmetric syntheses, such as hydrogenations or phase-transfer catalysis, an ineffective catalyst system will inherently provide poor stereocontrol[1][2].

  • Racemization: The chiral center at the C3 position can be susceptible to racemization under harsh reaction conditions. Strong bases or elevated temperatures can deprotonate the stereocenic proton, leading to a loss of enantiomeric purity[3].

  • Incorrect Reaction Conditions: Temperature, pressure, and solvent polarity can all influence the transition state of the stereodetermining step. Conditions that deviate from the optimized procedure can erode enantioselectivity.

Q3: How can I reliably detect and quantify the (S)-enantiomer in my this compound product?

The gold standard for separating and quantifying enantiomers is chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method. A chiral stationary phase (CSP), often based on polysaccharides like cellulose or amylose, is used to differentially interact with the two enantiomers, leading to different retention times[4][5][6].

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful, "greener" alternative to HPLC that often provides faster separations and uses less organic solvent[5][7][8]. It is highly effective for separating chiral amines.

For both techniques, developing a robust method is key. This involves screening different chiral columns and mobile phases to achieve baseline separation.

Troubleshooting Guide: Side Product Identification & Minimization

This section addresses specific experimental issues and provides a logical workflow for troubleshooting.

Issue 1: Low Yield and Multiple Spots on TLC Analysis

You've completed your reaction, but the final yield is low, and thin-layer chromatography (TLC) shows several spots in addition to your desired product.

The morpholine ring formation is an equilibrium process or may be kinetically slow. Incomplete reaction leaves behind starting materials or linear intermediates. For instance, in syntheses starting from an amino alcohol, the uncyclized N-substituted amino alcohol may persist[9].

Solutions:

  • Increase Reaction Time/Temperature: Carefully increase the reaction time or temperature, monitoring by TLC to see if the starting material spots disappear and the product spot intensifies. Be cautious, as excessive heat can promote side reactions[10].

  • Efficient Water Removal: If the cyclization is a condensation reaction that produces water, ensure its efficient removal using a Dean-Stark trap or appropriate drying agents to drive the equilibrium toward the product[10].

  • Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant might be necessary to drive the reaction to completion.

If your synthesis involves alkylating agents, over-alkylation can occur, leading to undesired N-substituted byproducts. For example, if a protecting group on the morpholine nitrogen is removed, the nitrogen can react further.

Solutions:

  • Use of Protecting Groups: Employ a suitable protecting group (e.g., Boc, Cbz) for the morpholine nitrogen to prevent its reaction until the desired point in the synthetic sequence[3][11].

  • Control Stoichiometry: Use the alkylating agent as the limiting reagent or add it slowly to the reaction mixture to minimize the chance of multiple additions.

  • Steric Hindrance: In some cases, using bulkier reagents can sterically prevent over-alkylation.

G Problem Problem: Low Yield & Multiple TLC Spots Analysis Analyze TLC/LC-MS Data Problem->Analysis Identify Identify Impurities Analysis->Identify Start_Material Starting Material Present? Identify->Start_Material Higher_MW Higher MW Impurity (e.g., Di-alkylation)? Identify->Higher_MW Start_Material->Higher_MW No Sol_Time Solution: Increase Reaction Time/Temp Ensure Water Removal Start_Material->Sol_Time Yes Sol_Protect Solution: Use Protecting Group Control Stoichiometry Higher_MW->Sol_Protect Yes Sol_Purify Purify via Chromatography and Re-evaluate Scheme Higher_MW->Sol_Purify No/ Other

Caption: Logical workflow for troubleshooting low product yield.

Issue 2: Product Purity is High, but Enantiomeric Excess (ee) is Below Target

Your NMR and LC-MS look clean, but chiral HPLC/SFC analysis reveals a significant peak for the undesired (S)-enantiomer.

The stereocenter is compromised. This often happens if the reaction involves a harsh base, high temperatures, or prolonged exposure to acidic/basic conditions during aqueous workup. The alpha-proton to the ethyl group at C3 can be abstracted, leading to a planar intermediate that re-protonates without stereocontrol.

Solutions:

  • Milder Reaction Conditions: Investigate using milder bases (e.g., organic bases like triethylamine instead of strong inorganic bases) or lowering the reaction temperature[12].

  • pH Control During Workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. Buffer the aqueous phase if necessary.

  • Reduce Reaction Time: An optimized reaction should not be run longer than necessary. Monitor closely and quench as soon as the starting material is consumed.

The core of the problem lies in the stereo-differentiating step. The energy difference between the transition states leading to the R and S enantiomers is insufficient.

Solutions:

  • Catalyst/Ligand Screening: This is a cornerstone of optimizing asymmetric reactions. Screen a panel of related chiral ligands or catalysts to identify one that provides higher selectivity for your specific substrate[12][13].

  • Solvent Optimization: The reaction solvent can significantly influence the catalyst's conformation and, therefore, its stereoselectivity. Test a range of solvents with varying polarities[14].

  • Additive Screening: Sometimes, the addition of salts or other coordinating species can improve the organization of the transition state and enhance enantioselectivity.

TechniquePurposeInformation GainedCommon Side Products Detected
TLC Reaction monitoring, initial purity checkPresence of starting materials, major byproductsGross impurities, unreacted starting materials[15]
NMR (¹H, ¹³C) Structural confirmationConfirmation of the this compound structureStructurally different byproducts (e.g., isomers, degradation products)[11]
LC-MS Purity assessment, impurity identificationMolecular weight of product and impuritiesIncomplete cyclization products, over-alkylation byproducts[16]
Chiral HPLC/SFC Enantiomeric purity determinationRatio of (R) to (S) enantiomers (ee%)The undesired (S)-enantiomer, diastereomers[6][17]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Enantiomeric Purity

This protocol provides a systematic approach to developing a method for separating (R)- and (S)-3-Ethylmorpholine.

1. Column and Mobile Phase Screening (Initial) a. Columns: Use a set of standard chiral columns, such as those with polysaccharide-based stationary phases (e.g., Chiralcel® OD-H, Chiralpak® AD-H). b. Mobile Phases: Begin with a typical normal-phase eluent like Hexane/Isopropanol (IPA) or a polar organic mobile phase like Acetonitrile/Methanol[7]. c. Additives: For amine compounds, it is often necessary to add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase to improve peak shape and prevent tailing[8]. d. Screening Conditions:

  • Flow Rate: 1.0 mL/min
  • Temperature: 25 °C
  • Detection: UV at a suitable wavelength (e.g., 210 nm)
  • Run a gradient or several isocratic conditions (e.g., 90:10, 80:20, 70:30 Hexane:IPA) on each column.

2. Method Optimization a. Once partial separation is observed, optimize the isocratic mobile phase composition to maximize resolution (Rs > 1.5 is ideal). b. Adjust the flow rate and temperature to fine-tune the separation and reduce run time. c. Confirm the identity of each peak by injecting an authentic racemic standard of 3-Ethylmorpholine.

3. Validation and Quantification a. Once a baseline separation is achieved, inject a known concentration of your sample. b. Integrate the peak areas for the (R)- and (S)-enantiomers. c. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

G Start Start: Need to Determine ee% Screen Step 1: Screen Chiral Columns & Mobile Phases Start->Screen Separation Separation Achieved? Screen->Separation Separation->Screen No Optimize Step 2: Optimize Mobile Phase, Flow Rate, Temperature Separation->Optimize Partial Resolution Resolution (Rs) > 1.5? Optimize->Resolution Resolution->Optimize No Validate Step 3: Validate Method & Quantify ee% Resolution->Validate Yes End End: Robust Chiral Method Validate->End

Caption: Step-by-step workflow for chiral HPLC method development.

References

Technical Support Center: Purification Strategies for Products Synthesized with (R)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers utilizing (R)-3-Ethylmorpholine in their synthetic workflows. This guide is designed to provide expert insights and practical, field-proven solutions to common purification challenges. As a chiral building block, this compound is integral to the synthesis of numerous complex molecules in drug discovery and development. However, its inherent physicochemical properties—namely its basicity, chirality, and water solubility—frequently introduce purification hurdles. This document provides in-depth, troubleshooting-oriented answers to address these specific issues.

Section 1: Foundational Knowledge - Understanding the Core Challenges

Before troubleshooting, it is crucial to understand the properties of the reagent itself, as these directly influence the behavior of your synthesized product.

Q1: What are the key physicochemical properties of this compound and its derivatives that complicate purification?

The primary challenges stem from three core properties:

  • Basicity: The morpholine nitrogen is basic (typical pKa of the conjugate acid is ~7-9). This causes strong, often undesirable, interactions with acidic stationary phases like silica gel, leading to significant peak tailing, streaking, or even irreversible adsorption during chromatography.[1]

  • Chirality: As a single enantiomer starting material, this compound introduces chirality into your product. If your reaction generates a new stereocenter, a mixture of diastereomers will be formed. While diastereomers have different physical properties, their separation can range from trivial to extremely challenging.[2]

  • Polarity & Water Solubility: The morpholine ring contains both a nitrogen and an oxygen atom, making it a polar functional group capable of hydrogen bonding. This often imparts a degree of water solubility to the final product, which can complicate liquid-liquid extractions during the reaction work-up.[1][3]

The table below summarizes the key properties of the parent molecule, which often translate to its derivatives.

PropertyValueImplication for Purification
Molecular Formula C6H13NORelatively small and polar.
Molecular Weight 115.17 g/mol [4]Low molecular weight derivatives may be volatile.
Boiling Point ~160.6 °C[3]Not easily removed under high vacuum at room temperature.
Solubility in Water 149 g/L (25 °C)[3]High water solubility can lead to poor recovery during aqueous work-ups.
Topology Chiral AmineProducts are chiral; reactions can form diastereomers requiring separation.
Basicity (pKa of conjugate acid) ~7.4 (Estimated for morpholine)Strong interaction with silica gel; requires modified purification conditions.

Section 2: The First Step - Effective Reaction Work-up

A well-executed work-up is the foundation of a successful purification. It aims to remove the bulk of impurities before chromatography or crystallization, saving time and resources.

Q2: What is a standard and effective aqueous work-up procedure for reactions involving this compound-derived products?

The basicity of your product is an asset during the work-up. A standard acid-base extraction is highly effective for removing non-basic organic impurities and many inorganic salts. The goal is to shuttle your basic product between the organic and aqueous layers by manipulating the pH.

  • Quench and Dilute: Quench the reaction mixture as required by your protocol (e.g., with water or saturated NH4Cl). Dilute the entire mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Acidic Wash (Protonation): Transfer the mixture to a separatory funnel and extract with 1M HCl (aq). The basic product will be protonated to form its hydrochloride salt, which is water-soluble and will move into the aqueous layer. Most non-basic impurities will remain in the organic layer. Repeat the acidic extraction 2-3 times.

    • Expert Tip: Combine all acidic aqueous layers; this now contains your product. Do not discard the organic layer until you have confirmed your product is successfully extracted.[5]

  • Basification (Deprotonation): Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M NaOH or saturated NaHCO3, until the pH is >10. This deprotonates your product, converting it back to the neutral, organic-soluble free base.[5]

  • Back-Extraction: Extract the now-basic aqueous layer 3-4 times with a fresh organic solvent (e.g., Ethyl Acetate, Dichloromethane). Your product will now move back into the organic phase.

  • Wash and Dry: Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over an anhydrous salt like Na2SO4 or MgSO4.

  • Concentrate: Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product, which is now significantly cleaner and ready for further purification.[6]

Below is a diagram illustrating this workflow.

G cluster_0 Reaction Work-up reaction 1. Quench & Dilute Reaction Mixture (Product + Impurities in Organic Solvent) sep_funnel1 2. Extract with 1M HCl (aq) reaction->sep_funnel1 organic1 Organic Layer (Non-Basic Impurities) sep_funnel1->organic1 Discard (after verification) aqueous1 Aqueous Layer (Protonated Product) sep_funnel1->aqueous1 basify 3. Basify Aqueous Layer (pH > 10) with NaOH or NaHCO3 aqueous1->basify sep_funnel2 4. Extract with Organic Solvent basify->sep_funnel2 aqueous2 Aqueous Layer (Salts) sep_funnel2->aqueous2 Discard organic2 Organic Layer (Purified Free-Base Product) sep_funnel2->organic2 dry 5. Wash with Brine, Dry, Concentrate organic2->dry crude_product Crude Product for Further Purification dry->crude_product

Caption: Standard acid-base extraction workflow for basic compounds.

Q3: My product has high water solubility and I'm getting low recovery during extraction. How do I fix this?

This is a common issue with polar, low molecular weight morpholine derivatives.[1] You can significantly improve extraction efficiency using a technique called "salting out."

  • The Principle: By saturating the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3), you increase the ionic strength of the aqueous phase. This disrupts the hydration shell around your organic molecule, effectively "squeezing" it out of the aqueous layer and driving it into the organic solvent.[1] K2CO3 is particularly useful as it also acts as a base, ensuring your product is in its less water-soluble free-base form.

  • Application: Before extracting your product from the aqueous layer (Step 4 in the protocol above), add solid NaCl or K2CO3 to the separatory funnel until the solution is saturated (some solid remains undissolved). Then, proceed with the organic solvent extraction as usual. You should observe a marked improvement in recovery.

Section 3: Troubleshooting Flash Column Chromatography

Flash chromatography is the workhorse of purification, but morpholine-containing compounds require special attention to succeed.

Q4: I'm seeing severe peak tailing and low recovery on my silica gel column. What is causing this and how do I prevent it?

This is the most frequently encountered problem. The cause is the strong acid-base interaction between the basic nitrogen of your morpholine product and the acidic silanol groups (Si-OH) on the surface of the silica gel. [1] This interaction causes a portion of your compound to "stick" to the column, eluting slowly and creating a long tail, which ruins separation and reduces yield.

The Solution: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent.

  • Triethylamine (Et3N): This is the most common and effective solution. Add 0.5-2% triethylamine to your mobile phase. The Et3N is a small, strong base that will preferentially bind to the acidic sites on the silica, allowing your larger product molecule to pass through the column without strong interaction. This results in sharp, symmetrical peaks and significantly improved recovery.[1]

  • Ammonia: A solution of 7N ammonia in methanol can also be used, typically added at 1-2% to the mobile phase. This is particularly useful for more polar solvent systems.[1]

  • Prepare Eluent: Prepare your desired eluent system (e.g., 80:20 Hexane:Ethyl Acetate). To this mixture, add 1% triethylamine by volume (e.g., 10 mL of Et3N for every 990 mL of eluent).

  • Prepare Slurry: If packing your own column, prepare the silica slurry using the base-modified eluent. This ensures the stationary phase is fully equilibrated before you load your sample.

  • Load and Run: Dissolve your crude product in a minimal amount of the base-modified eluent or dichloromethane. Load it onto the column and run the chromatography as usual.

  • Monitor: Collect fractions and monitor by TLC. You should observe a significant improvement in peak shape and separation.

Q5: How do I select the right eluent system for my product?

Choosing the correct mobile phase is key to achieving good separation. The goal is to find a system where your desired compound has an Rf value of ~0.2-0.4 on the TLC plate. For morpholine derivatives, start with a binary system and add your basic modifier.

Solvent System (with 1% Et3N)PolarityBest For...
Hexane / Ethyl Acetate Low to MediumThe standard starting point for most moderately polar compounds.
Dichloromethane / Methanol Medium to HighExcellent for more polar products that do not move in Hex/EtOAc.
Ethyl Acetate / Methanol HighFor very polar compounds that require a highly polar mobile phase.
  • Method Development Tip: Start with a moderately polar system (e.g., 70:30 Hex:EtOAc + 1% Et3N). If the Rf is too low, increase the polarity by adding more of the polar solvent (EtOAc). If the Rf is too high, decrease the polarity by adding more of the nonpolar solvent (Hexane).

The following decision tree can help diagnose common chromatography problems.

G cluster_1 Chromatography Troubleshooting start Problem Observed tailing Peak Tailing / Streaking start->tailing low_recovery Low Recovery start->low_recovery no_separation Poor / No Separation start->no_separation sol_tailing Cause: Strong acid-base interaction with silica gel. tailing->sol_tailing sol_recovery Cause: Irreversible binding to silica. low_recovery->sol_recovery sol_separation Cause: Incorrect eluent polarity. no_separation->sol_separation fix_tailing Solution: Add 0.5-2% Et3N or NH3 to eluent. sol_tailing->fix_tailing fix_recovery Solution: Add basic modifier (Et3N). Consider using alumina instead of silica. sol_recovery->fix_recovery fix_separation Solution: Optimize eluent polarity. Run a gradient elution. sol_separation->fix_separation

Caption: A decision tree for common chromatography issues.

Section 4: Purification of Stereoisomers

The synthesis will often result in a mixture of diastereomers, which must be separated to isolate the desired active compound.

Q6: My reaction created a new stereocenter, and I have a mixture of diastereomers. What are my options for separation?

Diastereomers have different physical and chemical properties, which allows them to be separated by non-chiral methods.[2]

  • Flash Column Chromatography: This is often the first method to try. Diastereomers can frequently be separated on standard silica gel, provided their polarity difference is sufficient.[7] Careful optimization of the eluent system is critical. A slow, shallow gradient elution is often more effective than an isocratic (constant solvent mixture) elution.

  • Preparative HPLC/SFC: For diastereomers that are inseparable by flash chromatography, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a normal phase column (like silica or cyano) offers much higher resolving power.[8][9] SFC is often faster and uses less solvent.[]

  • Fractional Crystallization: If your diastereomeric mixture is solid, you may be able to separate the components by fractional crystallization.[11] This technique exploits the different solubilities of the diastereomers in a particular solvent. One diastereomer will preferentially crystallize out of solution, leaving the other enriched in the mother liquor. This often requires significant optimization of solvents and conditions.

Q7: What is a good strategy for developing a flash chromatography method to separate diastereomers?

A systematic approach is best.

  • TLC Analysis: Spot the diastereomeric mixture on a TLC plate. Test a range of solvent systems (e.g., from 95:5 to 70:30 Hexane:Ethyl Acetate, always with 1% Et3N). The ideal system will show two distinct spots with a clear separation between them (a ΔRf of at least 0.1 is a good starting point).

  • Select Eluent: Choose the eluent system that provides the best separation, aiming for the lower spot to have an Rf of ~0.2. This ensures the compound spends enough time on the column to interact and separate effectively.

  • Run the Column: Pack a column with a large amount of silica relative to your sample (a 100:1 ratio of silica:sample by weight is a good rule for difficult separations). Run the column with the optimized eluent.

  • Collect Small Fractions: Collect many small fractions and analyze them carefully by TLC to identify which contain the pure, separated diastereomers.

Section 5: FAQs and Advanced Techniques

Q8: How do I remove unreacted this compound from my reaction mixture?

Because this compound is very polar and basic, the acid-base work-up described in Q2 is highly effective at removing it. It will be extracted into the 1M HCl wash along with your product. If your product is much less basic than the starting material, a carefully controlled wash with a weaker, buffered acid might selectively remove the starting material. Alternatively, if your product is non-polar, the starting material can often be removed with a silica gel plug, eluting your product with a non-polar solvent while the polar starting material remains at the top.

Q9: My product "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound's melting point is lower than the temperature of the solution, or when the solution is supersaturated.[1]

  • Try a different solvent: Use a lower-boiling point solvent or a solvent mixture where your compound is less soluble.

  • Slow down cooling: Allow the solution to cool very slowly to room temperature, then transfer it to a 4 °C fridge, and finally to a -20 °C freezer. Slow cooling encourages ordered crystal lattice formation.

  • Use a seed crystal: If you have a tiny amount of pure solid, add it to the cooled solution to initiate crystallization.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q10: When should I consider converting my product to a salt for purification?

Converting your basic product to a salt (e.g., a hydrochloride or hydrobromide salt) is an excellent strategy if your free base is an oil or difficult to crystallize.[1][12] Salts are often highly crystalline solids with very different solubility profiles than the free base. You can perform the salt formation, recrystallize the pure salt, and then, if needed, convert it back to the free base by neutralizing it with a base and extracting it.[11]

References

Preventing on-column racemization of (R)-3-Ethylmorpholine products during chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the on-column racemization of (R)-3-Ethylmorpholine and related chiral amines during chromatographic purification. As Senior Application Scientists, we have designed this guide to be a practical, field-proven resource grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is on-column racemization and why is it a problem for this compound?

A1: On-column racemization is the unintended conversion of a single enantiomer (like R-3-Ethylmorpholine) into its mirror image (S-3-Ethylmorpholine) while it is in contact with the chromatographic stationary phase, resulting in a mixture of both. This is a critical issue in pharmaceutical development where often only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or cause harmful side effects. For a basic amine like 3-Ethylmorpholine, this phenomenon is frequently observed on standard silica gel columns. The acidic nature of silica, due to surface silanol groups (Si-OH), is a primary cause.[1][2] These acidic sites can protonate the basic nitrogen atom of the morpholine ring, leading to a transient, achiral intermediate or a state that facilitates the breaking and reforming of bonds at the stereocenter, ultimately leading to a loss of enantiomeric purity.

Q2: What is the primary mechanism driving racemization on a silica gel surface?

A2: The primary mechanism involves the interaction between the amine and the acidic silanol groups on the silica surface.[1][2] Steric hindrance around the amine can also influence its basicity relative to its nucleophilicity, which has been shown to increase the degree of racemization on a solid support compared to in solution.[3][4] The process can be visualized as follows:

  • This compound approaches the acidic silica surface.

  • Protonation: A surface silanol group protonates the morpholine nitrogen.

  • Ring-Opening/Enamine Formation (Hypothesized): This protonation can facilitate a reversible ring-opening to form an achiral enamine intermediate.

  • Reprotonation/Ring-Closure: The intermediate can be reprotonated and subsequently cyclize from either face with near-equal probability.

  • Result: This non-stereospecific ring closure results in a mixture of both (R) and (S)-3-Ethylmorpholine, thus reducing the enantiomeric excess (ee) of the final product.

A visual representation of this proposed mechanism is provided below.

G cluster_0 On-Column Racemization Mechanism R_Analyte This compound (Enantiopure) Interaction Interaction with Acidic Silanol Groups on Silica Surface R_Analyte->Interaction Adsorption Mixture Racemic Mixture (Reduced Enantiopurity) R_Analyte->Mixture Intermediate Formation of Achiral or Labile Intermediate (e.g., Protonated Species, Enamine) Interaction->Intermediate Protonation/ Ring-Opening Intermediate->R_Analyte Reversion to R S_Analyte (S)-3-Ethylmorpholine (Racemized Product) Intermediate->S_Analyte Conversion to S S_Analyte->Mixture G Start Symptom: Enantiomeric Excess (ee) Decreased Post-Purification CheckStationaryPhase Is standard silica gel being used? Start->CheckStationaryPhase CheckMobilePhase Does the mobile phase contain a basic additive? CheckStationaryPhase->CheckMobilePhase No Sol_NeutralizeSilica Action: Neutralize silica with a basic modifier (e.g., 1% TEA in eluent) or use a deactivated stationary phase. CheckStationaryPhase->Sol_NeutralizeSilica Yes CheckTemp Is the separation run at ambient or elevated temperature? CheckMobilePhase->CheckTemp Yes Sol_AddBase Action: Incorporate a basic additive. Start with 0.1-0.5% TEA or DEA in the mobile phase. CheckMobilePhase->Sol_AddBase No FinalChecks Review sample stability, column health, and sample load. CheckTemp->FinalChecks No Sol_LowerTemp Action: Optimize at a lower temperature. Try running the column at 4-10°C. CheckTemp->Sol_LowerTemp Yes Sol_Success Problem Resolved Sol_NeutralizeSilica->Sol_Success Sol_AddBase->Sol_Success Sol_LowerTemp->Sol_Success G Start Start: Crude This compound TLC_Screen 1. TLC Screening with Basic Additives Start->TLC_Screen Select_CSP Is Achiral Silica Sufficient? TLC_Screen->Select_CSP Achiral_Setup 2a. Pack Column with Neutralized Silica Gel Select_CSP->Achiral_Setup Yes Chiral_Setup 2b. Select Appropriate Chiral Stationary Phase (CSP) Select_CSP->Chiral_Setup No Optimize_MP 3. Optimize Mobile Phase (Solvent Ratio & Additive Conc.) Achiral_Setup->Optimize_MP Chiral_Setup->Optimize_MP Optimize_Temp 4. Optimize Temperature (Start at Room Temp, then cool if needed) Optimize_MP->Optimize_Temp Run_Purification 5. Run Preparative Chromatography (Low sample load) Optimize_Temp->Run_Purification Analyze 6. Analyze Fractions for Purity and Enantiomeric Excess (ee) Run_Purification->Analyze End End: Pure this compound Analyze->End

References

Methods for cleaving and removing (R)-3-Ethylmorpholine as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the utilization and removal of the (R)-3-Ethylmorpholine chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient cleavage of this versatile auxiliary. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to overcome challenges in your synthetic endeavors.

Introduction to this compound as a Chiral Auxiliary

This compound serves as a robust chiral auxiliary, typically employed to control stereochemistry in asymmetric synthesis. It is commonly acylated to form a tertiary amide linkage with a substrate, directing subsequent transformations such as alkylations or aldol reactions with high diastereoselectivity. The final, critical step is the efficient and stereoretentive cleavage of the auxiliary to reveal the desired chiral product and allow for the recovery of the auxiliary. This guide will focus exclusively on the cleavage and removal process.

Troubleshooting Guide: Cleavage of N-Acyl-(R)-3-Ethylmorpholine

This section addresses specific issues you may encounter during the cleavage of the N-acyl-(R)-3-ethylmorpholine moiety.

I. Incomplete or Sluggish Cleavage

Q1: My cleavage reaction is not going to completion, or is extremely slow. What are the likely causes and how can I resolve this?

A1: Incomplete cleavage is a common hurdle and can often be attributed to the inherent stability of the tertiary amide bond. Here’s a systematic approach to troubleshoot this issue:

  • Method Selection: The stability of the amide bond necessitates forcing conditions for cleavage.[1] If you are observing a stalled reaction, your chosen method may not be sufficiently potent. Consider switching to a more forcing hydrolytic method or a different cleavage strategy altogether (e.g., reductive cleavage).

  • Reagent Stoichiometry and Quality: Ensure you are using a sufficient excess of your cleavage reagent (e.g., acid, base, or reducing agent). For hydrolytic methods, the concentration of the acid or base is critical. Reagents should be fresh and of high purity.

  • Reaction Temperature and Time: Amide cleavage often requires elevated temperatures and prolonged reaction times.[1] If you are running the reaction at room temperature, consider carefully increasing the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid potential side reactions or decomposition.

Workflow for Troubleshooting Incomplete Cleavage:

G start Incomplete Cleavage Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK extend_time Extend Reaction Time increase_temp->extend_time No Improvement success Successful Cleavage increase_temp->success Improved Conversion change_method Switch Cleavage Method (e.g., Hydrolytic to Reductive) extend_time->change_method Still Incomplete extend_time->success Reaction Complete change_method->success

Caption: Decision-making workflow for incomplete cleavage.

II. Epimerization or Racemization of the Chiral Center

Q2: I'm observing a loss of stereochemical purity in my product after cleaving the auxiliary. How can I prevent epimerization?

A2: Epimerization at the α-carbon to the carbonyl group is a significant risk, particularly under harsh basic or acidic conditions, which can lead to the formation of an enolate or enol intermediate.[2][3] Here are key strategies to mitigate this:

  • Milder Cleavage Conditions: If your substrate is prone to epimerization, avoid excessively harsh conditions.

    • For Basic Hydrolysis: Use milder bases or operate at lower temperatures. A non-aqueous basic hydrolysis using NaOH in a methanol/dioxane mixture can sometimes be effective for sensitive substrates.[1][4][5][6]

    • For Acidic Hydrolysis: While generally requiring strong acids, carefully controlling the temperature and reaction time is crucial.

  • Reductive Cleavage as an Alternative: Reductive cleavage to the corresponding alcohol can be a much milder alternative to hydrolysis. Reagents like lithium aluminum hydride (LiAlH₄) can efficiently cleave the amide bond without affecting the stereocenter. However, be mindful of other reducible functional groups in your molecule.

  • Careful Work-up: Neutralize the reaction mixture carefully and promptly. Avoid prolonged exposure to acidic or basic conditions during the extraction process.

Factors Contributing to Epimerization:

G epimerization Epimerization/Racemization strong_base Strong Basic Conditions enolate Enolate/Enol Formation strong_base->enolate strong_acid Strong Acidic Conditions strong_acid->enolate high_temp High Reaction Temperature high_temp->enolate prolonged_time Prolonged Reaction Time prolonged_time->enolate enolate->epimerization

Caption: Key factors leading to epimerization.

III. Difficulty in Removing the this compound Byproduct

Q3: After cleavage, I'm struggling to separate my product from the liberated this compound. What are the best purification strategies?

A3: The liberated this compound is a water-soluble amine, which provides several avenues for its removal.

  • Aqueous Acidic Wash: The most effective method is to perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1 M HCl, 10% citric acid). The basic nitrogen of the morpholine will be protonated, forming a water-soluble ammonium salt that will partition into the aqueous layer. This is highly effective for products that are not acid-sensitive and have good solubility in common organic solvents.

  • Chromatography:

    • Silica Gel Chromatography: this compound is quite polar and will have a low Rf on silica gel. However, it can sometimes streak. Adding a small amount of a basic modifier like triethylamine to your eluent system can improve the chromatography.

    • Ion-Exchange Chromatography: For particularly challenging separations, cation exchange chromatography can be employed to capture the basic morpholine auxiliary.

  • Distillation/Sublimation: If your product is significantly less volatile than this compound (boiling point ~155-157 °C), distillation or Kugelrohr distillation can be an effective purification method, especially on a larger scale.

Purification Strategy Flowchart:

G start Crude Product with This compound acid_wash Aqueous Acidic Wash (e.g., 1M HCl) start->acid_wash distillation Distillation/Sublimation (if applicable) start->distillation Non-polar/Volatile Product check_purity Check Purity (TLC/LC-MS) acid_wash->check_purity chromatography Silica Gel or Ion-Exchange Chromatography check_purity->chromatography Impure pure_product Pure Product check_purity->pure_product Pure chromatography->pure_product distillation->pure_product

Caption: Decision tree for purification strategy.

Experimental Protocols & Data

Method 1: Acidic Hydrolysis

This method is robust but may not be suitable for acid-sensitive substrates or those prone to epimerization.

Step-by-Step Protocol:

  • Dissolution: Dissolve the N-acyl-(R)-3-ethylmorpholine substrate (1.0 equiv) in a suitable solvent such as dioxane or toluene.

  • Acid Addition: Add an aqueous solution of a strong acid (e.g., 6 M HCl or 3 M H₂SO₄) in excess (typically 10-20 equivalents).

  • Heating: Heat the biphasic mixture to reflux (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate, DCM).

    • Separate the layers. The aqueous layer will contain the protonated this compound.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude carboxylic acid product by recrystallization or silica gel chromatography.

Substrate TypeAcidTemp (°C)Time (h)Typical Yield
Alkyl Acyl6 M HCl10012-2475-90%
Aryl Acyl3 M H₂SO₄11018-3680-95%
Method 2: Basic Hydrolysis

This method is an alternative to acidic hydrolysis but also carries a risk of epimerization for α-chiral substrates.

Step-by-Step Protocol:

  • Dissolution: Dissolve the N-acyl-(R)-3-ethylmorpholine substrate (1.0 equiv) in a water-miscible solvent like ethanol or THF.

  • Base Addition: Add an aqueous solution of a strong base (e.g., 4 M NaOH or KOH) in large excess (20-40 equivalents).

  • Heating: Heat the mixture to reflux (typically 80-100 °C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and extract with an organic solvent (e.g., ethyl acetate) to remove the this compound.

    • Acidify the aqueous layer to a low pH (~1-2) with cold concentrated HCl.

    • Extract the resulting carboxylic acid product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts, filter, and concentrate.

  • Purification: Purify the product as needed.

Substrate TypeBaseTemp (°C)Time (h)Typical Yield
Alkyl Acyl4 M NaOH10024-4870-85%
Aryl Acyl4 M KOH10036-7275-90%
Method 3: Reductive Cleavage to an Alcohol

This is a milder method that avoids acidic or basic conditions, making it suitable for sensitive substrates. It yields the corresponding primary alcohol.

Step-by-Step Protocol:

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of the N-acyl-(R)-3-ethylmorpholine substrate (1.0 equiv) in an anhydrous ether solvent (e.g., THF, diethyl ether).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add a solution or suspension of a strong hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄, ~2-3 equiv), in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Quenching (Fieser Work-up):

    • Cool the reaction mixture back to 0 °C.

    • Sequentially and carefully add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Isolation:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with an organic solvent.

    • The filtrate contains the desired alcohol and the this compound.

    • Remove the this compound via an acidic wash as described in the purification section.

  • Purification: Purify the resulting alcohol by chromatography.

Substrate TypeReducing AgentTemp (°C)Time (h)Typical Yield
Alkyl/Aryl AcylLiAlH₄0 to RT2-685-98%

Frequently Asked Questions (FAQs)

Q4: Can I recover and reuse the this compound auxiliary?

A4: Yes, one of the advantages of using a chiral auxiliary is its potential for recovery and reuse. After an acidic wash, you can basify the aqueous layer containing the protonated auxiliary with a strong base (e.g., NaOH pellets or 50% aqueous NaOH) until it is strongly basic (pH > 12). Then, extract the free this compound into an organic solvent, dry the organic layer, and distill to recover the pure auxiliary.

Q5: What is the mechanism of amide hydrolysis?

A5: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. Water then attacks as a nucleophile. After proton transfers, the protonated morpholine becomes a good leaving group. Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the morpholine amide anion is followed by deprotonation of the resulting carboxylic acid.

Mechanism of Acid-Catalyzed Amide Hydrolysis:

G A Amide + H₃O⁺ B Protonated Amide A->B Protonation C Tetrahedral Intermediate B->C H₂O Attack D Protonated Tetrahedral Intermediate C->D Proton Transfer E Carboxylic Acid + Protonated Morpholine D->E Elimination

Caption: Simplified acid-catalyzed hydrolysis mechanism.

Q6: Are there any oxidative cleavage methods for N-acylmorpholines?

A6: While less common for simple auxiliary removal, oxidative cleavage methods for morpholine rings do exist, often targeting the C-C or C-N bonds within the morpholine ring itself. These methods are generally not employed for the straightforward cleavage of an N-acyl bond to recover the carboxylic acid and are more relevant in the context of morpholine ring-opening reactions. For the purpose of auxiliary removal, hydrolytic or reductive methods are far more common and predictable.

References

Technical Support Center: Synthesis & Scale-Up of (R)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the synthesis and scale-up of (R)-3-Ethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during laboratory synthesis and process scale-up. Our goal is to equip you with the expertise to navigate the complexities of producing this valuable chiral building block efficiently and safely.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?

There are three main strategies to obtain this compound:

  • Asymmetric Synthesis: This is often the most elegant and efficient approach, creating the desired stereocenter directly. Methods include catalytic asymmetric hydrogenation of a suitable prochiral precursor or employing chiral auxiliaries to direct the stereochemistry of the cyclization.[1][2][3] A notable method involves a tandem hydroamination and asymmetric transfer hydrogenation of ether-containing aminoalkyne substrates.[1][4]

  • Chiral Resolution: This classic method involves synthesizing racemic 3-ethylmorpholine and then separating the enantiomers.[5][6][7] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.[7] While effective, this method has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.[7]

  • Chiral Pool Synthesis: This involves starting from a readily available, enantiomerically pure starting material that already contains the required stereocenter. For example, a chiral amino alcohol could be a suitable precursor.[8]

Q2: What are the critical safety precautions when working with morpholine and its derivatives?

Morpholine and its derivatives are classified as hazardous substances and require careful handling.[9][10] Key safety considerations include:

  • Corrosivity: Morpholine can cause severe skin burns and eye damage.[9][10]

  • Respiratory Irritation: Vapors can be irritating to the respiratory tract.[9][11]

  • Flammability: Morpholine is a flammable liquid.[9][11]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and work in a well-ventilated area or use respiratory protection.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[9]

Always consult the Safety Data Sheet (SDS) for this compound and any reagents used in the synthesis.[10]

Q3: We are considering scaling up our synthesis of this compound. What are the most common challenges we should anticipate?

Scaling up a chemical synthesis is not always a linear process. Common challenges include:[12][13][14]

  • Mixing and Heat Transfer: Inefficient mixing in larger reactors can lead to localized hot spots, affecting reaction selectivity and potentially creating safety hazards. Heat removal is also less efficient on a larger scale.[12][13]

  • Changes in Selectivity and Purity: A reaction that is highly selective on a small scale may produce more byproducts when scaled up due to the issues mentioned above.[12]

  • Crystallization and Isolation: The crystalline form of the product may change on a larger scale, impacting filtration and drying characteristics.[12] The efficiency of product isolation and purification can also differ significantly.

  • Reagent Addition and Control: The rate of reagent addition, which is easily controlled in the lab, can become a critical parameter at scale to manage reaction exotherms and maintain selectivity.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during the synthesis and scale-up of this compound.

Guide 1: Low Enantioselectivity in Asymmetric Synthesis

Problem: The enantiomeric excess (ee) of your this compound is consistently lower than expected based on the literature procedure.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Purity/Activity The chiral catalyst or ligand may be impure, degraded, or poisoned.1. Source catalyst and ligands from a reputable supplier. 2. Store air- and moisture-sensitive catalysts under an inert atmosphere. 3. Consider running a small-scale control reaction with a known substrate to verify catalyst activity.
Substrate Purity Impurities in the starting materials can interfere with the catalyst.1. Purify starting materials before use (e.g., distillation, recrystallization). 2. Ensure starting materials are thoroughly dried.
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance.[3]1. Ensure the solvent is of high purity and anhydrous. 2. Screen a range of solvents to find the optimal one for your specific catalytic system.
Reaction Conditions Temperature, pressure, and reaction time can all influence enantioselectivity.1. Carefully control the reaction temperature. 2. Optimize hydrogen pressure (for hydrogenation reactions). 3. Monitor the reaction progress to avoid side reactions or racemization over extended periods.
Guide 2: Poor Yields in Chiral Resolution

Problem: You are experiencing low recovery of the desired this compound diastereomeric salt during crystallization.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect Resolving Agent The chosen chiral resolving agent may not form a well-defined, crystalline salt with one of the enantiomers.1. Screen a variety of commercially available resolving agents (e.g., different tartaric acid derivatives, mandelic acid).[7][15]
Suboptimal Solvent System The solubility of the diastereomeric salts is highly dependent on the solvent system.[16]1. Systematically screen different solvents and solvent mixtures to find one where the desired diastereomeric salt has low solubility and the other has high solubility.
Precipitation is Too Rapid Rapid cooling or high supersaturation can lead to the co-precipitation of both diastereomers, resulting in low enantiomeric purity of the solid.1. Employ a controlled cooling profile. 2. Consider using seeding with a small amount of the pure diastereomeric salt to promote selective crystallization.
Incomplete Salt Formation The stoichiometry of the resolving agent to the racemic base may be incorrect, or the pH may not be optimal for salt formation.1. Ensure an accurate 1:1 or other appropriate molar ratio of resolving agent to the target enantiomer. 2. Monitor the pH during salt formation.
Guide 3: Scale-Up Issues - Inconsistent Product Quality

Problem: Upon scaling the synthesis from a 1L flask to a 50L reactor, the final product has a lower purity and different physical properties.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Mixing The mixing dynamics in a large reactor are different from a lab flask, leading to poor mass and heat transfer.[12]1. Characterize the mixing in the larger reactor. You may need to adjust the impeller type, speed, or baffle configuration. 2. Consider a slower, controlled addition of reagents to allow for better mixing and heat dissipation.
Exotherm Control An exothermic reaction that was easily managed in the lab can lead to a significant temperature increase in a large reactor, promoting side reactions.[13]1. Perform reaction calorimetry studies at the lab scale to understand the thermal profile of the reaction. 2. Implement a more robust cooling system for the reactor. 3. Control the rate of addition of the limiting reagent.
Changes in Crystallization Different cooling rates and mixing in a large reactor can lead to the formation of a different polymorph or a product with a different particle size distribution.[12]1. Develop a controlled crystallization protocol with a defined cooling curve and agitation rate. 2. Use seeding to ensure the desired crystal form is obtained.
Prolonged Reaction/Work-up Times Operations that are quick in the lab (e.g., distillation, filtration) take much longer at scale, potentially leading to product degradation.[12]1. Assess the stability of your product and intermediates under the reaction and work-up conditions for extended periods. 2. Optimize work-up procedures to be as efficient as possible.

III. Experimental Workflows & Diagrams

Workflow 1: Troubleshooting Low Enantioselectivity

The following diagram outlines a logical workflow for troubleshooting poor enantioselectivity in an asymmetric synthesis.

Troubleshooting_Enantioselectivity start Low Enantiomeric Excess (ee) Observed check_catalyst Verify Catalyst System start->check_catalyst Initial Check check_reagents Analyze Reagents & Solvents check_catalyst->check_reagents Catalyst OK sub_catalyst1 Source New Catalyst/Ligand check_catalyst->sub_catalyst1 sub_catalyst2 Confirm Catalyst Loading check_catalyst->sub_catalyst2 optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents Pure sub_reagents1 Purify/Dry Starting Materials check_reagents->sub_reagents1 sub_reagents2 Use Anhydrous, High-Purity Solvent check_reagents->sub_reagents2 success High ee Achieved optimize_conditions->success Optimization Successful sub_conditions1 Screen Temperature Range optimize_conditions->sub_conditions1 sub_conditions2 Adjust Pressure/Concentration optimize_conditions->sub_conditions2 sub_catalyst1->check_reagents sub_catalyst2->check_reagents sub_reagents1->optimize_conditions sub_reagents2->optimize_conditions sub_conditions1->success sub_conditions2->success

Caption: Troubleshooting workflow for low enantioselectivity.

Workflow 2: General Scale-Up Decision Process

This diagram illustrates key decision points when scaling up a synthesis process.

Scale_Up_Process start Lab-Scale Process Defined (e.g., 10g) hazard_eval Hazard Evaluation & Calorimetry start->hazard_eval pilot_run Pilot Scale Run (e.g., 1kg) hazard_eval->pilot_run Safety Profile Acceptable analyze_pilot Analyze Pilot Batch: Purity, Yield, Impurities pilot_run->analyze_pilot decision Proceed to Full Scale? analyze_pilot->decision full_scale Full-Scale Production decision->full_scale Yes re_optimize Re-Optimize Process Parameters decision->re_optimize No re_optimize->pilot_run Implement Changes

Caption: Decision-making process for chemical scale-up.

IV. References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. --INVALID-LINK--

  • Wolfe, J. P., & Ney, J. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(8), 1741–1744. --INVALID-LINK--

  • Arborpharm. (n.d.). Key details that are easily overlooked during the scale-up of the synthesis process. Arborpharm. --INVALID-LINK--

  • Campbell, A. C., et al. (1987). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1, 547-556. --INVALID-LINK--

  • Various Authors. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Morpholine: Chemical Properties and Safety Considerations. Inno Pharmchem. --INVALID-LINK--

  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 14(10), 2458–2461. --INVALID-LINK--

  • Royal Society of Chemistry. (1987). Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1. --INVALID-LINK--

  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. --INVALID-LINK--

  • Alpha Chemical Co. (2023, February 9). Uncovering The Benefits and Risks of Morpholine. Alpha Chemical Co. --INVALID-LINK--

  • Doyle, M. P., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic letters, 22(15), 5886–5890. --INVALID-LINK--

  • Astech Ireland. (n.d.). Safety Data Sheet: Morpholine. Astech Ireland. --INVALID-LINK--

  • Various Authors. (n.d.). Catalytic asymmetric synthesis of substituted morpholines and piperazines. Various Sources. --INVALID-LINK--

  • Various Authors. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate. --INVALID-LINK--

  • Zhou, Y-G., et al. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Nature Communications, 7, 11113. --INVALID-LINK--

  • ChemicalBook. (n.d.). 3(R)-HYDROXYMETHYLMORPHOLINE synthesis. ChemicalBook. --INVALID-LINK--

  • BenchChem. (2025, December). Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem. --INVALID-LINK--

  • Various Authors. (2023). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. ResearchGate. --INVALID-LINK--

  • ChemicalBook. (2023, April 23). Morpholine: Application, synthesis and toxicity. ChemicalBook. --INVALID-LINK--

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. --INVALID-LINK--

  • ChemicalBook. (n.d.). (R)-3-Methylmorpholine hydrochloride synthesis. ChemicalBook. --INVALID-LINK--

  • Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. Mettler Toledo. --INVALID-LINK--

  • Google Patents. (n.d.). US5457201A - Chiral resolution process. Google Patents. --INVALID-LINK--

  • ChemBK. (n.d.). Morpholine, 3-ethyl-,(3S)-. ChemBK. --INVALID-LINK--

  • Various Authors. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. --INVALID-LINK--

  • Various Authors. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. --INVALID-LINK--

  • Organic Syntheses. (2018). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses, 95, 345-365. --INVALID-LINK--

  • LookChem. (n.d.). Cas no 74572-05-7 ((3R)-3-ethylmorpholine). LookChem. --INVALID-LINK--

  • Various Authors. (2017). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 13, 2182–2189. --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound. Google Patents. --INVALID-LINK--

  • PubChem. (n.d.). 3-Ethylmorpholine. PubChem. --INVALID-LINK--

  • Various Authors. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. --INVALID-LINK--

  • Various Authors. (2024). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations: Current Trends and Future Perspectives. International Journal on Science and Technology. --INVALID-LINK--

  • Various Authors. (2022). How to Scale Up a Lifesaving Molecule in a Matter of Months. ACS Central Science, 8(5), 641–645. --INVALID-LINK--

  • Various Authors. (2014). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development, 18(11), 1373–1384. --INVALID-LINK--

  • Various Authors. (2019). Recent progress in the synthesis of morpholines. ResearchGate. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Purity Analysis of (R)-3-Ethylmorpholine: NMR Spectroscopy vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise determination of chemical and chiral purity is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. For chiral molecules like (R)-3-Ethylmorpholine, a versatile building block in organic synthesis, ensuring the enantiomeric and overall purity is of paramount importance. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with conventional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity assessment of this compound.

The Critical Role of Purity in Chiral Molecules

This compound and its enantiomer, (S)-3-Ethylmorpholine, possess identical physical and chemical properties in an achiral environment, yet can exhibit vastly different pharmacological and toxicological profiles in the chiral environment of the human body. Therefore, the ability to accurately quantify the desired enantiomer and any impurities is a critical quality attribute. Impurities can arise from the synthetic route, degradation, or residual starting materials and solvents.

Quantitative NMR (qNMR) Spectroscopy: A Primary Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful, non-destructive analytical technique for determining the absolute purity of a substance.[1][2] Unlike chromatographic methods that often rely on reference standards for each analyte, qNMR can provide direct quantification by comparing the integral of an analyte's signal to that of a certified internal standard.[3][4]

The Principle Behind qNMR

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] By introducing a known amount of a high-purity internal standard into the sample, the purity of the analyte can be calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * 100

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

Experimental Protocol: qNMR Analysis of this compound

1. Selection of Internal Standard: The internal standard should be of high purity, stable, and have signals that do not overlap with the analyte. For this compound, suitable standards include maleic acid or dimethyl sulfone.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample and 10-20 mg of the chosen internal standard into a clean vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Complete dissolution is crucial for accurate quantification.[3]

  • Transfer the solution to a high-precision NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

  • Key acquisition parameters to optimize for quantification include:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation between scans.

    • Pulse Angle: A 90° pulse angle is typically used.

    • Number of Scans (ns): Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1).

4. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, characteristic signals in the morpholine ring or the ethyl group can be used.[5][6][7]

  • Calculate the purity using the formula mentioned above.

Workflow for qNMR Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR analysis of this compound.

Chiral Purity by NMR

To determine the enantiomeric excess (ee), a chiral discriminating agent is required. This can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

  • Chiral Solvating Agents (CSAs): These form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[8]

  • Chiral Derivatizing Agents (CDAs): These react with the enantiomers to form stable diastereomers, which will have distinct NMR spectra.[9]

The ratio of the integrals of the diastereomeric signals directly corresponds to the ratio of the enantiomers.

Chromatographic Techniques: HPLC and GC

HPLC and GC are powerful separation techniques widely used for purity analysis.[10]

High-Performance Liquid Chromatography (HPLC)

For chiral analysis, a chiral stationary phase (CSP) is typically employed to separate the enantiomers.

Typical HPLC Method for this compound:

  • Column: Chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of hexane and a polar organic solvent (e.g., isopropanol, ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Detection: UV detector (if the molecule has a chromophore) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. For chiral analysis, a chiral capillary column is used.

Typical GC Method for this compound:

  • Column: Chiral capillary column (e.g., based on cyclodextrin derivatives).

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperature: Optimized to ensure proper volatilization without degradation.

  • Oven Temperature Program: A temperature gradient is often used to achieve good separation.

Head-to-Head Comparison: NMR vs. HPLC vs. GC

FeatureQuantitative NMR (qNMR)Chiral HPLCChiral GC
Principle Direct proportionality of signal area to the number of nucleiDifferential partitioning of analytes between a stationary and mobile phaseDifferential partitioning of volatile analytes between a stationary phase and a carrier gas
Quantification Absolute (primary ratio method)Relative (requires analyte-specific reference standards)Relative (requires analyte-specific reference standards)
Sample Throughput High; rapid data acquisitionModerate; method development and run times can be longerModerate to High
Solvent Consumption LowHighVery Low
Sensitivity Generally lowerHigh, especially with sensitive detectorsVery High, especially with sensitive detectors
Resolution Depends on spectral dispersion and field strengthExcellent, often baseline separationExcellent, often baseline separation
Non-destructive YesYes (analytes can be collected)No
Impurity Identification Provides structural information for unknown impuritiesRetention time data onlyRetention time data only (MS coupling provides structural info)

Decision-Making Framework for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis.

Decision_Tree start Start: Purity Analysis of This compound q1 Need for absolute quantification without specific reference standards? start->q1 q2 Need to identify unknown impurities? q1->q2 No nmr Use qNMR q1->nmr Yes q3 High sensitivity required for trace impurities? q2->q3 No q2->nmr Yes q4 Is the compound volatile and thermally stable? q3->q4 Yes hplc Use Chiral HPLC q3->hplc No q4->hplc No gc Use Chiral GC q4->gc Yes

Caption: Decision tree for selecting an analytical method.

Conclusion and Future Perspectives

Both NMR spectroscopy and chromatographic techniques are indispensable tools for the purity analysis of this compound. qNMR offers the distinct advantage of being a primary analytical method, providing absolute quantification without the need for specific reference standards, and offering valuable structural information for impurity identification.[2][11] Chromatographic methods, particularly when coupled with mass spectrometry, provide superior sensitivity for trace impurity analysis.

The choice of method should be guided by the specific analytical needs, such as the stage of drug development, the required level of sensitivity, and the availability of reference standards. A comprehensive approach, often employing NMR as an orthogonal technique to chromatography, provides the most robust and reliable assessment of purity, ensuring the quality and safety of the final pharmaceutical product. The validation of these analytical procedures should be performed in accordance with regulatory guidelines such as ICH Q2(R1).[12][13][14]

References

A Researcher's Guide to Determining Enantiomeric Excess of Products from (R)-3-Ethylmorpholine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug development, the stereochemical purity of a compound is not merely a quality metric; it is a critical determinant of its pharmacological and toxicological profile. For reactions utilizing chiral building blocks like (R)-3-Ethylmorpholine, the precise determination of the enantiomeric excess (ee) of the resulting products is paramount. This guide provides an in-depth comparison of the principal analytical techniques for this purpose, offering field-proven insights and detailed methodologies to aid researchers in selecting and implementing the most suitable approach for their specific needs.

The determination of enantiomeric excess is a crucial step in asymmetric synthesis.[1] The most common methods create a chiral environment to differentiate between enantiomers, either through a chiral stationary phase in chromatography or a chiral solvating or derivatizing agent in spectroscopy.[1] The choice of method depends on factors such as required accuracy, sensitivity, sample throughput, and available instrumentation.[1][2]

Comparative Analysis of Key Methodologies

The selection of an analytical technique for determining enantiomeric excess is a critical decision that hinges on various factors including the nature of the analyte, the required accuracy and precision, and the desired sample throughput.[2] This section provides a comparative overview of the most prevalent techniques.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) SpectroscopyPolarimetry
Principle Physical separation of enantiomers on a chiral stationary phase.[3]Separation of enantiomers using a chiral stationary phase with a supercritical fluid as the mobile phase.[4][5]Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[1][6][7]Measures the rotation of plane-polarized light by a chiral sample.[3]
Accuracy & Precision High accuracy and precision.[3]High accuracy and precision, often with improved peak symmetries compared to HPLC.[5]Good accuracy, dependent on signal resolution and integration.[8][9]Can be unreliable due to unknown specific rotation of pure enantiomers, presence of impurities, and non-linear relationship with ee (Horeau Effect).[10][11]
Sensitivity High, with UV or other sensitive detectors.High, often exceeding HPLC due to lower viscosity of the mobile phase.[4]Moderate, generally requires higher sample concentrations.Low, requires relatively pure and concentrated samples.
Throughput Moderate to high, with automated systems.[12]High, typically faster than HPLC due to higher flow rates.[4]Low to moderate, sample preparation is simple but data acquisition can be longer.High, very rapid analysis.
Sample Requirements Small sample size, must be soluble in the mobile phase.Small sample size, suitable for a wide range of compounds.Requires soluble samples, and the choice of chiral solvating agent is critical.[1][8]Requires optically pure reference standard for calculation, sample must be pure.[10]
Development Effort Method development can be empirical and time-consuming.[13]Often faster method development compared to HPLC.[4]Selection of the appropriate chiral solvating agent and optimization of conditions is necessary.[1][6]Minimal, but requires the specific rotation of the pure enantiomer.[10]

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric excess determination due to its high accuracy and broad applicability.[14][13] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).

Causality Behind Experimental Choices: The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used due to their broad enantioselectivity.[15] The mobile phase composition (a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol) is optimized to achieve baseline separation of the enantiomeric peaks. Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) can be used to improve peak shape and resolution for acidic or basic analytes, respectively.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Screen a selection of chiral stationary phases. For morpholine derivatives, polysaccharide-based columns such as Chiralpak® or Chiralcel® series are a good starting point.[15]

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of hexane and alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.

  • Sample Preparation: Dissolve the product mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength where the analyte has maximum absorbance.

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100[16]

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare Sample Solution (1 mg/mL in mobile phase) System Equilibrate HPLC System Sample->System Screen Screen Chiral Columns (e.g., Polysaccharide-based) System->Screen Optimize Optimize Mobile Phase (Hexane/Alcohol ratio, Additives) Screen->Optimize Select best column Inject Inject Sample Optimize->Inject Detect Detect Peaks (UV) Inject->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for chiral HPLC method development.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, particularly for primary and secondary amines, offering advantages in speed and reduced solvent consumption.[4][5] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Causality Behind Experimental Choices: The use of supercritical CO₂ as the mobile phase allows for higher flow rates without a significant loss in column efficiency, leading to faster analyses.[4] Polar modifiers like methanol are often added to the CO₂ to improve solubility and selectivity.[4] For amine-containing compounds like morpholine derivatives, acidic additives such as TFA are often necessary to achieve good peak shape and resolution on many CSPs.[4][5] However, some specialized stationary phases, like crown ether-based CSPs, require an acidic mobile phase for the separation of primary amines.[17]

Experimental Protocol: Chiral SFC Analysis

  • Column Selection: Polysaccharide-based or cyclofructan-based CSPs are effective for a wide range of compounds.[4][5] For primary amines, a crown ether-derived CSP can be highly effective.[17]

  • Mobile Phase Preparation: The primary mobile phase is supercritical CO₂. A polar modifier, such as methanol, is added, often with an acidic additive like 0.1% TFA.

  • Sample Preparation: Dissolve the sample in the mobile phase modifier (e.g., methanol) at a concentration of about 1 mg/mL.

  • Instrumentation and Conditions:

    • SFC System: An analytical SFC system with a UV-Vis or PDA detector.

    • Mobile Phase: CO₂/Methanol with 0.1% TFA.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35-40 °C.

    • Detection: UV at an appropriate wavelength.

  • Data Analysis: Similar to HPLC, calculate the ee from the integrated peak areas of the enantiomers.

Decision Tree for Chromatographic Method Selection

Method_Selection Start Start: Determine ee of This compound Product HighThroughput High Throughput Required? Start->HighThroughput SFC Chiral SFC HighThroughput->SFC Yes HPLC Chiral HPLC HighThroughput->HPLC No ThermallyStable Analyte Thermally Stable and Volatile? ThermallyStable->HPLC No Reconsider HPLC GC Chiral GC ThermallyStable->GC Yes HPLC->ThermallyStable

Caption: Decision tree for selecting a chromatographic method.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a distinct approach where the enantiomers are not physically separated. Instead, a chiral solvating agent (CSA) is added to the sample, forming transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum.[7][8]

Causality Behind Experimental Choices: The principle relies on the formation of non-covalent diastereomeric complexes between the analyte enantiomers and the CSA.[7] For these complexes to have distinct NMR signals (anisochrony), there must be a sufficient difference in their geometries.[6] The choice of CSA is crucial and often empirical. For amines, chiral acids such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives are often effective.[8][9] The solvent also plays a key role, with non-polar deuterated solvents like CDCl₃ or C₆D₆ typically providing the best results.[8]

Experimental Protocol: NMR with Chiral Solvating Agent

  • CSA Selection: For products derived from this compound, which are likely to be basic, chiral acids like (S)-BINOL or (R)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate are good candidates for CSAs.[8]

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the analyte (e.g., 5-10 mg) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add the CSA to the NMR tube in a specific molar ratio to the analyte (start with a 1:1 ratio and optimize if necessary).

    • Shake the tube for about 30 seconds to ensure complex formation.[8][9]

  • NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a proton signal of the analyte that is well-resolved and shows splitting into two distinct signals in the presence of the CSA.

    • Integrate the areas of these two signals.

    • Calculate the ee using the formula: ee (%) = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) * 100.

Workflow for NMR with Chiral Solvating Agent

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Analyte Dissolve Analyte in CDCl3 AddCSA Add Chiral Solvating Agent (CSA) Analyte->AddCSA Mix Mix Thoroughly AddCSA->Mix Acquire Acquire 1H NMR Spectrum Mix->Acquire Identify Identify Split Signals Acquire->Identify Integrate Integrate Signal Areas Identify->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by NMR with a CSA.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the obtained ee values, it is crucial to incorporate self-validating steps into the experimental workflow.

  • For Chromatographic Methods (HPLC/SFC):

    • Racemic Standard: Always inject a racemic mixture of the product to confirm the elution order and the ability of the method to separate the enantiomers.

    • Linearity: Demonstrate that the detector response is linear with respect to the concentration of each enantiomer.

    • Spiking: Spike a sample of known ee with a small amount of the minor enantiomer to confirm that the measured ee changes as expected.

  • For NMR Spectroscopy:

    • Linearity of Response: Prepare a series of samples with known enantiomeric ratios and verify that the ee values calculated from the NMR spectra show a linear relationship with the actual values.[8][9]

    • Reciprocal Experiment: If both enantiomers of the CSA are available, repeat the experiment with the other CSA enantiomer. The splitting pattern should invert, providing strong evidence for the validity of the measurement.

Conclusion

The determination of enantiomeric excess for products derived from this compound is a critical analytical task that demands a careful selection of methodology. While chiral HPLC and SFC offer high accuracy and sensitivity through physical separation, NMR spectroscopy with chiral solvating agents provides a rapid and powerful alternative that does not require chromatographic separation. The choice between these techniques will ultimately depend on the specific requirements of the research, including the desired throughput, available instrumentation, and the physicochemical properties of the analyte. By understanding the principles behind each method and implementing robust, self-validating protocols, researchers can confidently and accurately determine the stereochemical outcome of their reactions, a crucial step in the advancement of drug discovery and development.

References

A Comparative Guide to Chiral Resolving Agents for Acidic Compounds: A Focused Analysis on (R)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure active pharmaceutical ingredients (APIs), the selection of an appropriate chiral resolving agent is a pivotal decision that profoundly influences process efficiency, yield, and economic viability. This guide provides a comprehensive comparison of commonly employed chiral resolving agents for the separation of racemic acidic compounds, with a special focus on the potential of (R)-3-Ethylmorpholine. While established agents have a wealth of supporting data, this guide aims to provide a forward-looking perspective on newer, less-documented candidates.

The Art and Science of Diastereomeric Salt Formation

Chiral resolution via diastereomeric salt formation remains a cornerstone of industrial-scale enantiomer separation.[1] The principle is elegant in its simplicity: a racemic mixture of a chiral acid is reacted with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, which share identical physical properties, these diastereomeric salts possess distinct solubilities, melting points, and crystal structures. This crucial difference allows for their separation through techniques like fractional crystallization.[1][2] Subsequently, the desired enantiomer of the acid can be liberated from the separated diastereomeric salt.

The success of this technique hinges on the careful selection of both the resolving agent and the crystallization solvent. This selection process is often empirical, requiring screening of various combinations to identify the optimal conditions for selective crystallization of one diastereomer, leading to high diastereomeric and subsequent enantiomeric excess (ee).[3]

graph TD { rankdir=LR; node [shape=box, style=rounded, margin=0.2, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: General workflow of chiral resolution by diastereomeric salt formation.

Established Chiral Resolving Agents for Acidic Compounds: A Performance Benchmark

A variety of chiral bases have been successfully employed for the resolution of acidic compounds, particularly the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens." Below is a comparative overview of some of the most common and effective resolving agents.

Resolving AgentRacemic AcidSolventYield (%)Enantiomeric Excess (ee) (%)Reference
(S)-(-)-α-MethylbenzylamineIbuprofenEthyl Acetate7180 (de)[4]
(R)-(+)-α-MethylbenzylamineIbuprofenNot Specified2.4 (overall)>99.97[5]
L-LysineIbuprofenNot SpecifiedLowLow[6]
N-Methyl-D-glucamineIbuprofenNot SpecifiedNot SpecifiedNot Specified[6]
Cinchonidine3-Hydroxy-5-phenylpentanoic acid50% Ethanol8762 (R)[5]
(-)-EphedrineMandelic AcidNot SpecifiedNot SpecifiedNot Specified[7]
(+)-CinchonineMandelic AcidNot SpecifiedNot SpecifiedNot Specified[7]

Note: de refers to diastereomeric excess. The performance of a resolving agent is highly substrate and condition-dependent. The data presented here are for illustrative purposes.

(S)-(-)-α-Methylbenzylamine is a widely used and often effective resolving agent for a variety of carboxylic acids. For instance, in the resolution of racemic ibuprofen, it has been shown to produce diastereomeric salts with a diastereomeric excess of 80% in ethyl acetate, leading to a high yield of the desired enantiomer.[4]

Cinchona alkaloids , such as cinchonidine and quinine, are another class of historically significant and effective resolving agents. Their rigid structures often provide excellent chiral recognition, leading to efficient separation of diastereomers.

This compound: A Promising but Underexplored Candidate

Morpholine and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their favorable physicochemical and biological properties.[8] The incorporation of a chiral center within the morpholine scaffold, as in this compound, presents an intriguing possibility for its use as a chiral resolving agent.

Structural Advantages:

  • Defined Stereochemistry: The presence of a stereocenter at the 3-position provides the necessary chirality for diastereomeric salt formation.

  • Hydrogen Bonding Capabilities: The nitrogen and oxygen atoms in the morpholine ring can participate in hydrogen bonding, which can play a crucial role in the formation and stabilization of the diastereomeric salt crystals.

  • Conformational Rigidity: The cyclic nature of the morpholine ring imparts a degree of conformational rigidity, which can enhance chiral discrimination compared to more flexible acyclic amines.

Despite these promising structural features, a comprehensive review of the scientific literature reveals a notable absence of detailed experimental data on the performance of this compound as a chiral resolving agent. While its enantiomers are commercially available and utilized as chiral building blocks in synthesis,[9] their application in classical resolution by diastereomeric salt formation is not well-documented in peer-reviewed journals or patents.

This lack of public data prevents a direct, quantitative comparison with established resolving agents like α-methylbenzylamine or cinchonidine. The effectiveness of a resolving agent is highly dependent on the specific racemic acid, the solvent system, and the crystallization conditions. Without empirical data from screening studies, any claims about the superiority or inferiority of this compound would be purely speculative.

Experimental Protocol: A General Approach to Screening Chiral Resolving Agents

For researchers interested in evaluating this compound or other novel candidates, a systematic screening approach is essential.

1. Salt Formation and Solvent Screening:

  • Dissolve the racemic acid in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof) at a specific concentration.

  • Add a sub-stoichiometric amount (typically 0.5 equivalents) of the chiral resolving agent, such as this compound.

  • Stir the mixture at room temperature or elevated temperature to facilitate salt formation and subsequent crystallization.

  • Observe for precipitation. If crystals form, isolate them by filtration.

2. Analysis of Diastereomeric and Enantiomeric Excess:

  • Liberate the acid from the isolated diastereomeric salt by treatment with a strong acid (e.g., HCl).

  • Extract the free acid into an organic solvent.

  • Analyze the enantiomeric excess of the recovered acid using a suitable chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

3. Optimization:

  • Once a promising resolving agent and solvent system are identified, further optimize the resolution by varying parameters such as:

    • Stoichiometry of the resolving agent (from 0.5 to 1.0 equivalents).

    • Concentration of the reactants.

    • Crystallization temperature profile (e.g., cooling rate).

    • Seeding with previously obtained crystals of the desired diastereomer.

graph TD { rankdir=LR; node [shape=box, style=rounded, margin=0.2, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: A systematic workflow for screening and optimizing chiral resolving agents.

Conclusion and Future Outlook

The selection of a chiral resolving agent is a critical step in the development of enantiomerically pure acidic compounds. While established agents like (S)-(-)-α-methylbenzylamine and cinchona alkaloids offer proven track records, the exploration of novel resolving agents is essential for expanding the toolkit available to chemists.

This compound, with its defined stereochemistry and favorable structural features, represents a promising yet under-investigated candidate for the resolution of racemic acids. The lack of published performance data underscores the need for systematic screening studies to elucidate its potential. Researchers and drug development professionals are encouraged to include this compound and other novel chiral morpholine derivatives in their resolving agent screening protocols. The insights gained from such studies will be invaluable in identifying more efficient and cost-effective pathways to essential enantiopure compounds.

References

A Tale of Two Enantiomers: A Comparative Guide to the Stereochemical Outcomes of (R)- and (S)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereochemistry, the subtle yet profound difference between enantiomers can dictate the efficacy, selectivity, and safety of chemical entities. This guide provides an in-depth technical comparison of the stereochemical outcomes of (R)-3-Ethylmorpholine and (S)-3-Ethylmorpholine, offering insights into their synthesis, reactivity, and potential applications, supported by experimental principles.

Introduction: The Significance of Chirality in 3-Ethylmorpholine

3-Ethylmorpholine, a substituted morpholine derivative, possesses a chiral center at the C3 position, giving rise to two non-superimposable mirror images: this compound and (S)-3-Ethylmorpholine. This seemingly minor variation in the three-dimensional arrangement of the ethyl group has significant implications for how these molecules interact with other chiral entities, be it in asymmetric synthesis or within biological systems. The morpholine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, and the stereochemistry of its substituents can profoundly influence biological activity.[1][2]

Stereoselective Synthesis: Crafting the Enantiomers

The preparation of enantiomerically pure (R)- and (S)-3-Ethylmorpholine is a critical first step in exploring their differential properties. While specific protocols for 3-ethylmorpholine are not extensively detailed in publicly available literature, established methods for the asymmetric synthesis of 3-substituted morpholines provide a robust framework.

A prominent and efficient strategy involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation.[3][4] This approach starts with readily available aminoalkyne substrates. A titanium-based catalyst facilitates an intramolecular hydroamination to form a cyclic imine, which is then reduced in situ using a chiral ruthenium catalyst, such as one based on the Noyori-Ikariya catalyst system. The choice of the chiral ligand on the ruthenium catalyst, for instance, (S,S)-Ts-DPEN or (R,R)-Ts-DPEN, dictates the stereochemical outcome, leading to the selective formation of either the (S) or (R) enantiomer of the 3-substituted morpholine with high enantiomeric excess (ee), often exceeding 95%.[3][4] Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the chiral ligand are crucial for achieving high enantioselectivity.[3][4]

Conceptual Experimental Workflow: Asymmetric Synthesis of 3-Substituted Morpholines

G cluster_0 Step 1: Intramolecular Hydroamination cluster_1 Step 2: Asymmetric Transfer Hydrogenation A Aminoalkyne Substrate C Cyclic Imine Intermediate A->C Hydroamination B Titanium Catalyst B->C F Enantiomerically Enriched 3-Substituted Morpholine C->F Asymmetric Reduction D Chiral Ruthenium Catalyst ((S,S)- or (R,R)-Ts-DPEN) D->F E Hydrogen Source (e.g., Formic Acid/Triethylamine) E->F

Caption: Tandem hydroamination-asymmetric transfer hydrogenation for the synthesis of chiral 3-substituted morpholines.

Stereochemical Implications in Asymmetric Catalysis and Synthesis

While specific data on (R)- and (S)-3-Ethylmorpholine as catalysts or chiral auxiliaries is limited in readily accessible literature, the principles of asymmetric synthesis allow for well-founded postulations on their differential behavior. Chiral amines and their derivatives are frequently employed as catalysts or ligands in a variety of enantioselective transformations.[5][6]

When used as a chiral catalyst or ligand, the stereochemistry of the 3-ethylmorpholine enantiomer would create a distinct chiral environment around the active site of the reaction. This would lead to diastereomeric transition states with different energy levels when reacting with a prochiral substrate. The enantiomer that provides a more stable, lower-energy transition state for the formation of one product enantiomer will dictate the stereochemical outcome of the reaction, resulting in an enantiomeric excess of that product.

For example, in an aldol reaction, if this compound were used to form a chiral enamine, it would likely favor the formation of one diastereomeric transition state, leading to a specific stereoisomer of the aldol adduct. Conversely, using (S)-3-Ethylmorpholine would be expected to favor the formation of the opposite enantiomer of the product. The efficiency and degree of stereoselectivity (diastereomeric excess or enantiomeric excess) would depend on the specific reaction conditions and the steric and electronic properties of the substrate and the chiral auxiliary.

Predicted Divergence in Biological Activity: A Case for Stereospecificity

The interaction of drugs with biological targets, such as enzymes and receptors, is highly dependent on the three-dimensional structure of both the drug molecule and the binding site. As these biological targets are themselves chiral (composed of L-amino acids and D-sugars), they interact differently with the enantiomers of a chiral drug. This can lead to significant differences in pharmacology, toxicology, and pharmacokinetics between enantiomers.[7][8]

Based on studies of analogous 3-substituted morpholines, it is highly probable that (R)- and (S)-3-Ethylmorpholine exhibit distinct biological activities. For instance, research on 3-benzyloxymethylmorpholine revealed that the (S)-enantiomer possesses appetite-suppressant activity, while the (R)-enantiomer is inactive.[9] This stark difference underscores the critical importance of stereochemistry in the biological function of this class of compounds.

Therefore, one can anticipate that (R)- and (S)-3-Ethylmorpholine would display different affinities for a given biological target. One enantiomer might be a potent agonist or antagonist, while the other could be significantly less active, inactive, or even exhibit a different or adverse effect. This necessitates the separation and individual pharmacological evaluation of each enantiomer during drug discovery and development.[10]

Logical Framework for Stereospecific Biological Interactions

G cluster_0 Chiral Drug Enantiomers cluster_1 Chiral Biological Target (e.g., Receptor) cluster_2 Differential Biological Outcomes R_Enantiomer This compound Receptor Receptor Binding Site R_Enantiomer->Receptor Interaction 1 S_Enantiomer (S)-3-Ethylmorpholine S_Enantiomer->Receptor Interaction 2 R_Outcome Outcome A (e.g., High Affinity, Efficacy) Receptor->R_Outcome Leads to S_Outcome Outcome B (e.g., Low Affinity, Inactivity, or Different Effect) Receptor->S_Outcome Leads to

Caption: Differential interaction of enantiomers with a chiral biological target, leading to distinct outcomes.

Analytical Separation: Distinguishing the Enantiomers

To assess the enantiomeric purity of synthesized 3-ethylmorpholine and to study the pharmacokinetics of each enantiomer, a reliable analytical method for their separation is essential. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[2][11]

The separation is typically achieved using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. The choice of the CSP is crucial and often determined empirically. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.[8][12] The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomeric peaks.

Experimental Protocol: Chiral HPLC Separation of 3-Ethylmorpholine Enantiomers (Hypothetical)

  • Column: A chiral stationary phase column, for example, a cellulose-based column such as Chiralcel OD-H or a similar phase known to be effective for separating chiral amines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape and reduce tailing. A typical starting mobile phase might be 90:10:0.1 (v/v/v) hexane:isopropanol:diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL of a dilute solution of the 3-ethylmorpholine sample in the mobile phase.

  • Analysis: The retention times of the two enantiomers are recorded. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Summary and Future Perspectives

The stereochemical outcomes of (R)- and (S)-3-Ethylmorpholine are fundamentally different due to their distinct three-dimensional structures. While specific comparative experimental data for these exact enantiomers in catalysis and pharmacology are not widely published, established principles of stereochemistry and data from closely related analogs provide a strong basis for predicting their differential behavior.

  • In Synthesis: The choice of (R)- or (S)-3-Ethylmorpholine as a chiral auxiliary or catalyst would be expected to lead to the preferential formation of one enantiomer of the product over the other in asymmetric reactions.

  • In Biology: The two enantiomers are likely to exhibit different pharmacological and toxicological profiles due to stereospecific interactions with chiral biological macromolecules.

Future research should focus on generating direct comparative data for (R)- and (S)-3-Ethylmorpholine to fully elucidate their potential in asymmetric synthesis and drug development. Such studies would involve their application as catalysts in benchmark enantioselective reactions and comprehensive pharmacological profiling to identify any stereospecific biological activities. This knowledge will be invaluable for the rational design of new chiral catalysts and therapeutic agents.

References

A Senior Application Scientist's Guide to Developing and Validating Analytical Methods for the Quantification of (R)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantioselective Quantification

(R)-3-Ethylmorpholine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)- and (S)-3-Ethylmorpholine. In pharmaceutical development, the stereochemistry of a molecule is of paramount importance. Different enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and metabolic properties.[1] One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects (the distomer).[2]

Consequently, regulatory bodies worldwide mandate the development of stereoselective analytical methods to control the enantiomeric purity of chiral drug substances.[3] This guide details the scientific rationale and practical steps for creating and validating such methods for this compound, ensuring data integrity and regulatory compliance.

Foundational Principle: The Chiral Recognition Mechanism

Enantiomers possess identical physical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. To achieve separation, a chiral environment must be introduced into the analytical system. The prevailing mechanism for chiral recognition is the three-point interaction model .[1] This model posits that for discrimination to occur, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions) between the analyte enantiomers and a chiral selector. At least one of these interactions must be stereochemically dependent, leading to the formation of transient diastereomeric complexes with different energy states, and thus, different retention or migration times in the analytical system.[1]

Comparative Analysis of Chiral Separation Techniques

The three primary techniques for the enantioselective analysis of small molecules like 3-Ethylmorpholine are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The choice of technique depends on the analyte's properties, the required sensitivity, and available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for enantioseparations due to its versatility and robustness.[3][4] The separation is achieved by using a Chiral Stationary Phase (CSP), which is an achiral support (typically silica gel) modified with a chiral selector.

Causality Behind Experimental Choices:

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as CHIRALPAK® or CHIRALCEL® columns) are the first choice for screening.[5][6] Their broad enantiorecognition abilities for a vast range of compounds are well-documented. For 3-Ethylmorpholine, which contains a secondary amine and an ether linkage, these phases offer multiple potential interaction sites (polar, hydrogen bonding, and inclusion complexes).

  • Mobile Phase Strategy: A systematic screening approach is most efficient.[5][6]

    • Normal Phase (NP): Using eluents like n-hexane with an alcohol modifier (e.g., isopropanol or ethanol) often provides the best selectivity. The alcohol competes with the analyte for polar interactions with the CSP, and its concentration is a critical parameter for optimizing resolution. A small amount of an amine additive (like diethylamine, DEA) is crucial to prevent peak tailing by masking active sites on the silica support and ensuring the basic 3-Ethylmorpholine is in its neutral state.[7]

    • Reversed-Phase (RP): While less common for initial screening, RP (using aqueous buffers and acetonitrile or methanol) can be effective, particularly with specialized RP-chiral columns.[5] This mode is advantageous if the sample matrix is aqueous.

Chiral Gas Chromatography (GC)

Chiral GC is a high-efficiency technique suitable for volatile and thermally stable compounds. For 3-Ethylmorpholine, direct analysis or derivatization may be considered.

Causality Behind Experimental Choices:

  • Direct Analysis: This requires a chiral capillary column. Cyclodextrin derivatives are the most common chiral selectors for GC columns.[8][9] The separation relies on the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin cavities. The choice of cyclodextrin derivative (e.g., substituted β- or γ-cyclodextrin) is determined empirically.[10]

  • Indirect Analysis (Derivatization): If direct analysis fails or if sensitivity needs to be enhanced, 3-Ethylmorpholine can be derivatized with a pure chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral GC column. However, this approach is more complex, requiring a pure derivatizing agent and validation of the reaction itself.[11]

Chiral Capillary Electrophoresis (CE)

CE offers extremely high separation efficiency and requires minimal sample and solvent consumption.[12] It is an excellent alternative to chromatographic methods.

Causality Behind Experimental Choices:

  • Chiral Selector in Buffer: The most common approach is to add a chiral selector directly to the background electrolyte (BGE).[13] For a basic compound like 3-Ethylmorpholine, which will be cationic at low pH, charged cyclodextrins (e.g., sulfated-β-cyclodextrin) are highly effective.[14] The differential inclusion of the (R)- and (S)-enantiomers into the cyclodextrin cavity, combined with the selector's own charge, results in different effective mobilities and, therefore, separation.[15]

  • BGE pH: The pH of the BGE is a critical parameter. It must be set to ensure the analyte is ionized (for 3-Ethylmorpholine, a pH below its pKa) to allow electrophoretic migration.

A Framework for Method Development and Validation

Developing a robust analytical method is a systematic process, followed by rigorous validation to prove its fitness for purpose, in accordance with International Council for Harmonisation (ICH) guidelines.[16]

Step 1: Method Development Workflow

The following diagram illustrates a logical workflow for developing a chiral separation method.

Method_Development_Workflow Figure 1: Chiral Method Development Workflow Start Define Analyte: This compound Select_Technique Select Primary Technique (e.g., HPLC) Start->Select_Technique Screen_Columns Screen Chiral Columns (e.g., Polysaccharide CSPs) Select_Technique->Screen_Columns Screen_MP Screen Mobile Phases (NP and RP modes) Screen_Columns->Screen_MP Detect_Separation Initial Separation Achieved? Screen_MP->Detect_Separation Optimize Optimize Conditions (Mobile Phase Ratio, Flow Rate, Temp.) Detect_Separation->Optimize Yes Select_Alternative Select Alternative Technique (GC or CE) Detect_Separation->Select_Alternative No Final_Method Final Analytical Method Optimize->Final_Method Select_Alternative->Screen_Columns

Caption: Figure 1: Chiral Method Development Workflow.

Step 2: Method Validation Protocol

Once an optimized method is established, it must be validated. The validation process is a self-validating system that demonstrates the method's reliability.[7]

Method_Validation_Protocol Figure 2: ICH-Compliant Validation Protocol Final_Method Optimized Analytical Method Specificity Specificity / Selectivity (Peak Purity, Resolution > 2) Final_Method->Specificity Linearity Linearity & Range (5 levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spiked Recovery, 98-102%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate, RSD < 2%) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Std. Dev.) Precision->LOD_LOQ Robustness Robustness (Small variations in method parameters) LOD_LOQ->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method

Caption: Figure 2: ICH-Compliant Validation Protocol.

Data Presentation: Performance Comparison of Analytical Techniques

The following table summarizes the expected performance characteristics for validated methods based on data from analogous chiral separations reported in the literature.[7][17][18]

ParameterChiral HPLC (Normal Phase)Chiral GCChiral Capillary Electrophoresis
Principle Partitioning with a Chiral Stationary Phase (CSP)Volatilization and interaction with a chiral column coatingDifferential migration in an electric field with a chiral selector in the buffer
Typical Resolution (Rs) > 2.0> 1.5High efficiency can lead to high resolution
Linearity (R²) > 0.999> 0.998> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (RSD%) < 2.0%< 3.0%< 5.0%
Limit of Quantitation (LOQ) ~0.05% of major enantiomer~0.1% of major enantiomer~0.1% of major enantiomer
Analysis Time 15 - 30 min20 - 40 min10 - 25 min
Pros High versatility, robust, established technology, preparative scale-up is possible.High separation efficiency, excellent for volatile compounds.Extremely high efficiency, low sample/solvent use, rapid method development.
Cons Higher solvent consumption, CSPs can be expensive.Limited to thermally stable and volatile compounds, potential for analyte degradation.Lower concentration sensitivity, precision can be lower than HPLC.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development and Validation

This protocol provides a detailed workflow for establishing a validated method for quantifying the (S)-enantiomer (assumed to be the impurity) in a bulk sample of this compound.

1. Materials and Equipment:

  • HPLC system with UV detector

  • Chiral Columns: CHIRALPAK® IC, CHIRALCEL® OD-H, CHIRALPAK® AD-H (or equivalent polysaccharide-based CSPs)

  • HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), diethylamine (DEA)

  • Reference standards for (R)- and (S)-3-Ethylmorpholine

2. Chromatographic Screening:

  • Step 2.1: Prepare a stock solution of racemic 3-Ethylmorpholine (~1 mg/mL in mobile phase).

  • Step 2.2: Screen each column with the following mobile phases at a flow rate of 1.0 mL/min and detection at ~210 nm:

    • Mobile Phase A: n-Hexane / IPA / DEA (90:10:0.1 v/v/v)

    • Mobile Phase B: n-Hexane / EtOH / DEA (90:10:0.1 v/v/v)

  • Step 2.3: Identify the column and mobile phase combination that provides the best initial separation (Resolution > 1.5).

3. Method Optimization:

  • Step 3.1: Using the best condition from Step 2, systematically vary the percentage of alcohol modifier (e.g., from 5% to 20%) to maximize resolution.

  • Step 3.2: Optimize the flow rate (e.g., 0.8 to 1.2 mL/min) and column temperature to improve peak shape and analysis time. An example of an optimized condition could be:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Ethanol / 2-Propanol / DEA (80:8:12:0.4, v/v/v/v)[7]

    • Flow Rate: 1.0 mL/min

    • Detection: 210 nm

4. Method Validation (as per ICH guidelines):

  • Specificity: Inject a blank (diluent), the (R)-enantiomer, the (S)-enantiomer, and a mixture. Ensure no interference at the retention time of the enantiomers and demonstrate baseline resolution (Rs > 2.0).

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the (S)-enantiomer that can be quantified with acceptable precision and accuracy (typically S/N ratio of 10:1).

  • Linearity: Prepare a series of solutions of the (S)-enantiomer over a range (e.g., LOQ to 150% of the target impurity level). Plot peak area vs. concentration and determine the correlation coefficient (should be > 0.999).[7]

  • Accuracy: Spike a solution of the (R)-enantiomer with known amounts of the (S)-enantiomer at three concentration levels (e.g., LOQ, 100%, 150%). Calculate the percent recovery. The acceptance criterion is typically 98.0-102.0%.[7]

  • Precision:

    • Repeatability: Analyze six replicate samples of the (R)-enantiomer spiked with the (S)-enantiomer at the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2%.[17]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Robustness: Intentionally make small changes to method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and ensure the resolution criteria are still met.

References

A-Senior-Application-Scientist's-Guide-to-the-Spectroscopic-Comparison-of-Diastereomers-Formed-Using-(R)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the spectroscopic analysis and differentiation of diastereomers formed using the chiral auxiliary, (R)-3-Ethylmorpholine. Diastereomers, unlike enantiomers, possess distinct physical and chemical properties, which manifest as observable differences in various spectroscopic analyses. This document details the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Mass Spectrometry (MS) in the characterization of these stereoisomers. By presenting detailed experimental protocols, data interpretation strategies, and the causal logic behind methodological choices, this guide serves as an essential resource for researchers in drug development, stereoselective synthesis, and analytical chemistry.

Introduction: The Challenge of Diastereomer Differentiation

In the realm of stereochemistry, the synthesis and characterization of chiral molecules are of paramount importance, particularly in the pharmaceutical industry where the therapeutic efficacy and toxicological profile of a drug can be intrinsically linked to its stereochemical configuration. When a chiral molecule containing one or more stereocenters is reacted with a single enantiomer of a chiral auxiliary, such as this compound, the resulting products are diastereomers. These stereoisomers are not mirror images of each other and, consequently, exhibit different physical properties, including melting points, boiling points, solubilities, and, crucially for this guide, spectroscopic signatures.

This compound serves as a valuable tool in asymmetric synthesis, enabling the stereoselective formation of one diastereomer over another. The ability to accurately and reliably distinguish between these diastereomers is critical for determining the diastereomeric excess (d.e.) of a reaction, assigning the absolute configuration of newly formed stereocenters, and ensuring the stereochemical purity of a final compound. This guide will delve into the primary spectroscopic techniques employed for this purpose, providing both the theoretical foundation and practical guidance for their successful implementation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful and widely used technique for the differentiation of diastereomers.[1][2] The distinct spatial arrangement of atoms in diastereomers leads to different chemical environments for their respective nuclei, resulting in unique chemical shifts (δ) and coupling constants (J) in their NMR spectra.[3]

The Principle of Diastereotopic Non-equivalence

The covalent bonding of a chiral auxiliary like this compound to a racemic mixture of a chiral analyte creates a pair of diastereomers. The protons and carbons within each diastereomer will experience slightly different magnetic fields due to the fixed spatial relationship with the chiral auxiliary. This phenomenon, known as diastereotopic non-equivalence, is the basis for their differentiation by NMR.[4] Protons or other nuclei that are chemically equivalent in an achiral environment become non-equivalent in a chiral environment and will, therefore, resonate at different frequencies.

Expected Spectral Differences

When analyzing the ¹H NMR spectra of diastereomers formed with this compound, one can expect to observe:

  • Distinct Chemical Shifts: Protons in close proximity to the chiral centers will exhibit the most significant differences in chemical shifts. For instance, the protons on the carbon alpha to the newly formed stereocenter will likely appear as separate signals for each diastereomer.

  • Different Coupling Constants: The through-bond coupling between adjacent protons can also differ between diastereomers due to variations in dihedral angles, providing further structural information.

Similarly, ¹³C NMR spectroscopy can be used to distinguish diastereomers, with carbon atoms near the stereocenters showing separate resonances.[5][6]

Experimental Protocol: ¹H NMR Analysis

Objective: To resolve and identify the signals corresponding to each diastereomer.

Materials:

  • Diastereomeric mixture

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • High-field NMR spectrometer (≥400 MHz recommended for better resolution)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the diastereomeric mixture in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width and acquisition time.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. If signal overlap is an issue, consider acquiring two-dimensional spectra like COSY or HSQC to aid in assignment.[4]

  • Data Processing and Analysis:

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the well-resolved signals corresponding to each diastereomer to determine the diastereomeric ratio.

Vibrational Circular Dichroism (VCD): Probing Molecular Chirality

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8] It is an exceptionally powerful technique for determining the absolute configuration of chiral molecules in solution.[9][10][11]

The VCD Advantage for Diastereomers

While diastereomers have distinct IR spectra, the differences can sometimes be subtle. VCD, however, is exquisitely sensitive to the three-dimensional arrangement of atoms and can provide unambiguous differentiation.[10][11] The VCD spectrum of one diastereomer will be unique from the other, and neither will be the mirror image of the other (unlike enantiomers).

Interpreting VCD Spectra

The interpretation of VCD spectra is often facilitated by comparison with theoretical spectra calculated using quantum chemistry methods, such as Density Functional Theory (DFT).[7] By comparing the experimental VCD spectrum to the calculated spectra for each possible diastereomer, the absolute configuration can be confidently assigned.

Experimental Protocol: VCD Spectroscopy

Objective: To obtain the VCD spectrum of each diastereomer for comparison and absolute configuration assignment.

Materials:

  • Purified diastereomers (if separated) or the diastereomeric mixture

  • Appropriate solvent (e.g., CCl₄, CDCl₃) that is transparent in the IR region of interest

  • VCD spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of the sample at a concentration that gives a suitable absorbance in the IR spectrum (typically 0.01 to 0.1 M).

  • Instrument Setup: Configure the VCD spectrometer according to the manufacturer's instructions, including the selection of an appropriate photoelastic modulator (PEM) frequency.

  • Data Acquisition:

    • Acquire the VCD and IR spectra of the sample.

    • Acquire a background spectrum of the pure solvent.

  • Data Processing: Subtract the solvent spectrum from the sample spectrum. The resulting spectrum is the VCD of the solute.

Mass Spectrometry (MS): Differentiating by Fragmentation

While mass spectrometry is inherently "chiral blind" for enantiomers, diastereomers can often be distinguished due to their different steric and energetic properties, which can lead to variations in their fragmentation patterns.[12][13]

The Basis of MS Differentiation

The differentiation of diastereomers by MS relies on the principle that their different three-dimensional structures can influence the stability of the molecular ion and the transition states of fragmentation pathways.[12] This can result in different relative abundances of fragment ions in the mass spectrum. Techniques like tandem mass spectrometry (MS/MS) are particularly useful for this purpose.[14]

Expected Differences in Mass Spectra

For diastereomers formed with this compound, one might observe:

  • Different Relative Abundances of Molecular Ions: One diastereomer may be more stable and thus show a more intense molecular ion peak.[12]

  • Unique Fragmentation Patterns: The steric hindrance around certain bonds can favor or hinder specific fragmentation pathways, leading to a unique "fingerprint" for each diastereomer in the MS/MS spectrum.[13]

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

Objective: To identify unique fragment ions or differing fragmentation efficiencies for each diastereomer.

Materials:

  • Purified diastereomers or the diastereomeric mixture

  • Mass spectrometer with MS/MS capabilities (e.g., Q-TOF, ion trap)

  • Appropriate solvent for sample introduction (e.g., acetonitrile, methanol)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

  • Instrument Setup:

    • Optimize the ionization source parameters (e.g., electrospray voltage, gas flow rates).

    • Select the protonated or sodiated molecular ion of the diastereomers as the precursor ion for MS/MS.

  • Data Acquisition:

    • Acquire the full scan mass spectrum to identify the precursor ion.

    • Perform product ion scans of the selected precursor ion at various collision energies.

  • Data Analysis: Compare the product ion spectra of the diastereomers, looking for differences in the m/z values of the fragment ions and their relative intensities.

Data Summary and Visualization

To facilitate a clear comparison, the key spectroscopic data should be summarized in a tabular format.

Table 1: Hypothetical Spectroscopic Data Comparison for Diastereomers A and B
Spectroscopic TechniqueParameterDiastereomer ADiastereomer B
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ) of Hα3.52 ppm (doublet)3.61 ppm (doublet)
Coupling Constant (J) of Hα7.2 Hz6.8 Hz
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ) of Cβ68.4 ppm69.1 ppm
VCD (cm⁻¹) Key Band 1+ (positive Cotton effect) at 1735- (negative Cotton effect) at 1738
Key Band 2- (negative Cotton effect) at 1250+ (positive Cotton effect) at 1245
MS/MS (Collision Energy 20 eV) Major Fragment Ion (m/z)154.1182.1
Relative Abundance of Fragment85%60%

Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Diastereomer Formation cluster_analysis Spectroscopic Analysis Analyte Racemic Analyte Reaction Coupling Reaction Analyte->Reaction Auxiliary This compound Auxiliary->Reaction Diastereomers Diastereomeric Mixture Reaction->Diastereomers NMR NMR Spectroscopy Diastereomers->NMR Structure & Ratio VCD VCD Spectroscopy Diastereomers->VCD Absolute Configuration MS Mass Spectrometry Diastereomers->MS Fragmentation Pattern

Caption: Workflow from diastereomer synthesis to spectroscopic analysis.

nmr_analysis_workflow start Start: Diastereomeric Mixture prep Sample Preparation (Dissolve in CDCl3) start->prep acquire Data Acquisition (400 MHz Spectrometer) prep->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) process->analyze result Result: Diastereomeric Ratio & Structural Insights analyze->result

Caption: Step-by-step workflow for NMR analysis of diastereomers.

Conclusion

The spectroscopic comparison of diastereomers formed using this compound is a multifaceted process that leverages the distinct physical properties of these stereoisomers. NMR spectroscopy provides detailed structural information and allows for the determination of diastereomeric ratios. VCD spectroscopy offers an unparalleled ability to determine absolute configurations in solution. Mass spectrometry can provide complementary data by revealing differences in fragmentation patterns. By employing a combination of these powerful analytical techniques, researchers can confidently characterize and differentiate diastereomers, a critical step in the development of stereochemically pure compounds.

References

A Comparative Economic Analysis of (R)-3-Ethylmorpholine in Large-Scale Synthesis for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Morpholines in Drug Discovery

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] Its unique physicochemical properties—including a non-planar, flexible conformation, a weak basic nitrogen to enhance aqueous solubility, and an ether oxygen for hydrogen bonding—make it a valuable component in drug design.[1][3] When incorporated into a drug candidate, the morpholine moiety can significantly improve pharmacokinetic and pharmacodynamic (PK/PD) profiles, leading to enhanced efficacy and better metabolic stability.[1][3]

The introduction of chirality to this scaffold, as in (R)-3-Ethylmorpholine, adds a critical layer of stereochemical control necessary for selective interaction with biological targets. As the pharmaceutical industry moves towards single-enantiomer drugs to maximize therapeutic benefit and minimize side effects, the demand for enantiomerically pure building blocks like this compound has grown substantially.[4][5] This guide provides a comprehensive economic and performance analysis of using this compound in large-scale synthesis, comparing various synthetic strategies and contextualizing its value against viable alternatives for researchers and drug development professionals.

Synthetic Routes to this compound: A Scalability Perspective

The commercial viability of a chiral building block is intrinsically linked to the efficiency and scalability of its synthesis. For this compound, three primary strategies dominate the manufacturing landscape: classical resolution, asymmetric synthesis, and chiral pool synthesis. The choice between them involves a critical trade-off between upfront material costs, process complexity, and overall efficiency.

  • Route A: Classical Resolution of Racemic (±)-3-Ethylmorpholine: This traditional method involves reacting the racemic amine with an enantiomerically pure chiral acid (a chiral resolving agent) to form a pair of diastereomeric salts.[6] Due to their different physical properties, these salts can be separated by fractional crystallization.[7] While technologically straightforward, this method is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.

  • Route B: Asymmetric Synthesis: Modern approaches often employ catalysis to create the chiral center with high selectivity. A prominent method is the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor using a chiral catalyst, such as a rhodium complex with a specialized phosphine ligand.[8] This route offers high atom economy and can achieve excellent yields and enantiomeric excess (% ee), avoiding the 50% material loss of classical resolution.[9]

  • Route C: Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive chiral starting materials from nature, such as amino acids or alcohols.[] The synthesis involves building the morpholine ring around the existing stereocenter. While effective, this approach can sometimes require more complex, multi-step reaction sequences.[11]

Below is a diagram illustrating the conceptual workflow of these primary synthetic strategies.

cluster_0 General Synthetic Strategies for this compound racemate Racemic (±)-3-Ethylmorpholine resolution Classical Resolution racemate->resolution + Chiral Resolving Agent prochiral Prochiral Precursor (e.g., Dehydromorpholine) asymmetric Asymmetric Synthesis prochiral->asymmetric + Chiral Catalyst (e.g., Rh-complex) chiral_pool Chiral Pool Starting Material (e.g., Chiral Amino Alcohol) multistep Multi-step Synthesis chiral_pool->multistep Ring Formation salts Diastereomeric Salts resolution->salts product_R This compound asymmetric->product_R High Yield & ee multistep->product_R separation Fractional Crystallization & Salt Cleavage salts->separation separation->product_R product_S Unwanted (S)-Enantiomer (Waste or Racemization) separation->product_S

Caption: High-level comparison of synthetic pathways to this compound.

In-Depth Economic Analysis

A comprehensive economic analysis extends beyond the simple price of reagents. It must account for process mass intensity (PMI), throughput, waste generation, and the cost of quality control. The selection of a synthetic route for large-scale production is a balance of these competing factors.[12]

Cost Component Breakdown

The overall cost of producing this compound is a composite of raw material costs, catalyst/reagent expenses, and operational overhead. Asymmetric synthesis, for instance, may involve a high-cost, precious-metal catalyst, but can be more economical at scale if it eliminates multiple process steps and improves yield, thereby reducing labor, energy, and solvent costs.[9]

Comparative Cost Analysis of Synthetic Routes

The following table provides a semi-quantitative comparison of the key economic drivers for the two primary industrial routes: classical resolution and asymmetric synthesis. The costs are presented on a relative basis for producing an equivalent amount of final product with >99% enantiomeric excess.

Cost Factor Route A: Classical Resolution Route B: Asymmetric Synthesis Causality and Field Insights
Raw Material Efficiency Low (Max 50% Yield)High (>90% Yield)Resolution discards half the material as the undesired enantiomer, doubling the effective cost of the racemic starting material.
Key Reagent Cost ModerateHighChiral resolving agents like tartaric acid are inexpensive, but used in stoichiometric amounts. Chiral ligands for catalysts are expensive but used in very small (catalytic) quantities.
Solvent & Waste Volume HighModerate to LowResolutions often require multiple recrystallizations in large solvent volumes, leading to high Process Mass Intensity (PMI) and significant waste disposal costs.
Labor & Cycle Time HighLowThe iterative nature of crystallization and separation in resolution is labor-intensive. A catalytic batch process is typically faster and requires less handling.
Capital Expenditure LowHighResolution uses standard reactors and filtration equipment. Asymmetric hydrogenation may require specialized high-pressure reactors and catalyst handling systems.
Cost of Quality (CoQ) HighLowAchieving high enantiomeric purity (>99% ee) via resolution can be difficult and require extensive analytical testing at each step. Catalytic methods often provide high purity directly.
Overall Cost at Scale Higher Lower Despite higher upfront catalyst costs, the superior efficiency, lower waste, and reduced labor make asymmetric synthesis more economically favorable for large-scale production.

Comparative Analysis: Choosing the Right Strategy

The decision to use a pre-made chiral building block like this compound versus an alternative strategy depends on the overall synthetic plan for the final active pharmaceutical ingredient (API).

Alternative Scaffolds

For some applications, a different chiral building block, such as (R)-3-Methylmorpholine, might be a suitable, and potentially more cost-effective, alternative.[13] The substitution of an ethyl group with a methyl group can lower the raw material cost. However, this decision must be driven by Structure-Activity Relationship (SAR) data, as even minor structural changes can dramatically alter a compound's biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.[1]

Alternative Methodologies

Instead of incorporating a pre-formed this compound, a medicinal chemist might opt to build the chiral morpholine core at a later stage of the synthesis. This can be achieved using chiral auxiliaries or substrate-controlled diastereoselective reactions.[][14] This approach offers flexibility but can increase the number of steps in the main synthetic route, potentially lowering the overall yield and complicating purification of the final API.

The following flowchart provides a logical framework for deciding on the most appropriate synthetic strategy.

cluster_1 Decision Framework for Chiral Morpholine Synthesis start Is a 3-substituted chiral morpholine required? sar Is the (R)-3-Ethyl substituent critical for SAR? start->sar Yes no_morpholine Design synthesis without pre-formed morpholine core start->no_morpholine No scale What is the required scale? lab_scale Lab Scale (<100g) scale->lab_scale Lab large_scale Large Scale (>1kg) scale->large_scale Pilot/Mfg use_r3em Use this compound sar->use_r3em Yes consider_alt Consider Alternatives (e.g., (R)-3-Methylmorpholine) sar->consider_alt No use_r3em->scale use_resolution Classical Resolution (Lower upfront cost) lab_scale->use_resolution use_asymmetric Asymmetric Synthesis (Better long-term economics) large_scale->use_asymmetric

Caption: A decision-making guide for selecting a chiral morpholine strategy.

Experimental Protocols

To provide a practical basis for comparison, detailed, self-validating protocols for both classical resolution and asymmetric synthesis are presented below. These protocols are representative of established laboratory procedures and are designed to be scalable.

Protocol 1: Resolution of (±)-3-Ethylmorpholine with L-(+)-Tartaric Acid

Principle: This protocol leverages the differential solubility of the two diastereomeric salts formed between the racemic amine and a single enantiomer of a chiral acid. Multiple recrystallizations are often necessary to achieve high enantiomeric purity.

Materials:

  • (±)-3-Ethylmorpholine (1.0 equiv)

  • L-(+)-Tartaric Acid (0.55 equiv)

  • Methanol (MeOH)

  • Diethyl Ether (Et₂O)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Chiral HPLC column for ee determination

Procedure:

  • Dissolve L-(+)-Tartaric acid (0.55 equiv) in a minimum amount of hot methanol in a suitable flask.

  • In a separate flask, dissolve (±)-3-Ethylmorpholine (1.0 equiv) in methanol.

  • Slowly add the amine solution to the hot tartaric acid solution with stirring.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 12 hours to induce crystallization.

  • Collect the resulting white precipitate (the diastereomeric salt) by vacuum filtration and wash with cold diethyl ether.

  • Self-Validation Step 1: Take a small sample of the salt, liberate the free amine by treating with 10% NaOH and extracting with DCM. Analyze the enantiomeric excess (% ee) of the free amine using chiral HPLC.

  • If the % ee is below the desired purity (e.g., <98%), recrystallize the salt from fresh hot methanol. Repeat steps 4-6 until the desired enantiomeric purity is achieved.

  • Once the desired purity is reached, dissolve the bulk salt in water and basify to pH >12 with 10% NaOH solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.

  • Final Validation: Confirm structure by ¹H NMR and determine final % ee by chiral HPLC.

Protocol 2: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

Principle: This protocol uses a chiral rhodium catalyst to stereoselectively add hydrogen across the double bond of a prochiral enamine precursor, directly forming the (R)-enantiomer in high yield and selectivity.[8]

Materials:

  • N-Cbz-3-ethyl-5,6-dihydro-4H-1,4-oxazine (prochiral substrate, 1.0 equiv)

  • [Rh(COD)₂]BF₄ (Rhodium catalyst precursor, 0.01 equiv)

  • (R)-SKP (Chiral phosphine ligand, 0.011 equiv)

  • Dichloromethane (DCM, degassed)

  • Hydrogen gas (H₂)

  • Palladium on Carbon (Pd/C, 10 wt%) for deprotection

  • Methanol (MeOH)

Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (0.01 equiv) and (R)-SKP ligand (0.011 equiv). Add degassed DCM and stir for 30 minutes to form the active catalyst solution.

  • Hydrogenation: In a high-pressure autoclave, dissolve the N-Cbz-protected dehydromorpholine substrate (1.0 equiv) in degassed DCM.

  • Transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere.

  • Seal the autoclave, purge several times with H₂, and then pressurize to the desired pressure (e.g., 10 bar H₂).

  • Stir the reaction at room temperature for 12-24 hours.

  • Self-Validation Step 1: Carefully vent the reactor and take a sample for ¹H NMR and chiral HPLC analysis to confirm full conversion and determine the % ee of the protected product.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Deprotection: Dissolve the crude protected product in methanol, add 10% Pd/C, and stir under an atmosphere of H₂ (balloon pressure) until the Cbz protecting group is fully cleaved (monitored by TLC).

  • Filter the reaction through a pad of Celite to remove the Pd/C catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Final Validation: Purify by distillation or chromatography if necessary. Confirm structure by ¹H NMR and final % ee by chiral HPLC.

Conclusion and Future Outlook

For drug development professionals operating at scale, the economic analysis clearly favors asymmetric synthesis for the production of this compound. While classical resolution offers a lower barrier to entry for lab-scale synthesis due to its simplicity and low-cost reagents, its inherent inefficiency, high waste generation, and labor-intensive nature make it economically unviable for manufacturing. The high yield, excellent enantioselectivity, and streamlined process of asymmetric hydrogenation result in a lower cost-per-kilogram at scale, despite the high initial cost of the chiral catalyst.

The choice to use this compound must be justified by its performance within the final drug molecule. Its role in enhancing potency, selectivity, and pharmacokinetic properties often provides the necessary rationale for its selection over less complex or less expensive alternatives.

Looking ahead, emerging technologies such as biocatalysis, which uses enzymes to perform stereoselective transformations, and continuous flow chemistry are poised to further improve the economics of chiral amine synthesis.[15][16] These methods promise even greater efficiency, safety, and sustainability, ensuring that critical building blocks like this compound will become even more accessible for the development of next-generation therapeutics.

References

Efficacy comparison between (R)-3-Ethylmorpholine and other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Prominent Chiral Auxiliaries in Asymmetric Synthesis

A Note to Our Readers: The initial focus of this guide was a comparative analysis of (R)-3-Ethylmorpholine against other chiral auxiliaries. However, a comprehensive literature search revealed a significant lack of published data on the use of this compound as a chiral auxiliary in common asymmetric transformations. In the spirit of providing our readers with scientifically robust and data-supported guidance, we have pivoted the focus of this guide to a comparison of three of the most well-established and effective classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and pseudoephedrine-based auxiliaries developed by Meyers. This guide will provide researchers, scientists, and drug development professionals with a detailed comparison of their performance in key synthetic reactions, supported by experimental data and mechanistic insights.

Introduction to Asymmetric Synthesis and the Role of Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often intrinsically linked to its stereochemistry.[1][2] Chiral auxiliaries are powerful tools in asymmetric synthesis, offering a reliable method to control the stereochemical outcome of a reaction.[1][2] These enantiomerically pure compounds are temporarily attached to a prochiral substrate, directing the stereoselective formation of new chiral centers. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[2] The efficacy of a chiral auxiliary is judged by its ability to provide high levels of stereocontrol, its ease of attachment and removal, and its recyclability. This guide provides an in-depth comparison of three of the most influential classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Meyers' chiral amides derived from pseudoephedrine.

Evans' Oxazolidinones: The Gold Standard in Asymmetric Aldol Reactions

Introduced by David A. Evans, chiral oxazolidinones have become one of the most widely used classes of chiral auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[3][4] Their popularity stems from their high diastereoselectivity, predictable stereochemical outcomes, and the commercial availability of various derivatives.[5]

Mechanism of Stereocontrol

The stereodirecting power of Evans' oxazolidinones originates from the formation of a rigid, chelated Z-enolate upon deprotonation with a suitable base, such as dibutylboron triflate and an amine base for aldol reactions, or a lithium or sodium amide for alkylations.[3][6] The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the less hindered face.[4]

G cluster_0 Evans' Oxazolidinone Mechanism AcylOxazolidinone N-Acyl Oxazolidinone Z_Enolate Chelated (Z)-Enolate AcylOxazolidinone->Z_Enolate Deprotonation Base Base (e.g., LDA, Bu2BOTf/NEt3) Base->Z_Enolate Intermediate Diastereomerically Enriched Adduct Z_Enolate->Intermediate Reaction Electrophile Electrophile (R-X or R'CHO) Electrophile->Intermediate Product Chiral Product Intermediate->Product Hydrolysis, Reduction, etc. Auxiliary Recovered Auxiliary Intermediate->Auxiliary Cleavage Cleavage Cleavage Cleavage->Product

Figure 1: General workflow for asymmetric synthesis using an Evans' oxazolidinone auxiliary.

Performance in Key Reactions

Evans' auxiliaries consistently provide high levels of diastereoselectivity in a variety of reactions.

Reaction TypeElectrophileAuxiliaryDiastereomeric Ratio (d.r.)Yield (%)Reference
AlkylationBenzyl bromide(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>99:195[7]
AlkylationAllyl iodide(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone98:292[7]
Aldol AdditionIsovaleraldehyde(S)-4-benzyl-2-oxazolidinone>99:1 (syn)85[5]
Diels-AlderCyclopentadieneN-Acryloyl-(S)-4-benzyl-2-oxazolidinone99:1 (endo)88[8]

Table 1: Performance data for Evans' oxazolidinone auxiliaries in asymmetric reactions.

Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone[6]
  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at 0 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add the desired acyl chloride (1.1 eq), and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Enolate Formation: Cool a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes.

  • Alkylation: Add the electrophile (e.g., allyl iodide, 1.2 eq) to the enolate solution at -78 °C and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, and purify the product by flash chromatography.

  • Auxiliary Cleavage: The auxiliary can be cleaved under various conditions, such as hydrolysis with lithium hydroxide/hydrogen peroxide to yield the carboxylic acid, or reduction with lithium borohydride to afford the corresponding alcohol.[6]

Oppolzer's Sultams: Rigidity and Reliability in Cycloadditions and Alkylations

Camphorsultams, often referred to as Oppolzer's sultams, are another highly effective class of chiral auxiliaries.[9] Derived from camphor, their rigid bicyclic structure provides excellent steric hindrance, leading to high levels of stereocontrol in a range of asymmetric transformations, including Diels-Alder reactions, alkylations, and aldol additions.[9][10][11]

Mechanism of Stereocontrol

Similar to Evans' oxazolidinones, the stereoselectivity of Oppolzer's sultams is achieved through steric shielding of one face of the enolate or dienophile. The rigid camphor backbone creates a highly predictable steric environment. For N-enoyl sultams in Diels-Alder reactions, chelation to a Lewis acid enforces a conformation that exposes one face of the dienophile to the incoming diene.[12] In alkylation reactions, the enolate geometry and the steric bulk of the sultam direct the approach of the electrophile.[13]

G cluster_1 Oppolzer's Sultam Workflow AcylSultam N-Acyl Camphorsultam Reactive_Intermediate Chelated Enolate/Dienophile AcylSultam->Reactive_Intermediate Base_LA Base/Lewis Acid Base_LA->Reactive_Intermediate Adduct Diastereomerically Pure Adduct Reactive_Intermediate->Adduct Reagent Electrophile/Diene Reagent->Adduct Product Enantiopure Product Adduct->Product Recovered_Sultam Recovered Sultam Adduct->Recovered_Sultam Cleavage Cleavage Cleavage->Product

Figure 2: General workflow for asymmetric synthesis using Oppolzer's camphorsultam auxiliary.

Performance in Key Reactions

Oppolzer's sultams are particularly renowned for their high diastereoselectivity in Diels-Alder reactions.

Reaction TypeReagentsAuxiliaryDiastereomeric Excess (d.e.)Yield (%)Reference
Diels-AlderCyclopentadiene, N-acryloyl sultam(1S)-(-)-2,10-Camphorsultam>98%90[5]
Aldol AdditionBenzaldehyde, N-propionyl sultam(2R)-Bornane-10,2-sultam>95% (syn)85[11]
AlkylationMethyl iodide, N-propionyl sultam(2R)-Bornane-10,2-sultam>98%92[14]

Table 2: Performance data for Oppolzer's sultam auxiliaries in asymmetric reactions.

Experimental Protocol: Asymmetric Diels-Alder Reaction[10]
  • Preparation of Dienophile: Acylate the Oppolzer's sultam with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the N-acryloyl sultam.

  • Cycloaddition: Dissolve the N-acryloyl sultam in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add a Lewis acid (e.g., diethylaluminum chloride) followed by the diene (e.g., cyclopentadiene). Stir the reaction until completion.

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the cycloadduct by chromatography or crystallization.

  • Auxiliary Cleavage: The sultam auxiliary can be removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiAlH₄) to afford the desired enantiomerically pure product.[15]

Meyers' Chiral Auxiliaries: Pseudoephedrine for Asymmetric Alkylation

The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, provides a highly effective and practical method for the asymmetric alkylation of carboxylic acids.[16] This method is valued for its high diastereoselectivity, the ready availability of both enantiomers of pseudoephedrine, and the straightforward cleavage of the auxiliary.

Mechanism of Stereocontrol

Pseudoephedrine is first converted to the corresponding amide of the desired carboxylic acid. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a rigid, chelated Z-enolate. The lithium cation is coordinated to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This rigid structure, combined with the steric hindrance from the phenyl and methyl groups of the pseudoephedrine, directs the incoming electrophile to attack from the less hindered face of the enolate.[17]

G cluster_2 Meyers' Pseudoephedrine Auxiliary Workflow PseudoephedrineAmide Pseudoephedrine Amide ChelatedEnolate Li-Chelated (Z)-Enolate PseudoephedrineAmide->ChelatedEnolate Deprotonation LDA_LiCl LDA, LiCl LDA_LiCl->ChelatedEnolate AlkylatedAmide Diastereomerically Pure Alkylated Amide ChelatedEnolate->AlkylatedAmide Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedAmide ChiralAcid Chiral Carboxylic Acid AlkylatedAmide->ChiralAcid Hydrolysis RecoveredAuxiliary Recovered Pseudoephedrine AlkylatedAmide->RecoveredAuxiliary Cleavage Cleavage Cleavage Cleavage->ChiralAcid

Figure 3: Workflow for asymmetric alkylation using a pseudoephedrine auxiliary.

Performance in Key Reactions

The Myers asymmetric alkylation method consistently delivers high diastereoselectivities for a wide range of electrophiles.

| Substrate (R in R-CH₂-COOH) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | H | Benzyl bromide | >99:1 | 95 |[17] | | H | n-Butyl iodide | >99:1 | 93 |[17] | | Methyl | Ethyl iodide | 97:3 | 88 |[17] |

Table 3: Performance data for the Myers asymmetric alkylation using pseudoephedrine.

Experimental Protocol: Myers Asymmetric Alkylation[18]
  • Amide Formation: Couple the desired carboxylic acid with (+)- or (-)-pseudoephedrine using a standard coupling reagent (e.g., DCC or acyl chloride formation followed by amidation).

  • Alkylation: Dissolve the pseudoephedrine amide and lithium chloride in anhydrous THF and cool to -78 °C. Add LDA dropwise and stir for 1 hour. Add the alkyl halide and continue stirring at -78 °C for 2-4 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product. Purify the alkylated amide by flash chromatography.

  • Auxiliary Cleavage: The chiral carboxylic acid can be obtained by acidic or basic hydrolysis of the amide. The pseudoephedrine auxiliary can be recovered by extraction.

Comparative Summary and Conclusion

Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine amides are all highly effective chiral auxiliaries that have had a profound impact on the field of asymmetric synthesis. The choice of auxiliary often depends on the specific transformation and the desired stereochemical outcome.

  • Evans' Oxazolidinones are particularly well-suited for asymmetric aldol reactions, providing reliable access to syn-aldol products with excellent stereocontrol. Their versatility in alkylation and Diels-Alder reactions also makes them a popular choice.

  • Oppolzer's Sultams offer exceptional rigidity, leading to very high levels of diastereoselectivity, especially in Diels-Alder reactions. Their crystalline nature often facilitates purification of the diastereomeric products.

  • Meyers' Pseudoephedrine Auxiliaries provide a practical and highly efficient method for the asymmetric alkylation of carboxylic acids. The low cost and availability of both enantiomers of pseudoephedrine are significant advantages.

While the initially proposed this compound does not appear to be a widely utilized chiral auxiliary, the well-documented and highly effective auxiliaries discussed in this guide offer researchers a powerful and reliable toolkit for the construction of complex chiral molecules. The selection of the appropriate auxiliary, guided by the principles and data presented herein, is a critical step in the design of a successful asymmetric synthesis.

References

A Comparative Guide to the Determination of Absolute Configuration: A Case Study of (R)-3-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of chemical and pharmaceutical research. The spatial arrangement of atoms can have profound implications for a molecule's biological activity, making this determination a critical step in the development of safe and effective therapeutics. While X-ray crystallography has long been hailed as the definitive method, a suite of powerful spectroscopic techniques offers compelling alternatives, each with its own set of advantages and limitations.

This guide provides an in-depth, objective comparison of X-ray crystallography with key spectroscopic methods—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents—for the determination of the absolute configuration of (R)-3-Ethylmorpholine. By presenting supporting principles and hypothetical experimental data, this document aims to equip researchers with the insights needed to select the most appropriate analytical strategy for their specific needs.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful and direct method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2][3] The technique relies on the diffraction of X-rays by a well-ordered single crystal. The resulting diffraction pattern is used to generate an electron density map, which reveals the precise arrangement of atoms in the crystal lattice.

The determination of absolute configuration through X-ray crystallography is made possible by the phenomenon of anomalous dispersion.[4] When the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering of those X-rays is altered in a way that is dependent on the chirality of the molecule. This effect, though subtle, breaks Friedel's Law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal. The measurement of these intensity differences, known as Bijvoet pairs, allows for the unambiguous assignment of the absolute configuration.

A key parameter in this analysis is the Flack parameter, which provides a quantitative measure of the correctness of the assigned enantiomer. A Flack parameter close to 0 indicates that the correct absolute configuration has been determined, while a value near 1 suggests that the inverted structure is the correct one.

Experimental Workflow: X-ray Crystallography of this compound

The workflow for determining the absolute configuration of this compound using X-ray crystallography can be visualized as follows:

xray_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_absolute Absolute Configuration Determination start Synthesis & Purification of this compound crystal_growth Crystal Growth (e.g., Slow Evaporation) start->crystal_growth crystal_selection Selection of a High-Quality Single Crystal crystal_growth->crystal_selection diffraction X-ray Diffraction Data Collection crystal_selection->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement anomalous Analysis of Anomalous Dispersion (Bijvoet Pairs) refinement->anomalous flack Calculation of Flack Parameter anomalous->flack absolute_config Assignment of (R)-Configuration flack->absolute_config

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Hypothetical Crystallographic Data for this compound
ParameterValue
Chemical FormulaC6H13NO
Crystal SystemOrthorhombic
Space GroupP212121
a, b, c (Å)6.543, 8.987, 11.234
α, β, γ (°)90, 90, 90
Wavelength (Å)1.54178 (Cu Kα)
Flack Parameter0.02(3)
R-factor0.035

This data indicates a high-quality structure determination with a Flack parameter very close to zero, providing strong confidence in the assignment of the (R)-configuration.

Spectroscopic Alternatives: A Comparative Analysis

While X-ray crystallography is definitive, obtaining suitable single crystals can be a significant bottleneck.[5] Several spectroscopic techniques offer powerful alternatives for determining absolute configuration, often on samples in solution.[1]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. The experimental VCD spectrum is then compared to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT) for a known enantiomer. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.[8][9]

Advantages of VCD:

  • Applicable to a wide range of molecules, including those that are difficult to crystallize.

  • Provides information about the solution-state conformation.

  • Requires relatively small amounts of sample.

Limitations of VCD:

  • Relies on the accuracy of computational models.

  • Can be challenging for highly flexible molecules with many low-energy conformers.

Electronic Circular Dichroism (ECD)

ECD is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible region of the electromagnetic spectrum.[10][11] The technique is particularly useful for molecules containing chromophores, which are parts of the molecule that absorb UV-Vis light. Similar to VCD, the experimental ECD spectrum is compared to a computationally predicted spectrum to determine the absolute configuration.[12][13]

Advantages of ECD:

  • Highly sensitive, requiring very small amounts of sample.

  • Well-established theoretical frameworks for many chromophores.

Limitations of ECD:

  • Requires the presence of a suitable chromophore in the molecule.

  • Can be sensitive to solvent effects and molecular aggregation.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy can be a powerful tool for determining absolute configuration when used in conjunction with a chiral solvating agent (CSA).[14][15][16] The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to observable differences in the NMR chemical shifts. By comparing the spectra of the analyte in the presence of the (R)- and (S)-enantiomers of the CSA, a correlation between the chemical shift differences and the absolute configuration can be established.[17][18][19]

Advantages of NMR with CSAs:

  • Does not require crystallization or computational modeling.

  • Can be used to determine enantiomeric excess.

  • Relatively fast and straightforward to implement.

Limitations of NMR with CSAs:

  • Requires the availability of a suitable chiral solvating agent that interacts strongly and selectively with the analyte.

  • The magnitude of the chemical shift differences can be small and difficult to interpret.

Comparative Performance for this compound

MethodSample RequirementData Acquisition TimeData AnalysisConfidence in Assignment
X-ray Crystallography High-quality single crystalHours to daysDirect determinationVery High
VCD Spectroscopy ~5-10 mg in solution1-4 hoursComparison with DFT calculationHigh
ECD Spectroscopy ~0.1-1 mg in solution< 1 hourComparison with DFT calculationModerate (requires chromophore)
NMR with CSA ~5-10 mg in solution< 1 hourAnalysis of chemical shift differencesModerate to High (depends on CSA)

Experimental Protocols

Protocol 1: Crystal Growth of this compound for X-ray Diffraction
  • Solvent Screening: Dissolve a small amount of purified this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to identify a solvent in which it is sparingly soluble at room temperature.

  • Slow Evaporation: Prepare a nearly saturated solution of this compound in the chosen solvent in a clean vial. Cover the vial with a cap containing a small pinhole to allow for slow evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed (typically over several days to weeks), carefully remove a single crystal using a cryo-loop for mounting on the diffractometer.

Protocol 2: VCD Analysis of this compound
  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.

  • VCD Measurement: Acquire the VCD and infrared (IR) spectra of the solution using a VCD spectrometer.

  • Computational Modeling: Perform a conformational search for the (R)-enantiomer of 3-Ethylmorpholine using a computational chemistry software package.

  • DFT Calculations: For each low-energy conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).

  • Spectral Comparison: Compare the Boltzmann-averaged calculated VCD spectrum with the experimental spectrum. A positive correlation confirms the (R)-configuration.

Protocol 3: NMR Analysis of this compound with a Chiral Solvating Agent
  • Sample Preparation: Prepare three NMR tubes:

    • Tube 1: this compound in a deuterated solvent (e.g., CDCl3).

    • Tube 2: this compound and a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) in the same solvent.

    • Tube 3: this compound and the enantiomer of the CSA ((S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol) in the same solvent.

  • NMR Acquisition: Acquire high-resolution 1H NMR spectra for all three samples.

  • Data Analysis: Compare the chemical shifts of the protons in this compound in the presence of the (R)- and (S)-CSAs. The differences in chemical shifts (Δδ) can be correlated to the absolute configuration based on established models for the specific CSA used.

Conclusion

The determination of absolute configuration is a multifaceted challenge that requires a careful consideration of the available analytical techniques. While single-crystal X-ray crystallography remains the unequivocal gold standard, providing direct and unambiguous structural information, its reliance on high-quality single crystals can be a significant hurdle. In such cases, spectroscopic methods like VCD, ECD, and NMR with chiral solvating agents offer powerful and often complementary alternatives.

For the hypothetical case of this compound, X-ray crystallography would provide the most definitive assignment. However, VCD spectroscopy presents a robust alternative that also yields valuable information about the molecule's solution-state conformation. ECD, while rapid, would be less suitable for this particular molecule due to the lack of a strong chromophore. NMR with a suitable chiral solvating agent offers a quick and practical approach, provided a suitable CSA can be identified.

Ultimately, the choice of method will depend on the specific properties of the molecule under investigation, the available instrumentation, and the overall goals of the research program. A thorough understanding of the principles, strengths, and limitations of each technique is paramount to making an informed decision and ensuring the confident and accurate assignment of absolute configuration.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Ethylmorpholine
Reactant of Route 2
Reactant of Route 2
(R)-3-Ethylmorpholine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。